3-Bromo-1,2-propanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFQOUHOCRXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963729 | |
| Record name | 3-Bromopropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4704-77-2 | |
| Record name | 3-Bromo-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-BROMOHYDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS532NK8NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1,2-propanediol (CAS: 4704-77-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,2-propanediol (CAS: 4704-77-2), also known as glycerol (B35011) α-bromohydrin, is a versatile organic compound that serves as a crucial intermediate in a wide array of synthetic applications.[1] Its structure, featuring a three-carbon backbone with a bromine atom and two hydroxyl groups, imparts a unique combination of reactivity that makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This bifunctional nature, with the bromine atom acting as a good leaving group for nucleophilic substitution and the diol functionality allowing for esterification and etherification, underpins its significance in modern organic synthesis and biochemical research.[2]
This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis methodologies, applications in drug development, and its proposed biological mechanism of action.
Physicochemical and Safety Data
This compound is a clear, colorless to pale yellow viscous liquid at room temperature.[1][3] Its hydrophilic hydroxyl groups render it soluble in water.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4704-77-2 | [1][4] |
| Molecular Formula | C₃H₇BrO₂ | [1] |
| Molecular Weight | 154.99 g/mol | [5] |
| Appearance | Clear colorless to yellowish viscous liquid | [6] |
| Boiling Point | 72-75 °C at 0.2 mmHg | [7] |
| Density | 1.771 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.518 | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| Storage Temperature | 2-8°C | [7] |
| InChI Key | SIBFQOUHOCRXDL-UHFFFAOYSA-N | [1][5] |
| SMILES | OCC(O)CBr | [7] |
Safety and Handling
This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[6][8] Appropriate personal protective equipment (PPE) is mandatory when handling this chemical.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS05 (Corrosion) | [7] |
| Signal Word | Danger | [7] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [8] |
| Hazard Classification | Skin Corrosion/Irritation, Category 1B | [6] |
| Personal Protective Equipment | Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter | |
| Storage Class | 8A - Combustible corrosive hazardous materials | [7] |
| Transport Information | Classified as a Dangerous Good for transport (UN3265) | [4][6] |
Synthesis and Manufacturing
Several synthetic routes to this compound have been developed, each offering distinct advantages in terms of yield, reaction conditions, and starting materials.
Summary of Synthetic Methods
| Synthesis Method | Key Reagents/Conditions | Reported Yield | Reference |
| Ring-Opening of 3-Oxetanol | Carbon tetrabromide (CBr₄), triphenylphosphine (B44618) (PPh₃), in CH₂Cl₂ at 30°C | 81% | [2][9][10] |
| Bromination of Allyl Bromide | AD-mix-β, tert-butyl alcohol, water | 55.5% | [2][11] |
| Acid-Catalyzed Ring-Opening of Epibromohydrin | p-Toluenesulfonic acid (PTSA), elevated temperature | 65% | [2][10] |
Experimental Protocol: Synthesis via Ring-Opening of 3-Oxetanol
This method provides a high-yield and efficient route to this compound under mild conditions.[9][10]
Materials:
-
3-Oxetanol (1.0 eq)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 3-oxetanol (e.g., 5 g, 74.2 mmol) in dichloromethane, add triphenylphosphine and carbon tetrabromide.[9]
-
Allow the reaction mixture to warm to 30°C and stir for 2 hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo to obtain a brown oil.[9]
-
Purify the crude product by distillation to yield this compound.[10]
Caption: Synthesis workflow via ring-opening of 3-oxetanol.
Applications in Research and Drug Development
The unique chemical structure of this compound makes it a highly valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2]
-
Versatile Building Block: It serves as a key precursor for more complex organic molecules.[2] The bromine atom facilitates nucleophilic substitution, while the diol moiety can undergo various transformations like esterification and etherification.[1][2]
-
Chiral Synthesis: As a chiral molecule, the enantiomerically pure forms of this compound are critical building blocks in modern drug discovery.[2] Enantioselective synthesis, often achieved through the stereospecific ring-opening of a chiral precursor like (S)-epibromohydrin, allows for the production of specific (R)- or (S)-enantiomers, which is crucial as different enantiomers of a drug can have vastly different pharmacological effects.[2]
-
Protecting Group: It is also employed as a protecting reagent for carbonyl groups in multi-step syntheses where selective reactions are required.[2][4]
Biological Activity and Mechanism of Action
While extensive research on the specific biological pathways modulated by this compound is ongoing, its activity is believed to stem from its function as an alkylating agent.[2]
Proposed Mechanism of Action: Alkylation and Genotoxicity
The primary mechanism of action is proposed to be through its function as a bifunctional alkylating agent. The two bromomethyl groups are highly reactive towards nucleophilic sites within biological macromolecules.[2][12]
-
Nucleophilic Attack: The electrophilic carbon atoms attached to the bromine atoms are susceptible to nucleophilic attack by electron-rich moieties in cellular components like proteins and DNA.[2][12]
-
Protein Modification: It can react with nucleophilic amino acid residues, particularly the thiol groups of cysteine, leading to the oxidation of these groups and potential alteration of protein function and cellular signaling pathways.[2]
-
DNA Adduct Formation: The most critical interaction is with the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA. This can lead to the formation of covalent DNA adducts.[12]
-
Genotoxicity and Carcinogenesis: The formation of DNA adducts can disrupt DNA replication and transcription, leading to mutations. If these mutations occur in critical genes (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of carcinogenesis. This genotoxic mechanism is supported by studies on structurally related brominated compounds.[12]
Caption: Proposed mechanism leading to potential carcinogenesis.
Experimental Protocols
Protocol for Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound, adapted from standard methods for diol analysis.[13]
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector.[13]
-
Analytical standard of this compound.
-
Internal Standard (IS), e.g., 1,3-Butanediol.
-
Solvent (e.g., Ethyl acetate).
-
Class A volumetric flasks and precision micropipettes.[13]
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Dissolve or dilute the sample in a known volume of solvent.
-
Spike the sample and calibration standards with a known amount of the internal standard solution.
-
-
GC-MS Analysis:
-
Injector: Set to an appropriate temperature (e.g., 250°C) and split ratio.
-
Column: Use a suitable capillary column (e.g., a mid-polarity column like a DB-5ms).
-
Oven Program: Implement a temperature gradient to ensure separation of the analyte from other components (e.g., start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Perform a full scan to identify the compound based on its mass spectrum and retention time. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to the analytical standard.[14]
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Conclusion
This compound is a chemical of significant interest to the scientific and drug development communities. Its dual functionality as both a diol and an alkyl bromide makes it an exceptionally versatile synthetic intermediate. A thorough understanding of its physicochemical properties, synthetic routes, and biological reactivity is essential for harnessing its full potential in the creation of novel pharmaceuticals and other complex chemical entities. Due to its corrosive nature and proposed genotoxic mechanism, strict adherence to safety protocols is paramount during its handling and use in research and development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 4704-77-2 | Benchchem [benchchem.com]
- 3. This compound | 4704-77-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound 97 4704-77-2 [sigmaaldrich.com]
- 8. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Synthesis of this compound from 3-Oxetanol | Scientific.Net [scientific.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. oiv.int [oiv.int]
- 14. This compound [webbook.nist.gov]
3-Bromo-1,2-propanediol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 3-Bromo-1,2-propanediol, a key reagent in various chemical syntheses. The information is presented to be a quick and reliable reference for laboratory and development settings.
Physicochemical Properties
This compound, also known as α-Glycerol bromohydrin, is a brominated hydrocarbon.[1][2] It functions as a protecting group reagent for carbonyl functions and has applications related to glycerol (B35011) kinase substrate specificity.[2][3]
The fundamental molecular attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₇BrO₂ | [1][2][3][4][5] |
| Molecular Weight | 154.99 g/mol | [1][2][3][4][6] |
| CAS Number | 4704-77-2 | [1][2][3][4][5][6] |
| Appearance | Clear colorless to yellowish viscous liquid | [2][5] |
| Density | 1.771 g/mL at 25 °C | |
| Boiling Point | 72-75 °C at 0.2 mmHg | |
| Refractive Index | n20/D 1.518 |
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the common name of the compound and its primary molecular identifiers.
Caption: Core molecular identifiers for this compound.
References
- 1. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4704-77-2 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound (CAS 4704-77-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to 3-Bromo-1,2-propanediol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1,2-propanediol is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring both a reactive bromine atom and a diol system, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex chiral molecules and other key intermediates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and significant applications of this compound, with a focus on its relevance to drug development. Detailed experimental protocols for its synthesis, extensive spectral data, and an exploration of its potential biological interactions are presented to support researchers and scientists in their endeavors.
Chemical Structure and Physicochemical Properties
This compound, also known as α-glycerol bromohydrin, is a three-carbon compound with the chemical formula C₃H₇BrO₂.[1][2][3] Its structure consists of a propane (B168953) backbone substituted with a bromine atom at the C3 position and hydroxyl groups at the C1 and C2 positions. The presence of a chiral center at the C2 carbon means that this compound can exist as two enantiomers, (R)- and (S)-3-Bromo-1,2-propanediol, which are of significant interest in the synthesis of enantiomerically pure pharmaceuticals.[4]
The physicochemical properties of this compound are summarized in the table below. It is a clear, colorless to yellowish viscous liquid at room temperature and is hygroscopic.[5][6] The presence of two hydroxyl groups makes it highly soluble in polar solvents such as water, ethanol, and methanol.[5][7]
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇BrO₂ | [1][2][3] |
| Molecular Weight | 154.99 g/mol | [1][2][3] |
| CAS Number | 4704-77-2 | [1][2][3] |
| IUPAC Name | 3-bromopropane-1,2-diol | [1] |
| Appearance | Clear colorless to yellowish viscous liquid | [5][6] |
| Boiling Point | 72-75 °C at 0.2 mmHg | [2][6] |
| Density | 1.771 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.518 | [2][6] |
| Solubility | Soluble in water, ethanol, and acetone. Slightly soluble in chloroform. | [5][6][7] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages in terms of yield, stereoselectivity, and reaction conditions.
Synthesis from Epibromohydrin
A common and effective method for preparing this compound is through the hydrolytic ring-opening of epibromohydrin. This reaction can be catalyzed by acid and proceeds with the inversion of stereochemistry at the attacked carbon, allowing for the synthesis of specific enantiomers. For example, the hydrolysis of (S)-epibromohydrin yields (R)-3-Bromo-1,2-propanediol.[4]
Chiral Synthesis from Allyl Bromide
An enantioselective synthesis of this compound can be achieved from allyl bromide using a Sharpless asymmetric dihydroxylation catalyst. This method provides a direct route to the chiral diol.
Experimental Protocol: Chiral Synthesis from Allyl Bromide [8]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, charge 10 mL of tert-butyl alcohol, 10 mL of water, and 2.8 g of AD-mix-β catalyst. Stir at room temperature until two clear phases are formed, with the lower aqueous phase appearing bright yellow.
-
Addition of Reactant: Cool the mixture to 4°C and add 0.2 mL (2 mmol) of allyl bromide at once.
-
Reaction: Stir the heterogeneous slurry vigorously at 4-5°C for 2.5 hours. Monitor the reaction progress by TLC (hexane:methanol = 1:9).
-
Quenching: While stirring at 0°C, add 3 g of solid sodium sulfite (B76179) and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Extraction: Add 20 mL of ethyl acetate (B1210297) to the reaction mixture. Separate the layers and extract the aqueous phase further with ethyl acetate.
-
Purification: Combine the organic extracts, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash chromatography on silica (B1680970) gel (hexane:methanol = 1:9, Rf 0.5) to yield chiral this compound. The reported yield for this procedure is 55.5%.[8]
Novel Synthesis from 3-Oxetanol
A highly efficient and mild method for the synthesis of this compound involves the ring-opening of 3-oxetanol using a carbon tetrabromide and triphenylphosphine (B44618) system.[9] This approach offers an alternative to traditional methods and proceeds in high yield.
Experimental Protocol: Synthesis from 3-Oxetanol [9]
To a solution of 3-oxetanol (e.g., 5 g, 74.2 mmol) in dichloromethane, add carbon tetrabromide and triphenylphosphine. The reaction is typically stirred at a controlled temperature (e.g., warming from 0°C to 30°C) for a few hours. After the reaction is complete, the mixture is concentrated, and the product is purified, often by distillation, to afford this compound in good yields (reported as 81%).[9]
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]
Chiral Building Block
Enantiomerically pure (R)- and (S)-3-Bromo-1,2-propanediol are highly sought-after chiral synthons.[4] They serve as precursors to other important chiral building blocks, such as (R)- and (S)-glycidol, which are widely used in the synthesis of a variety of pharmaceuticals.[4] The enzymatic resolution of racemic this compound or its derivatives is one strategy to access these enantiopure forms.[4]
Protecting Reagent
This compound is also utilized as a protecting reagent for carbonyl functions in multi-step organic syntheses.[6]
Biological Activity and Potential as a Pharmacophore
This compound is known to act as an alkylating agent and can react with nucleophilic sites in biological macromolecules.[4] Studies have indicated that it can oxidize thiol groups in proteins, which could alter their function and impact cellular signaling pathways.[4] Furthermore, it is a known substrate for glycerol (B35011) kinase and has been shown to inhibit glycerol 3-phosphate dehydrogenase, an enzyme involved in metabolism.[4] These properties make it a useful tool for probing enzymatic mechanisms and suggest that derivatives of this compound could be designed as specific enzyme inhibitors.
Spectral Data
The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.
1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 | m | 1H | CH(OH) |
| ~3.6 | m | 2H | CH₂(OH) |
| ~3.5 | m | 2H | CH₂Br |
| ~2.5-3.0 | br s | 2H | OH |
Note: The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration.
13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~72 | CH(OH) |
| ~65 | CH₂(OH) |
| ~38 | CH₂Br |
Mass Spectrometry (Electron Ionization) [4]
| m/z | Interpretation |
| 156, 154 | [M]⁺ (Molecular ion with ⁸¹Br and ⁷⁹Br isotopes) |
| 125, 123 | [M - CH₂OH]⁺ |
| 75 | [M - CH₂Br]⁺ |
| 61 | [CH(OH)CH₂OH]⁺ |
| 43 | [C₃H₇]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 (broad) | O-H stretch |
| 2850-2960 | C-H stretch |
| 1040-1150 | C-O stretch |
| 600-700 | C-Br stretch |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[10] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[10] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its accessible synthesis, well-characterized properties, and diverse reactivity make it an indispensable tool for medicinal chemists. The ability to produce enantiomerically pure forms of this compound further enhances its utility in the stereoselective synthesis of complex pharmaceutical agents. A thorough understanding of its chemistry and handling is crucial for leveraging its full potential in the development of novel therapeutics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 4704-77-2 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 4704-77-2 | Benchchem [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. This compound CAS#: 4704-77-2 [m.chemicalbook.com]
- 7. 1246820-48-3・this compound-d5 Standard・022-19031[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Bromo-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Bromo-1,2-propanediol in a range of common laboratory solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. This includes detailed experimental protocols and the necessary analytical methods for accurate quantification.
Introduction to this compound
This compound (CAS No: 4704-77-2), also known as α-Bromohydrin, is a versatile chemical intermediate with a molecular formula of C₃H₇BrO₂ and a molecular weight of 154.99 g/mol . Its structure, featuring both a bromine atom and two hydroxyl groups, imparts a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.
Qualitative Solubility Profile
Based on available chemical data and the principle of "like dissolves like," a qualitative solubility profile for this compound has been established. The presence of two hydroxyl groups allows for strong hydrogen bonding, leading to high solubility in polar protic solvents. Its overall polarity also allows for miscibility with polar aprotic solvents. Conversely, its solubility is limited in non-polar solvents.
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various solvents. The following table provides a qualitative summary based on available information. Researchers are encouraged to use the experimental protocols outlined in this guide to populate this table with quantitative values (e.g., in g/100 mL or mol/L) at specific temperatures.
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at 25°C) |
| Polar Protic | Water | Highly Soluble[1][2] | Data not available |
| Methanol | Slightly Soluble[3] | Data not available | |
| Ethanol | Soluble[4] | Data not available | |
| Polar Aprotic | Acetone | Soluble[4] | Data not available |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Data not available | |
| Halogenated | Chloroform | Slightly Soluble[3] | Data not available |
| Dichloromethane | Expected to be soluble | Data not available | |
| Non-Polar | Hexane | Limited Solubility[5] | Data not available |
| Toluene | Expected to have limited solubility | Data not available |
Experimental Protocols for Solubility Determination
The following section provides a detailed methodology for the experimental determination of the solubility of this compound. The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[1][2][6][7][8]
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solute (this compound) with a specific volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of solvents of interest (e.g., water, ethanol, acetone, chloroform, hexane)
-
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaking incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))
-
Experimental Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for several hours to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (see Section 4.4).
-
Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.
Analytical Quantification
The concentration of this compound in the saturated solvent can be determined by various analytical techniques. Gas chromatography is a suitable method.[9]
Gas Chromatography (GC) Method Outline:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Column: A suitable capillary column for the analysis of polar compounds (e.g., a wax or a mid-polarity column).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven: A temperature gradient program, for example, starting at 80°C and ramping up to 220°C.
-
-
Injection: A small, known volume of the diluted sample.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Run these standards on the GC to create a calibration curve of peak area versus concentration.
-
Analysis: Inject the diluted sample and determine its concentration from the calibration curve.
Visualizations
The following diagrams illustrate the workflow for solubility determination and the logical relationships involved.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound CAS#: 4704-77-2 [m.chemicalbook.com]
- 4. 1246820-48-3・this compound-d5 Standard・022-19031[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
boiling and melting point of 3-Bromo-1,2-propanediol
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-1,2-propanediol
This guide provides a comprehensive overview of the boiling and melting points of this compound (CAS No: 4704-77-2), a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical workflow for property determination.
Physical and Chemical Properties
This compound, also known as α-Glycerol bromohydrin, is a colorless to pale yellow viscous liquid.[2][3] Depending on its purity and ambient conditions, it can also exist as a crystalline solid.[1] The presence of two hydroxyl groups makes it highly soluble in water.[1]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions | Source(s) |
| Melting Point | 38.0 °C (311.15 K) | Atmospheric Pressure | [1] |
| Boiling Point | 130.0 °C (403.15 K) | Atmospheric Pressure | [1] |
| 72-75 °C | 0.2 mmHg | [4][5][6] | |
| Density | 1.771 g/mL | 25 °C | [4] |
| Refractive Index | 1.518 | 20 °C | |
| Flash Point | 113 °C (235.4 °F) | Closed Cup | [7] |
| Molecular Weight | 154.99 g/mol | [6][8] |
Experimental Protocols
The following sections describe the standard methodologies for determining the melting and boiling points of a compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is determined as a temperature range from the initial appearance of liquid (wetness) to the complete liquefaction of the solid sample. This method provides an indication of the substance's purity; pure compounds exhibit a sharp melting range of 1-2°C.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Thomas-Hoover Uni-Melt)
-
Capillary tubes (closed at one end)
-
Sample of this compound (crystalline solid)
-
Spatula and tamping tube
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): A preliminary rapid heating run (10-15 °C/min) can be performed to quickly find an approximate melting range.
-
Accurate Determination: A fresh sample is heated to about 15-20 °C below the approximate melting point found. The heating rate is then reduced to a slow ramp of 1-2 °C per minute to allow for thermal equilibrium.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Boiling Point Determination (Vacuum Distillation)
For compounds that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure (vacuum distillation) is standard practice.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (pump) and manometer
-
Heating mantle
Procedure:
-
Apparatus Assembly: The distillation apparatus is assembled securely. The thermometer bulb should be positioned slightly below the side arm leading to the condenser to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.
-
Sample Introduction: The liquid this compound is placed in the round-bottom flask, along with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Pressure Reduction: The system is sealed, and the vacuum pump is engaged. The pressure is carefully lowered to the desired level (e.g., 0.2 mmHg) and monitored with the manometer.
-
Heating: The sample is gently heated. As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.
-
Temperature Recording: The temperature is recorded when it stabilizes, indicating a constant boiling point at that specific pressure. This stable temperature is the boiling point of the substance under the applied vacuum.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of a chemical substance's thermal properties.
Caption: Workflow for determining thermal properties of a chemical.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 4704-77-2 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound CAS#: 4704-77-2 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Technical Guide: Physicochemical Properties of 3-Bromo-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of 3-Bromo-1,2-propanediol, a crucial intermediate in various organic syntheses. The document details its density and refractive index, provides standardized experimental protocols for their measurement, and outlines a common synthetic application.
Core Physicochemical Data
The density and refractive index are fundamental properties for the identification, quality control, and application of this compound in a laboratory setting. The table below summarizes these quantitative data.
| Property | Value | Conditions |
| Density | 1.771 g/mL | at 25 °C[1][2][3] |
| 1.770 g/mL | Not specified[4] | |
| 1.760 g/mL | Not specified[5] | |
| Refractive Index | n20/D 1.518 | at 20 °C[1][2][3] |
| 1.5165 to 1.5195 | at 20 °C, 589 nm |
Experimental Protocols
Accurate measurement of density and refractive index is critical for verifying the purity and identity of this compound. The following sections detail standardized methodologies for these determinations.
Density Measurement using a Pycnometer
The density of liquid this compound can be accurately determined using a pycnometer, also known as a specific gravity bottle. This method involves measuring the mass of a known volume of the liquid.
Methodology:
-
Calibration:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty pycnometer using an analytical balance.
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and record the mass.
-
Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
-
Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound, ensuring the liquid reaches the calibration mark and is free of air bubbles.
-
Measure and record the mass of the pycnometer containing the sample liquid.
-
Maintain a constant temperature during the measurement, ideally 25 °C.
-
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to determine the mass of the this compound.
-
Calculate the density by dividing the mass of the liquid by the calibrated volume of the pycnometer.
-
Refractive Index Measurement using an Abbe Refractometer
The refractive index, a measure of how light propagates through the substance, is a valuable parameter for substance identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.
Methodology:
-
Instrument Calibration:
-
Turn on the refractometer and ensure the prism surfaces are clean.
-
Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).
-
-
Sample Application:
-
Place a few drops of this compound onto the surface of the measuring prism.
-
Close the illuminating prism gently to spread the liquid into a thin, uniform film.
-
-
Measurement:
-
Allow a short time for the sample to reach thermal equilibrium with the instrument, which should be maintained at a constant temperature (e.g., 20 °C).
-
Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
If color fringes are observed, adjust the compensator to eliminate them.
-
Read the refractive index value directly from the instrument's scale.
-
Synthetic Application: Conversion to Glycidol (B123203)
This compound is a key precursor in the synthesis of glycidol, a valuable epoxide intermediate used in the production of pharmaceuticals and other fine chemicals. The reaction proceeds via an intramolecular Williamson ether synthesis, where a basic medium facilitates the deprotonation of a hydroxyl group, which then acts as a nucleophile to displace the bromide ion, forming the epoxide ring.
The following diagram illustrates a generalized experimental workflow for this conversion.
Caption: Experimental workflow for the synthesis of glycidol from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
spectral data interpretation for 3-Bromo-1,2-propanediol (NMR, IR, Mass Spec)
This guide provides a comprehensive analysis of the spectral data for 3-Bromo-1,2-propanediol, a key intermediate in pharmaceutical synthesis and chemical research. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed below, offering researchers and drug development professionals a thorough understanding of its structural characterization.
Data Presentation
The quantitative spectral data for this compound is summarized in the following tables for clarity and comparative analysis.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~3.85 | m | 1H | - | CH(OH) |
| ~3.65 | m | 2H | - | CH₂(OH) |
| ~3.50 | m | 2H | - | CH₂Br |
| ~2.50 | br s | 2H | - | OH |
Note: The chemical shifts and multiplicities are estimations based on typical values and analysis of available spectra. The hydroxyl (OH) proton signals are often broad and their chemical shift can vary with concentration and solvent.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~71 | CH(OH) |
| ~65 | CH₂(OH) |
| ~37 | CH₂Br |
Note: These are predicted chemical shifts based on structure-spectra correlations and data from similar compounds.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3000-2850 | Medium | C-H stretch (alkane) |
| 1470-1430 | Medium | C-H bend (alkane) |
| 1100-1000 | Strong | C-O stretch (alcohol) |
| 700-500 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 154/156 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 123/125 | Medium | [M - CH₂OH]⁺ |
| 93/95 | Medium | [M - CH₂OH - CH₂O]⁺ or [CH₂CH₂Br]⁺ |
| 75 | High | [M - Br]⁺ |
| 61 | High | [CH(OH)CH₂OH]⁺ |
| 45 | High | [CH₂OH]⁺ |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in characteristic M and M+2 peaks for bromine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
FT-IR spectra are recorded on a Fourier Transform Infrared spectrophotometer. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or thin-film method is commonly used.
-
ATR Method:
-
A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
-
Thin-Film Method:
-
A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are gently pressed together to form a thin film.
-
The assembly is placed in the spectrometer's sample holder and the spectrum is recorded.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key relationships and processes in the spectral analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Caption: Logical workflow for the spectral interpretation of this compound.
3-Bromo-1,2-propanediol: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of 3-Bromo-1,2-propanediol (CAS No: 4704-77-2). The information is intended to equip laboratory personnel with the necessary knowledge to work with this compound in a safe and responsible manner.
Chemical and Physical Properties
This compound, also known as α-Glycerol bromohydrin, is a viscous liquid that is colorless to a yellowish-brown.[1] It is a valuable intermediate in organic synthesis.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇BrO₂ | [1][2] |
| Molecular Weight | 154.99 g/mol | [1][3] |
| Appearance | Clear colorless to yellow-brown viscous liquid | [1] |
| Boiling Point | 72 - 75 °C @ 0.2 mmHg | [2][4] |
| Density | 1.771 g/mL at 25 °C | [4] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| Refractive Index | n20/D 1.518 | [4] |
| Solubility | Soluble in water. | [2] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. Light sensitive. | [1][5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[5] The Globally Harmonized System (GHS) classification is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram | Reference(s) |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage | GHS05 | [5][6][7] |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H314: Causes severe skin burns and eye damage | GHS05 | [5] |
| Specific target organ toxicity (single exposure) | 3 | Danger | May cause respiratory irritation | GHS07 | [5] |
It is crucial to understand the potential health effects associated with exposure:
-
Eye Contact : Causes severe eye damage and chemical conjunctivitis.[1][5]
-
Skin Contact : Causes severe skin burns and irritation.[1][5]
-
Inhalation : Causes respiratory tract irritation and may produce delayed pulmonary edema.[1]
-
Ingestion : May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1]
-
Chronic Exposure : Effects may be delayed.[1]
Toxicological Data
The primary available acute toxicity data for this compound is the median lethal dose (LD50). A summary of this data is provided in Table 3.
Table 3: Acute Toxicity of this compound
| Test | Route of Exposure | Species | Dose | Reference(s) |
| LD50 | Intraperitoneal | Mouse | 212 mg/kg | [1] |
Proposed Mechanism of Toxicity
While specific mechanistic studies on this compound are limited, its structural similarity to other α-haloalcohols, such as 3-monochloro-1,2-propanediol (3-MCPD), suggests it likely acts as an alkylating agent.[5] The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by biological macromolecules like DNA and proteins. This alkylation can disrupt normal cellular function and lead to cytotoxicity.
Proposed Metabolic Pathway
The metabolic fate of this compound has not been fully elucidated. However, a probable pathway involves the initial enzymatic or non-enzymatic removal of the bromide ion to form glycidol (B123203) (an epoxide). Glycidol can then be hydrolyzed to glycerol, which can enter central metabolic pathways. Alternatively, glycidol can be conjugated with glutathione (B108866) (GSH) and further metabolized through the mercapturic acid pathway for excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. CAS 4704-77-2: this compound | CymitQuimica [cymitquimica.com]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. This compound | 4704-77-2 | Benchchem [benchchem.com]
- 6. 3-溴-1,2-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile and Hazards of 3-Bromo-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,2-propanediol (CAS No. 4704-77-2), also known as α-bromohydrin or glycerol (B35011) bromohydrin, is a viscous, colorless to yellowish liquid.[1] It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and other specialty chemicals.[2] Its structure, featuring a bromine atom and two hydroxyl groups, imparts a high degree of reactivity, which, while beneficial for synthesis, also raises toxicological concerns. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile and associated hazards of this compound, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for safe handling and risk assessment.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₇BrO₂ | [3] |
| Molecular Weight | 154.99 g/mol | [3] |
| Appearance | Clear, colorless to yellowish viscous liquid | [1] |
| Boiling Point | 72-75 °C @ 0.2 mmHg | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Density | 1.771 g/mL at 25 °C | [1] |
| Solubility | Soluble in water. | [2] |
Toxicological Profile
The toxicological data for this compound is limited. Much of the understanding of its potential hazards is extrapolated from data on structurally similar compounds, such as 3-monochloropropane-1,2-diol (3-MCPD) and 2-bromo-2-nitro-1,3-propanediol (bronopol).
Toxicokinetics
There is a lack of specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, studies on the related compound 2,2-bis(bromomethyl)-1,3-propanediol (B29016) suggest that after oral administration, it is rapidly metabolized, with the primary route of excretion being urine, predominantly as a glucuronide conjugate.[4] It is plausible that this compound follows a similar metabolic pathway involving conjugation and renal clearance. One proposed metabolic pathway is the oxidation of the alcohol groups, which could lead to the formation of more toxic intermediates.[5]
Proposed metabolic pathways for this compound.
Acute Toxicity
Direct acute toxicity data for this compound is scarce. One study reported an intraperitoneal LD50 in mice.[5] Due to the lack of oral and dermal data, information from the closely related compound 2-bromo-2-nitro-1,3-propanediol (bronopol) is included for a comparative perspective.
| Test | Species | Route | Value | Reference(s) |
| LD50 (this compound) | Mouse | Intraperitoneal | 212 mg/kg | [5] |
| LD50 (2-Bromo-2-nitro-1,3-propanediol) | Rat | Oral | 180 mg/kg | [6] |
| LD50 (2-Bromo-2-nitro-1,3-propanediol) | Rat | Dermal | 64 mg/kg | [6] |
| LC50 (2-Bromo-2-nitro-1,3-propanediol) | Rat | Inhalation | 800 mg/m³ (4 hours) | [6] |
Skin and Eye Irritation
This compound is classified as a substance that causes severe skin burns and eye damage.[3][7] This is a significant hazard that requires strict adherence to safety protocols during handling.
Experimental Protocol: In Vitro Skin Corrosion (OECD 431)
The potential for skin corrosion is assessed using a reconstructed human epidermis (RhE) model, which mimics the properties of human skin.
Simplified workflow for the in vitro skin corrosion test (OECD 431).
Genotoxicity
Limited information is available on the genotoxicity of this compound. One source mentions a "mutation in microorganisms" test, but provides no further details.[5] However, data from structurally similar compounds suggest a potential for genotoxic activity. The related compound 3-monochloropropane-1,2-diol (3-MCPD) has shown positive results in in-vitro genotoxicity studies but was negative in in-vivo assays.[8][9] Another analogue, 2,3-dibromopropan-1-ol, was found to be mutagenic in several in-vitro assays.[10]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Generalized workflow for the Ames test (OECD 471).
Carcinogenicity
This compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the American Conference of Governmental Industrial Hygienists (ACGIH), or the Occupational Safety and Health Administration (OSHA).[1] However, the related compound 3-MCPD is considered a non-genotoxic carcinogen in rats, causing tumors in the kidneys and testes.[9][11]
Reproductive and Developmental Toxicity
There are no specific studies on the reproductive or developmental toxicity of this compound. However, the structurally similar compound α-chlorohydrin (3-chloro-1,2-propanediol) is a known male reproductive toxicant.[10] Studies in rats have shown that α-chlorohydrin can lead to decreased sperm motility and concentration, as well as testicular and epididymal lesions.[10] The mechanism is thought to involve the inhibition of glycolysis in sperm, leading to energy depletion.[12] Given the structural similarity, it is prudent to consider that this compound may pose similar reproductive hazards.
Hazards and Safety Precautions
Based on the available data, this compound is a hazardous substance that requires careful handling.
Hazard Classifications:
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3][7]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[7]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[1]
-
-
Handling: Avoid breathing vapors or mists. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light.[7]
Conclusion
The toxicological profile of this compound is not yet fully characterized, with significant data gaps in areas such as chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. However, the available information, primarily from its classification as a corrosive substance and data from structurally related halopropanediols, indicates that it should be handled with extreme caution. It is a severe skin and eye irritant and may cause respiratory irritation. The potential for genotoxicity and reproductive toxicity cannot be ruled out based on analogue data. Researchers, scientists, and drug development professionals must implement stringent safety measures to minimize exposure and prevent adverse health effects. Further toxicological studies are warranted to fully elucidate the hazard profile of this compound and establish safe exposure limits.
References
- 1. fishersci.com [fishersci.com]
- 2. bulldog-bio.com [bulldog-bio.com]
- 3. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Renal and spermatozoal toxicity of alpha-bromohydrin, 3-bromolactate and 3-bromopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. dermatest.com [dermatest.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of a short-term male reproductive toxicity study design to examine effects of alpha-chlorohydrin (3-chloro-1,2-propanediol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Biological Activities of 3-Bromo-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1,2-propanediol (3-BPD), a halogenated organic compound, has garnered significant interest within the scientific community due to its diverse biological activities. As a reactive alkylating agent, 3-BPD interacts with various biological macromolecules, leading to a spectrum of cellular effects ranging from cytotoxicity and genotoxicity to the modulation of key signaling pathways. This technical guide provides a comprehensive investigation into the biological activities of 3-BPD, presenting quantitative toxicological data, detailed experimental protocols, and an exploration of its metabolic fate and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of toxicology, pharmacology, and drug development, facilitating a deeper understanding of 3-BPD's potential risks and therapeutic applications.
Toxicological Profile
This compound exhibits a notable toxicological profile, characterized by acute toxicity and irritant properties. The quantitative data available for 3-BPD and its related compounds are summarized below, providing a comparative overview of their toxic potential.
Quantitative Toxicological Data
| Compound | Test Organism | Route of Administration | LD50 Value | Reference |
| This compound | Mouse | Intraperitoneal | 212 mg/kg | [1] |
| 2-Bromo-2-nitro-1,3-propanediol | Rat | Oral | 180 mg/kg | [2] |
| 2-Bromo-2-nitro-1,3-propanediol | Rat | Dermal | 64 mg/kg | [2] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cellular proliferation.
In Vitro Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 3-Bromo-2-oxopropionic acid | DLD-1 | Colon Cancer | 37.99 ± 2.34 | [3] |
| Brominated Coelenteramine (Br-Cla) | PC-3 | Prostate Cancer | 24.3 | [4] |
| Brominated Coelenteramine (Br-Cla) | MCF-7 | Breast Cancer | 21.6 | [4] |
IC50: Half-maximal Inhibitory Concentration. The concentration of a drug that is required for 50% inhibition in vitro.
Metabolism and Metabolic Pathways
The metabolism of this compound is a critical aspect of its biological activity, influencing its detoxification and potential for bioactivation into more reactive species.
Metabolic Fate
In vivo studies in rats and mice have shown that 3-halopropan-1,2-diols, including the bromo- derivative, are primarily detoxified by conjugation with glutathione (B108866).[5] This metabolic process leads to the formation of urinary metabolites, which have been identified as S-(2,3-dihydroxypropyl)cysteine and N-acetyl-S-(2,3-dihydroxypropyl)cysteine.[5]
Proposed Metabolic Pathway
The metabolism is proposed to proceed through a reactive intermediate, glycidol (B123203) (2,3-epoxypropanol), which then conjugates with glutathione.[5]
Genotoxicity
The genotoxic potential of this compound and related compounds is a significant area of investigation due to their alkylating nature, which can lead to DNA damage.
While direct genotoxicity data for this compound is limited, studies on the structurally similar compound 3-monochloro-1,2-propanediol (3-MCPD) have shown positive results in in vitro mutagenicity studies. However, in vivo studies on 3-MCPD have not consistently demonstrated genotoxic activity, suggesting a potential for detoxification mechanisms in whole organisms. Further research is required to fully elucidate the genotoxic profile of this compound.
Modulation of Signaling Pathways
Preliminary evidence suggests that brominated propanediol (B1597323) derivatives can influence key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
A study on 3-Bromo-2-oxopropionic acid, a derivative of 3-BPD, indicated its involvement in the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in DLD-1 colon cancer cells.[3] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a common target for anticancer therapies.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of a compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to an untreated control and plot the values against the compound concentration to determine the IC50 value using non-linear regression analysis.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol describes a general procedure for studying the metabolism of a xenobiotic using liver microsomes.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human), phosphate (B84403) buffer (pH 7.4), and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Metabolite Extraction: Centrifuge the mixture to pellet the protein and collect the supernatant containing the metabolites.
-
Analysis: Analyze the supernatant for the presence of metabolites using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
This compound demonstrates a range of biological activities, primarily stemming from its alkylating properties. The available data indicate its acute toxicity and potential for cytotoxicity against cancer cells. Its metabolism appears to proceed via a glutathione conjugation pathway, a common detoxification route for electrophilic compounds. While direct evidence is still emerging, related compounds suggest a potential for 3-BPD to modulate critical cellular signaling pathways such as the PI3K/Akt pathway.
The experimental protocols provided in this guide offer a framework for the further investigation of 3-BPD's biological effects. Future research should focus on obtaining more comprehensive quantitative data on its cytotoxicity across a broader range of cell lines, a thorough evaluation of its genotoxic potential using a battery of assays, and a more detailed characterization of the specific signaling pathways it perturbs. A deeper understanding of these aspects will be crucial for accurately assessing the risks and potential therapeutic benefits of this compound.
References
- 1. Anti-proliferative and Pro-apoptotic Properties of 3-Bromoacetoxy Calcidiol in High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
The Hygroscopic Nature of 3-Bromo-1,2-propanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of 3-Bromo-1,2-propanediol, a key chemical intermediate. Understanding its interaction with atmospheric moisture is critical for ensuring its stability, safe handling, and effective use in research and development, particularly in the pharmaceutical industry. This document outlines the physical and chemical characteristics of this compound, presents quantitative data on its hygroscopicity, and provides detailed experimental protocols for its analysis.
Core Properties of this compound
This compound is a viscous, colorless to yellowish liquid.[1][2] Its molecular structure, featuring two hydroxyl (-OH) groups, contributes significantly to its polarity and its ability to form hydrogen bonds with water molecules.[2] This inherent polarity is the primary reason for its hygroscopic nature, meaning it can readily absorb and retain moisture from the surrounding environment.[2]
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling and use in experimental settings.
| Property | Value | References |
| Molecular Formula | C₃H₇BrO₂ | [3] |
| Molecular Weight | 154.99 g/mol | [3] |
| Appearance | Clear colorless to yellowish viscous liquid | [1][2] |
| Density | 1.771 g/mL at 25 °C | [1] |
| Boiling Point | 72-75 °C at 0.2 mmHg | [1] |
| Flash Point | 113 °C (closed cup) | |
| Refractive Index | n20/D 1.518 | [1] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | 2-8°C |
Understanding the Hygroscopicity of this compound
The hygroscopic nature of this compound is a critical consideration for its storage and handling. Exposure to ambient air can lead to the absorption of atmospheric moisture, which may alter its physical properties and potentially affect its chemical stability and reactivity in downstream applications.
Quantitative Hygroscopicity Data
| Relative Humidity (%) | Expected Water Absorption (% w/w) |
| 20 | 1.5 - 3.0 |
| 40 | 4.0 - 6.5 |
| 60 | 8.0 - 12.0 |
| 80 | 18.0 - 25.0 |
| 90 | 30.0 - 40.0 |
Note: The data in this table is illustrative and intended to provide a general understanding of the hygroscopic potential of this compound based on the properties of similar hygroscopic polyols. Actual values should be determined experimentally.
Experimental Protocols for Hygroscopicity Assessment
To accurately quantify the hygroscopic nature of this compound, standardized analytical methods are employed. The following sections detail the protocols for two widely accepted techniques: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.
-
Initial Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial mass is considered the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.
-
Desorption Phase: Subsequently, decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The change in mass at each humidity step is recorded and expressed as a percentage of the initial dry mass. The resulting data is plotted as a sorption-desorption isotherm, which illustrates the hygroscopic profile of the material.
Karl Fischer (KF) Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[9][10] For a hygroscopic liquid like this compound, coulometric KF titration is often preferred for its sensitivity to low levels of moisture.[9]
Methodology:
-
Instrument Preparation: The Karl Fischer titrator should be conditioned to a low background drift, indicating a dry titration cell.
-
Sample Handling: Due to its hygroscopic nature, this compound should be handled in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to prevent moisture uptake from the atmosphere during sample preparation.
-
Sample Introduction: Using a gas-tight syringe, accurately weigh and inject a known amount of this compound directly into the conditioned titration cell.
-
Titration: The instrument will then titrate the sample, and the water content will be automatically determined based on the amount of Karl Fischer reagent consumed.
-
Replicate Analysis: It is recommended to perform the analysis in triplicate to ensure the accuracy and precision of the results.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing and managing the hygroscopic nature of this compound, the following diagrams have been generated.
Caption: Experimental workflow for hygroscopicity assessment.
Caption: Impact of hygroscopicity on product lifecycle.
Conclusion
The hygroscopic nature of this compound is a fundamental property that must be carefully considered by researchers, scientists, and drug development professionals. Proper handling and storage under controlled environmental conditions are paramount to maintaining its quality and ensuring the reliability of experimental outcomes. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of its water content, enabling informed decisions regarding its use in sensitive applications.
References
- 1. This compound | 4704-77-2 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. frontiersin.org [frontiersin.org]
- 6. chimcomplex.com [chimcomplex.com]
- 7. mt.com [mt.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. cscscientific.com [cscscientific.com]
- 10. mt.com [mt.com]
An In-depth Technical Guide to the Synthesis and Properties of Enantiomerically Pure (R)- and (S)-3-Bromo-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the enantiomerically pure forms of 3-Bromo-1,2-propanediol. These chiral building blocks are of significant interest in the pharmaceutical industry and organic synthesis due to their versatile reactivity and ability to introduce chirality into complex molecules.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in synthesis. While many reported values do not distinguish between the racemic mixture and the pure enantiomers, the following table summarizes the available data for the racemic compound. It is important to note that while properties like boiling and melting points are expected to be identical for both enantiomers and the racemate, the optical rotation is the defining characteristic of the pure enantiomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₃H₇BrO₂ | [1][2] |
| Molecular Weight | 154.99 g/mol | [1][2] |
| Appearance | Clear colorless to yellowish viscous liquid | [2] |
| Boiling Point | 72-75 °C at 0.2 mmHg | [3] |
| Density | 1.771 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.518 | [3] |
| Flash Point | >110 °C | [4] |
| Solubility | Soluble in chloroform (B151607) and methanol | [2] |
| Optical Rotation | Specific rotation values for (R)- and (S)-enantiomers are not consistently reported in publicly available literature and should be determined experimentally for verification of enantiopurity. |
Synthesis of Enantiomerically Pure (R)- and (S)-3-Bromo-1,2-propanediol
The preparation of enantiomerically pure (R)- and (S)-3-Bromo-1,2-propanediol is a key step for their use as chiral synthons. Two primary strategies have been established: the asymmetric dihydroxylation of allyl bromide and the stereospecific ring-opening of chiral epibromohydrin.
Asymmetric Dihydroxylation of Allyl Bromide
The Sharpless asymmetric dihydroxylation provides a reliable method for the synthesis of chiral diols from prochiral olefins. Using commercially available AD-mix preparations, either the (R)- or (S)-enantiomer of this compound can be selectively synthesized.
-
Synthesis of (S)-3-Bromo-1,2-propanediol: Utilizes AD-mix-α.
-
Synthesis of (R)-3-Bromo-1,2-propanediol: Utilizes AD-mix-β.
Below is a detailed experimental protocol for the synthesis of chiral 1-bromo-2,3-propanediol (an isomer of this compound, but the principle of asymmetric dihydroxylation is the same) which can be adapted for the target molecule.[5]
Experimental Protocol: Chiral Synthesis using AD-mix-β [5]
-
Reaction Setup: A 50 mL round-bottom flask equipped with a magnetic stirrer is charged with tert-butyl alcohol (10 mL), water (10 mL), and AD-mix-β (2.8 g). The mixture is stirred at room temperature, resulting in two clear phases, with the lower aqueous phase appearing bright yellow.
-
Reaction Initiation: The mixture is cooled to 4 °C, and allyl bromide (0.2 mL, 2 mmol) is added at once. The heterogeneous slurry is stirred vigorously at 4-5 °C for 2.5 hours. The reaction progress can be monitored by TLC (hexane:methanol = 9:1).
-
Quenching: While stirring the mixture at 0 °C, solid sodium sulfite (B76179) (3 g) is added. The mixture is then allowed to warm to room temperature and stirred for an additional hour.
-
Extraction: Ethyl acetate (B1210297) (20 mL) is added to the reaction mixture. After separation of the layers, the aqueous phase is further extracted with ethyl acetate.
-
Purification: The combined organic extracts are dried over MgSO₄, concentrated in vacuo, and purified by flash chromatography on silica (B1680970) gel (hexane:methanol = 9:1, Rf 0.5) to yield the chiral 1-bromo-2,3-propanediol. The reported yield for this specific protocol is 55.5%.[5]
Logical Workflow for Asymmetric Dihydroxylation
Caption: Asymmetric dihydroxylation workflow.
Stereospecific Ring-Opening of Chiral Epibromohydrin
A common and effective strategy for synthesizing enantiomerically pure this compound involves the stereospecific ring-opening of a chiral epoxide precursor. This reaction proceeds with an inversion of stereochemistry at the attacked carbon atom.
-
Synthesis of (R)-3-Bromo-1,2-propanediol: This is achieved through the hydrolytic ring-opening of (S)-epibromohydrin.
-
Synthesis of (S)-3-Bromo-1,2-propanediol: This would analogously be synthesized from (R)-epibromohydrin.
Conceptual Reaction Scheme
Caption: Synthesis via epoxide ring-opening.
Applications in Drug Development and Organic Synthesis
Enantiomerically pure (R)- and (S)-3-Bromo-1,2-propanediol are valuable chiral building blocks for the synthesis of a variety of pharmaceuticals and other biologically active molecules. Their utility stems from the presence of two hydroxyl groups and a reactive carbon-bromine bond, allowing for a range of chemical transformations.
A significant application lies in their conversion to other chiral synthons, such as (R)- and (S)-glycidol, which are widely used in pharmaceutical synthesis.[6] The bromo-diols can be converted to the corresponding glycidol (B123203) by treatment with a base.
While direct examples of the synthesis of commercial drugs starting from the bromo-diols are not extensively detailed in readily available literature, the closely related (R)-3-chloro-1,2-propanediol is a known precursor in the synthesis of the antibiotic Linezolid .[7][8][9] The synthetic strategies employed for the chloro-analog can be adapted for the bromo-derivative, highlighting its potential in medicinal chemistry.
Signaling Pathway Illustrating the Utility as a Chiral Precursor
Caption: Synthetic pathways from chiral this compound.
Safety Information
This compound is classified as a corrosive substance. Standard laboratory safety precautions should be strictly followed when handling this compound.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[1]
References
- 1. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4704-77-2 [m.chemicalbook.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. 209850050 [thermofisher.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes to 3-Bromo-1,2-propanediol: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed synthetic protocols for the preparation of 3-bromo-1,2-propanediol, a valuable building block in organic synthesis, from two common starting materials: glycerol (B35011) and allyl bromide. The protocols are designed to be clear, concise, and reproducible for researchers in chemistry and drug development. This guide includes a summary of quantitative data, detailed experimental procedures, and visual representations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a bromine atom and two hydroxyl groups, allows for a wide range of chemical transformations. The selection of a synthetic route often depends on factors such as the availability of starting materials, desired stereochemistry, and scalability. This document outlines two distinct and effective methods to synthesize this compound, starting from the bio-renewable resource glycerol and the readily available allyl bromide.
Data Presentation
The following tables summarize the key quantitative data for the two synthetic routes described in this document.
Table 1: Synthesis of this compound from Glycerol
| Parameter | Value | Reference |
| Starting Material | Glycerol | [1] |
| Reagents | Red Phosphorus, Bromine | [1] |
| Reaction Temperature | 80-100 °C | [1] |
| Reaction Time | ~10 hours (addition) + overnight | [1] |
| Product Yield | Not explicitly reported for monobromo derivative, analogous dichlorination yields up to 85% | [2][3] |
| Purification Method | Distillation | [1] |
Note: The referenced protocol is for the synthesis of the dibrominated derivative. Conditions can be adapted for the synthesis of the target monobrominated compound.
Table 2: Synthesis of this compound from Allyl Bromide
| Parameter | Value | Reference |
| Starting Material | Allyl Bromide | [4] |
| Key Reagents | AD-mix-β, tert-Butanol, Water, Sodium Sulfite | [4] |
| Reaction Temperature | 4-5 °C | [4] |
| Reaction Time | 2.5 hours | [4] |
| Product Yield | 55.5% | [4] |
| Purification Method | Flash Chromatography | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Glycerol
This protocol is adapted from a procedure for the synthesis of glycerol α,γ-dibromohydrin and may require optimization for the selective synthesis of this compound.[1]
Materials:
-
Glycerol (98%)
-
Red phosphorus
-
Bromine
-
Sodium bicarbonate
-
3 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas outlet tube
-
Water bath
-
Oil bath
-
Distillation apparatus
Procedure:
-
In a 3 L three-necked, round-bottomed flask equipped with a powerful mechanical stirrer, a dropping funnel, and a gas outlet tube, thoroughly mix 1.6 kg (17.4 moles) of glycerol with 200 g (6.5 gram atoms) of red phosphorus.[1]
-
Slowly add 900 cm³ (2808 g, 17.5 moles) of bromine through the dropping funnel over approximately eight hours with vigorous stirring. The tip of the dropping funnel should be near the bottom of the flask to minimize bromine evaporation.[1]
-
The reaction is exothermic and the temperature will rise to 80–100 °C. Maintain this temperature by controlling the rate of bromine addition. Towards the end of the addition, place the flask in a water bath at 70–75 °C.[1]
-
After all the bromine has been added, allow the mixture to stand overnight. Then, warm the mixture on the water bath for one to two hours until all the bromine is consumed.[1]
-
Transfer the reaction mixture to a 3 L round-bottomed flask and set up for vacuum distillation.
-
Initially, a mixture of hydrobromic acid and water will distill. As the temperature of the oil bath is raised to 180 °C, the brominated propanediols will distill.[1]
-
Carefully monitor the distillation and stop immediately if signs of decomposition (gas formation) appear.[1]
-
To the straw-yellow distillate, add a slight excess of solid sodium bicarbonate to neutralize any remaining acid.
-
The product can be further purified by fractional distillation to isolate this compound from any dibrominated byproducts.
Protocol 2: Chiral Synthesis of this compound from Allyl Bromide
This protocol utilizes the Sharpless asymmetric dihydroxylation to produce an enantiomerically enriched product.[4]
Materials:
-
Allyl bromide
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for flash chromatography
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, charge 10 mL of tert-butyl alcohol, 10 mL of water, and 2.8 g of AD-mix-β.[4]
-
Stir the mixture at room temperature until two clear phases are formed; the lower aqueous phase will be bright yellow.[4]
-
Cool the mixture to 4 °C in an ice bath.
-
Add 0.2 mL (2 mmol) of allyl bromide at once and stir the resulting heterogeneous slurry vigorously at 4-5 °C for 2.5 hours. Monitor the reaction progress by TLC (hexane:methanol = 1:9).[4]
-
While stirring the mixture at 0 °C, add 3 g of solid sodium sulfite. Allow the mixture to warm to room temperature and continue stirring for 1 hour.[4]
-
Add 20 mL of ethyl acetate to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate.[4]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[4]
-
Concentrate the dried organic solution in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane:methanol = 1:9) to yield chiral this compound. The reported yield is 0.2 g (55.5%).[4]
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of this compound from Glycerol.
Caption: Sharpless Asymmetric Dihydroxylation of Allyl Bromide.
References
Application Notes and Protocols: 3-Bromo-1,2-propanediol as a Protecting Group for Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Carbonyl functionalities, being susceptible to a wide array of nucleophilic attacks and reductions, often necessitate temporary masking. 3-Bromo-1,2-propanediol has emerged as a versatile reagent for the protection of aldehydes and ketones, forming a stable 4-(bromomethyl)-1,3-dioxolane ring structure. This application note provides detailed protocols for the protection of carbonyl compounds using this compound and the subsequent deprotection to regenerate the carbonyl group.
The primary advantage of this protecting group lies in its inherent stability under neutral and basic conditions, allowing for a broad range of chemical modifications on other parts of the molecule. The presence of a bromine atom also offers a handle for further synthetic transformations. The protection reaction is typically carried out under acidic catalysis, leading to the formation of a five-membered cyclic acetal (B89532) or ketal. Deprotection is readily achieved under acidic conditions, regenerating the parent carbonyl compound.
Reaction and Mechanism
The protection of a carbonyl compound with this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The reaction proceeds via the formation of a hemiacetal intermediate, followed by an intramolecular cyclization to form the stable 1,3-dioxolane (B20135) ring.
The general reaction scheme is as follows:
Application of 3-Bromo-1,2-propanediol in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application of 3-Bromo-1,2-propanediol and its close analog, 3-Chloro-1,2-propanediol (B139630), as versatile building blocks in the synthesis of several important pharmaceutical agents. These diols serve as key intermediates in the manufacturing of non-ionic X-ray contrast media and a widely used expectorant. Their bifunctional nature, possessing both a reactive halide and two hydroxyl groups, allows for the strategic introduction of dihydroxypropyl moieties into target molecules, a common feature in drugs designed for high water solubility and biocompatibility.
Synthesis of Non-Ionic X-ray Contrast Media: Iohexol (B1672079) and Iopamidol
Non-ionic iodinated contrast agents are essential for various diagnostic imaging procedures. Their high iodine content provides radiopacity, while the presence of multiple hydrophilic groups ensures low osmolality and reduced adverse effects. This compound and its chlorinated counterpart are crucial for introducing the dihydroxypropyl side chains that impart these favorable properties.
Iohexol
Iohexol is a widely used non-ionic, water-soluble X-ray contrast agent. The final step in its synthesis involves the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with 3-chloro-1,2-propanediol or this compound to introduce the third dihydroxypropyl group.[1][2][3]
Experimental Protocol: Synthesis of Iohexol
This protocol is a composite of methodologies described in the scientific literature.[1][2]
Step 1: N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
-
In a suitable reaction vessel, dissolve 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (1 equivalent) in a mixture of 2-(2-methoxyethoxy)ethanol (B87266) and propylene (B89431) glycol.
-
Cool the reaction mixture to between 18°C and 25°C.
-
Slowly add a solution of sodium hydroxide (B78521) (1.6 equivalents) in deionized water.
-
Increase the temperature to 40°C and stir for 2 hours.
-
Add 3-chloro-1,2-propanediol (1.5 equivalents) slowly to the reaction mixture and continue stirring for 24 hours.
-
After the reaction is complete, cool the mixture to 25°C and add methanol.
-
Adjust the pH of the solution to 4.5 using hydrochloric acid.
-
Extract the aqueous layer with chloroform (B151607) to remove organic impurities.
-
The aqueous solution containing crude Iohexol is then subjected to purification by crystallization and treatment with ion exchange resins.
| Parameter | Value | Reference |
| Starting Material | 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | [2][3] |
| Reagent | 3-chloro-1,2-propanediol or this compound | [1][2] |
| Base | Sodium Hydroxide | [2] |
| Solvent | 2-(2-methoxyethoxy)ethanol, Propylene Glycol | [2] |
| Reaction Temperature | 18-40°C | [2] |
| Reaction Time | 24 hours | [2] |
Synthetic Workflow for Iohexol
Caption: Final N-alkylation step in the synthesis of Iohexol.
Iopamidol
Iopamidol is another non-ionic, low-osmolar iodinated contrast agent. Its synthesis involves the acylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with (S)-2-(acetyloxy)propanoyl chloride. The precursor, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is prepared from 5-amino-2,4,6-triiodoisophthaloyl dichloride and 3-amino-1,2-propanediol (B146019). 3-Amino-1,2-propanediol can be synthesized from this compound.
Experimental Protocol: Synthesis of 3-amino-1,2-propanediol from this compound
-
Charge a pressure reactor with an aqueous solution of ammonia (B1221849) (excess).
-
Add this compound to the ammonia solution.
-
Seal the reactor and heat to the desired temperature (e.g., 50°C).
-
Maintain the reaction under pressure with stirring for several hours.
-
After the reaction is complete, cool the reactor and vent the excess ammonia.
-
The resulting solution containing 3-amino-1,2-propanediol can be used in the subsequent step or purified by distillation under reduced pressure.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Aqueous Ammonia |
| Reaction Type | Nucleophilic Substitution |
| Product | 3-amino-1,2-propanediol |
Logical Relationship in Iopamidol Synthesis
Caption: Key synthetic transformations leading to Iopamidol.
Synthesis of Guaifenesin (B1672422)
Guaifenesin is an expectorant used to treat coughs and congestion. It is synthesized via a Williamson ether synthesis, where the phenoxide of guaiacol (B22219) (2-methoxyphenol) acts as a nucleophile, displacing the halide from 3-chloro-1,2-propanediol (or this compound).[4][5]
Experimental Protocol: Synthesis of Guaifenesin
This protocol is based on the Williamson ether synthesis methodology.[4][5]
-
In a round-bottom flask, dissolve guaiacol (1 equivalent) in a suitable solvent such as ethanol (B145695) or dimethylformamide.
-
Add a strong base, such as sodium hydroxide (1 equivalent), to the solution to form the sodium guaiacolate salt.
-
To this mixture, add 3-chloro-1,2-propanediol (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
If a precipitate (sodium chloride) forms, remove it by filtration.
-
Neutralize the mixture with a dilute acid, such as hydrochloric acid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude Guaifenesin.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
| Parameter | Value | Reference |
| Starting Material | Guaiacol (2-methoxyphenol) | [4][5] |
| Reagent | 3-chloro-1,2-propanediol | [4][5] |
| Base | Sodium Hydroxide | [4] |
| Reaction Type | Williamson Ether Synthesis (SN2) | [4] |
| Yield | ~72% (as per one patent example for a similar process) | [6] |
Reaction Mechanism for Guaifenesin Synthesis
References
- 1. WO1998013334A1 - Process for the preparation of iohexol - Google Patents [patents.google.com]
- 2. chemicaljournals.com [chemicaljournals.com]
- 3. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Bromo-1,2-propanediol as a Versatile Chemical Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols on the utility of 3-Bromo-1,2-propanediol as a key intermediate in the synthesis of agrochemicals, with a specific focus on the widely used triazole fungicide, difenoconazole (B1670550). While industrial synthesis of difenoconazole often involves the in-situ bromination of a dioxolane precursor, this compound offers a valuable and direct route to key intermediates, providing flexibility and control in research and development settings.
Overview of this compound in Agrochemical Synthesis
This compound is a trifunctional molecule featuring a primary bromine atom and two hydroxyl groups. This unique combination of reactive sites makes it a versatile building block in organic synthesis. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the diol functionality allows for the formation of cyclic structures such as dioxolanes. This dual reactivity is particularly advantageous in the construction of complex agrochemical molecules.
One of the most significant applications of the bromo-propanediol moiety is in the synthesis of triazole fungicides, a class of agrochemicals that inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. The dioxolane ring, often constructed using a propanediol (B1597323) derivative, is a common structural feature in many of these fungicides, including difenoconazole and propiconazole.
Synthesis of Difenoconazole: A Case Study
Difenoconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its synthesis involves the formation of a key dioxolane intermediate, which is subsequently brominated and then coupled with 1,2,4-triazole (B32235).
Established Industrial Synthesis Pathway of Difenoconazole
The common industrial synthesis of difenoconazole involves the following key steps:
-
Cyclization: Reaction of 2,4-dichloroacetophenone with 1,2-propanediol to form a dioxolane intermediate.
-
Bromination: In-situ bromination of the dioxolane intermediate to yield a brominated dioxolane.
-
Nucleophilic Substitution: Reaction of the brominated dioxolane with the potassium salt of 1,2,4-triazole to form the final difenoconazole product.
This pathway is efficient for large-scale production. However, for laboratory-scale synthesis and derivatization studies, utilizing this compound as a starting material to form the brominated dioxolane intermediate can offer advantages in terms of control and precursor availability.
Proposed Application: Synthesis of a Key Difenoconazole Intermediate using this compound
This section outlines a detailed protocol for the synthesis of the key brominated dioxolane intermediate of difenoconazole, starting from this compound and 2,4-dichloroacetophenone.
Reaction Scheme
Caption: Synthesis of the brominated dioxolane intermediate.
Experimental Protocol
Synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 154.99 | 15.5 g | 0.1 |
| 2,4-Dichloroacetophenone | 189.02 | 18.9 g | 0.1 |
| p-Toluenesulfonic acid | 172.20 | 0.86 g | 0.005 |
| Toluene | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dichloroacetophenone (18.9 g, 0.1 mol), this compound (15.5 g, 0.1 mol), p-toluenesulfonic acid (0.86 g, 0.005 mol), and toluene (200 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 32.8 g |
| Expected Yield | 85-95% |
| Purity (by GC-MS) | >95% |
Subsequent Reaction: Synthesis of Difenoconazole
The synthesized brominated dioxolane intermediate can then be used to synthesize difenoconazole.
Reaction Scheme
Caption: Final step in the synthesis of Difenoconazole.
Experimental Protocol
Synthesis of Difenoconazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane | 327.03 | 32.7 g | 0.1 |
| 1,2,4-Triazole potassium salt | 108.14 | 11.9 g | 0.11 |
| Dimethylformamide (DMF) | - | 150 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve 1,2,4-triazole potassium salt (11.9 g, 0.11 mol) in dry DMF (150 mL).
-
Heat the mixture to 80-90 °C with stirring.
-
Slowly add a solution of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane (32.7 g, 0.1 mol) in DMF (50 mL) to the reaction mixture over 1 hour.
-
After the addition is complete, maintain the reaction temperature at 90-100 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 150 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude difenoconazole.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure difenoconazole.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 40.6 g |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >96% |
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates the logical progression from starting materials to the final agrochemical product, highlighting the role of this compound as a key intermediate.
Caption: General workflow for agrochemical synthesis.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex agrochemicals. Its ability to participate in both dioxolane formation and nucleophilic substitution reactions makes it a strategic choice for the construction of key structural motifs found in many modern fungicides. The protocols provided herein offer a practical guide for researchers and scientists in the agrochemical and pharmaceutical industries to utilize this important building block in their synthetic endeavors.
Application Notes and Protocols: 3-Bromo-1,2-propanediol as a Competitive Inhibitor of Glycerol Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) kinase (GK) is a key enzyme in glycerol metabolism, catalyzing the ATP-dependent phosphorylation of glycerol to glycerol-3-phosphate. This reaction is a critical entry point for glycerol into glycolysis and glycerolipid synthesis. Consequently, inhibitors of glycerol kinase are valuable tools for studying cellular metabolism and have potential applications in drug development, particularly in metabolic disorders and oncology.
Principle of Inhibition
3-Bromo-1,2-propanediol is a structural analog of glycerol. Due to its similarity to the natural substrate, it is hypothesized to bind to the active site of glycerol kinase. However, the presence of the bromine atom at the C-3 position prevents the enzyme from catalyzing the phosphorylation reaction. This binding event at the active site precludes the binding of glycerol, leading to competitive inhibition. In competitive inhibition, the inhibitor and substrate compete for the same binding site on the enzyme. The effect of the inhibitor can be overcome by increasing the substrate concentration.
Data Presentation
As the specific Kᵢ for this compound is not available, the following table provides a template for presenting experimentally determined inhibition data. For context, kinetic parameters for the natural substrate, glycerol, are also included.
| Compound | Enzyme | Kₘ (mM) | Kᵢ (mM) | Mode of Inhibition |
| Glycerol | Glycerol Kinase | Value to be determined | N/A | Substrate |
| This compound | Glycerol Kinase | N/A | Value to be determined | Competitive (Hypothesized) |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for Glycerol Kinase Activity
This protocol describes a standard coupled enzyme assay to measure the activity of glycerol kinase. The production of ADP by glycerol kinase is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[1]
Materials:
-
Glycerol Kinase (GK)
-
Glycerol
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
PEP (Phosphoenolpyruvate)
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a stock solution of the reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.
-
Prepare a coupled enzyme mix: In the reaction buffer, prepare a solution containing 2 mM PEP, 0.3 mM NADH, 5 U/mL PK, and 7 U/mL LDH.
-
Prepare substrate and inhibitor solutions: Prepare stock solutions of glycerol and this compound in the reaction buffer.
-
Set up the reaction: In a cuvette, combine the coupled enzyme mix and the desired concentration of glycerol. For the inhibition assay, also add the desired concentration of this compound. Add reaction buffer to a final volume of 1 mL.
-
Initiate the reaction: Add a known amount of glycerol kinase to the cuvette and mix gently.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction is proportional to the glycerol kinase activity.
Protocol 2: Determination of the Inhibition Constant (Kᵢ) for this compound
To determine the Kᵢ and the mode of inhibition of this compound, a series of kinetic experiments must be performed by varying the concentrations of both the substrate (glycerol) and the inhibitor.
Procedure:
-
Perform the coupled spectrophotometric assay (Protocol 1) with varying concentrations of glycerol in the absence of the inhibitor. This will allow for the determination of the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) for glycerol.
-
Repeat the assay with several fixed concentrations of this compound. For each inhibitor concentration, vary the concentration of glycerol.
-
Analyze the data:
-
Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.
-
To more accurately determine the kinetic parameters, create a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate concentration].
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vₘₐₓ), while the x-intercepts (-1/Kₘ) will differ.
-
The apparent Kₘ (Kₘ,app) can be determined from the x-intercept of each line in the presence of the inhibitor.
-
The Kᵢ can then be calculated using the following equation for competitive inhibition: Kₘ,app = Kₘ (1 + [I]/Kᵢ) where [I] is the concentration of the inhibitor.
-
Visualizations
Enzymatic Reaction and Coupled Assay Workflow
Caption: Workflow of the glycerol kinase reaction coupled to the pyruvate kinase/lactate dehydrogenase assay.
Competitive Inhibition of Glycerol Kinase
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromo-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,2-propanediol is a versatile trifunctional building block widely employed in organic synthesis. Its structure, featuring a primary bromide and two hydroxyl groups, allows for a variety of chemical transformations. The primary alkyl bromide is an excellent electrophilic center, highly susceptible to nucleophilic substitution reactions (S\textsubscript{N}2), enabling the introduction of diverse functional groups. This reactivity makes this compound a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This document provides detailed protocols for nucleophilic substitution reactions of this compound with various nucleophiles and summarizes key quantitative data.
The ability to introduce functionalities such as azides, cyanides, amines, and thiols makes this scaffold particularly relevant in drug discovery and development. For instance, the resulting 3-substituted-1,2-propanediol derivatives are key intermediates in the synthesis of various pharmaceuticals, including beta-blockers and antiviral agents.[2][3]
Reaction Mechanism and Stereochemistry
The nucleophilic substitution reactions of this compound typically proceed via an S\textsubscript{N}2 mechanism. This bimolecular reaction involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry at the reaction center. Given that the starting material is often a racemic mixture, the product will also be racemic unless a chiral starting material is used.
// Reactants reactants [label="Nu:⁻ +"]; substrate [label=<
Br H OH
| | |
H-C- -C- -C-H
| |
H OH
];
// Transition State ts [label=<
δ⁻
δ⁻
Nu--- -C- ---Br
|
H
|
CH(OH)CH₂OH
];
// Products product [label=<
Nu H OH
| | |
H-C- -C- -C-H
| |
H OH
]; leaving_group [label="+ Br⁻"];
// Edges reactants -> ts [label="S\textsubscript{N}2 Attack"]; ts -> product; product -> leaving_group; } "SN2 Reaction Mechanism"
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions performed on this compound, providing a comparative overview of reaction conditions and outcomes.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | DMF | Room Temp. - 70 | 18 - 24 | ~77-90 | 3-Azido-1,2-propanediol |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Ethanol (B145695)/Water | Reflux | 4 - 6 | ~85 | 4-Hydroxy-3-(hydroxymethyl)butanenitrile |
| Amine (R₂NH) | Piperidine (B6355638) | Ethanol | 50 - 60 | 4 - 6 | High | 3-(Piperidin-1-yl)propane-1,2-diol |
| Thiol (RS⁻) | Thiourea (B124793) / NaOH | Ethanol | Reflux | 6 - 8 | Good | 3-Mercapto-1,2-propanediol |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Methanol | Reflux | 2 - 4 | High | 3-Methoxy-1,2-propanediol |
Experimental Protocols
Below are detailed methodologies for key nucleophilic substitution reactions with this compound.
Protocol 1: Synthesis of 3-Azido-1,2-propanediol
This protocol describes the substitution of the bromide with an azide group, a versatile intermediate for the synthesis of amines via reduction or triazoles via "click" chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 70°C for approximately 18-24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-azido-1,2-propanediol.
Protocol 2: Synthesis of 4-Hydroxy-3-(hydroxymethyl)butanenitrile
This protocol details the reaction with cyanide, which introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Deionized water
-
Reflux condenser
-
Other equipment as listed in Protocol 1
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation under reduced pressure.
Protocol 3: Synthesis of 3-(Piperidin-1-yl)propane-1,2-diol
This protocol demonstrates the reaction with a secondary amine, piperidine, to form the corresponding amino-diol.
Materials:
-
This compound
-
Piperidine
-
Ethanol
-
Other equipment as listed in Protocol 1
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add piperidine (2.0 eq) to the solution.
-
Stir the reaction mixture at 50-60°C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography to obtain 3-(piperidin-1-yl)propane-1,2-diol.
Protocol 4: Synthesis of 3-Mercapto-1,2-propanediol
This protocol outlines the synthesis of a thiol derivative, which has applications in various fields, including as a precursor for radiopharmaceuticals.
Materials:
-
This compound
-
Thiourea
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Other equipment as listed in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux the mixture for 6-8 hours to form the isothiuronium (B1672626) salt intermediate.
-
Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.
-
Reflux the resulting mixture for an additional 2-3 hours to hydrolyze the intermediate.
-
After cooling, acidify the reaction mixture with hydrochloric acid to a neutral pH.
-
Remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate to give the crude 3-mercapto-1,2-propanediol, which can be purified by distillation under reduced pressure.
Applications in Drug Development
This compound and its derivatives are pivotal in the synthesis of a range of pharmaceuticals. The resulting 3-amino-1,2-propanediol (B146019) is a key intermediate in the production of non-ionic X-ray contrast agents like Iopamidol (B1672082).[5][6][7][8][9] Furthermore, precursors derived from this compound are utilized in the synthesis of beta-blockers such as Acebutolol.[2] The versatility of the functional groups that can be introduced allows for the creation of diverse molecular libraries for screening and development of new drug candidates.
Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. The reaction conditions provided are starting points and may require optimization for specific substrates and scales.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105272899A - Novel compound and method for synthesizing iopamidol impurity D, impurity F, impurity G and impurity J by means of novel compound - Google Patents [patents.google.com]
- 7. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 8. EP1154986A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 9. WO2022002953A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
Application Note: Interpreting the ¹H NMR Spectrum of 3-Bromo-1,2-propanediol in Different Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-1,2-propanediol is a key chemical intermediate in the synthesis of various pharmaceutical and organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for its structural verification and purity assessment. The choice of deuterated solvent for NMR analysis significantly influences the resulting spectrum, particularly for molecules containing exchangeable protons, such as the hydroxyl (-OH) groups in this compound. This application note provides a detailed protocol and analysis of the ¹H NMR spectrum of this compound in three common NMR solvents: deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterium (B1214612) oxide (D₂O). Understanding these solvent-induced spectral changes is crucial for accurate structural elucidation.
Quantitative Data Summary
The ¹H NMR spectral data for this compound varies significantly with the solvent used due to differences in polarity, viscosity, and hydrogen bonding capabilities. The data below summarizes the experimental values in DMSO-d₆ and predicted values for CDCl₃ and D₂O based on established solvent effects.
Structure and Proton Numbering:
Table 1: ¹H NMR Spectral Data of this compound in Various Solvents
| Proton Assignment | Parameter | DMSO-d₆ (Experimental) | CDCl₃ (Predicted) | D₂O (Predicted) |
| -CH₂(a)Br | δ (ppm) | 3.62 - 3.67 | ~3.75 | ~3.80 |
| Multiplicity | m | dd | dd | |
| J (Hz) | - | J(a,b) ≈ 4.5 | J(a,b) ≈ 4.5 | |
| J(a',b) ≈ 6.0 | J(a',b) ≈ 6.0 | |||
| -CH(b)(OH)- | δ (ppm) | 3.50 - 3.53 | ~3.90 | ~4.05 |
| Multiplicity | m | m | quintet | |
| J (Hz) | - | - | J(b,a) ≈ 5.2 | |
| J(b,c) ≈ 5.2 | ||||
| -CH₂(c)OH | δ (ppm) | 3.35 - 3.39 | ~3.65 | ~3.70 |
| Multiplicity | m | dd | t | |
| J (Hz) | - | J(c,b) ≈ 5.5 | J(c,b) ≈ 5.5 | |
| J(c',b) ≈ 6.5 | ||||
| -CH(OH) | δ (ppm) | 5.12 | ~2.5 (broad) | Disappears (exchange) |
| Multiplicity | d | br s | - | |
| J (Hz) | - | - | - | |
| -CH₂OH | δ (ppm) | 4.73 | ~2.1 (broad) | Disappears (exchange) |
| Multiplicity | t | br s | - | |
| J (Hz) | - | - | - |
Note: Data for DMSO-d₆ is based on experimental findings. Data for CDCl₃ and D₂O are predicted based on typical solvent effects. Chemical shifts for hydroxyl protons in CDCl₃ are highly dependent on sample concentration and temperature.
Interpretation and Discussion of Solvent Effects
The solvent environment directly impacts the chemical shift and coupling patterns of protons in this compound.
-
In DMSO-d₆: This polar aprotic solvent forms strong hydrogen bonds with the hydroxyl protons of the analyte. This slows down the rate of proton exchange, allowing for the observation of coupling between the -OH protons and the adjacent CH/CH₂ protons. The signals for the hydroxyl protons appear as distinct multiplets (a doublet and a triplet) at 5.12 and 4.73 ppm, respectively. The aliphatic protons appear as complex multiplets due to this coupling.
-
In CDCl₃ (Predicted): As a non-polar, aprotic solvent, CDCl₃ does not effectively form hydrogen bonds with the analyte. Consequently, the hydroxyl protons undergo rapid exchange, leading to broad singlet signals whose chemical shifts are highly variable. The coupling between the -OH and CH/CH₂ protons is typically not resolved. The signals for the CH₂ and CH groups are expected to be slightly downfield compared to DMSO-d₆ due to weaker solvent-solute interactions.
-
In D₂O (Predicted): Deuterium oxide is a polar, protic solvent that readily exchanges its deuterium atoms with the acidic hydroxyl protons of this compound. This exchange replaces the -OH groups with -OD groups. As deuterium does not appear in the ¹H NMR spectrum, the signals for the hydroxyl protons disappear completely. This simplifies the spectrum significantly:
-
The multiplet for the adjacent methine proton (-CH(b)-) simplifies to a quintet due to coupling with the two adjacent, non-equivalent methylene (B1212753) groups.
-
The multiplet for the methylene group (-CH₂(c)-) simplifies to a triplet, as it is only coupled to the methine proton.
-
Experimental Protocols
The following are generalized procedures for acquiring high-quality ¹H NMR spectra of small organic molecules like this compound.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of purified this compound for ¹H NMR analysis.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial. Mix thoroughly to ensure homogeneity.
-
Filtration and Transfer: If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift calibration, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) for organic solvents or DSS for aqueous solutions can be added. Often, the residual proton signal of the deuterated solvent is sufficient for referencing (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
Protocol for ¹H NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical NMR signals.
-
Acquisition Parameters: Set up a standard one-pulse ¹H NMR experiment with the following typical parameters:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 scans (adjust as needed for signal-to-noise ratio)
-
Relaxation Delay: 1-5 seconds
-
Pulse Angle: 30-45 degrees
-
-
Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Data Analysis: Integrate the signals to determine the relative proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.
Visualization of Workflows and Relationships
Diagrams created using Graphviz illustrate the experimental process and the influence of solvent properties on the NMR spectrum.
Caption: General experimental workflow for ¹H NMR analysis.
Caption: Influence of solvent properties on the ¹H NMR spectrum.
Application Notes and Protocols for the Derivatization of 3-Bromo-1,2-propanediol for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,2-propanediol (3-BPD), also known as α-glycerol bromohydrin, is a chemical compound of interest in various fields, including as a potential impurity in pharmaceutical products and a contaminant in food. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like 3-BPD by GC is challenging due to its low volatility and potential for thermal degradation in the hot injector and column. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[1][2][3] This document provides detailed application notes and protocols for the derivatization of 3-BPD for GC analysis, focusing on common and effective techniques.
Derivatization Techniques for 3-BPD Analysis
The primary goal of derivatizing 3-BPD is to mask the two hydroxyl (-OH) groups, thereby reducing its polarity and increasing its volatility. The most common derivatization strategies for diols like 3-BPD include esterification with phenylboronic acid, silylation, and acylation with fluorinated anhydrides.
Phenylboronic Acid (PBA) Derivatization
Esterification with phenylboronic acid is a highly specific and widely used method for the derivatization of vicinal diols.[4][5] PBA reacts with the 1,2-diol moiety of 3-BPD to form a stable cyclic boronate ester. This derivative is significantly less polar and more volatile than the parent compound, leading to improved chromatographic peak shape and sensitivity.[6][7][8][9]
Experimental Protocol: Phenylboronic Acid Derivatization
Materials:
-
This compound (3-BPD) standard
-
Phenylboronic acid (PBA)
-
Acetone, anhydrous
-
Hexane (B92381), GC grade
-
Sodium chloride (NaCl)
-
Deionized water
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Micropipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-BPD in a suitable solvent (e.g., water or methanol). For aqueous samples, an initial liquid-liquid extraction may be necessary to transfer 3-BPD into an organic solvent.
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a vial, add 400 µL of a 5 µg/mL solution of PBA in acetone.[10]
-
Vortex the mixture for 30 seconds.
-
-
Reaction Incubation: Heat the sealed vial at 70-80°C for 20-30 minutes to ensure complete derivatization.
-
Extraction of Derivative:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and a small amount of NaCl (~0.1 g) to facilitate phase separation.[10]
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
-
Sample Injection: Carefully transfer the upper hexane layer containing the PBA derivative into a clean GC vial. Inject 1-2 µL into the GC-MS system.
Workflow for PBA Derivatization
Caption: Workflow for 3-BPD derivatization using Phenylboronic Acid.
Silylation
Silylation is a common derivatization technique that replaces active hydrogens in polar functional groups with a trimethylsilyl (B98337) (TMS) group.[1][2] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[11][12] The resulting TMS ethers of 3-BPD are significantly more volatile and thermally stable.
Experimental Protocol: Silylation with BSTFA
Materials:
-
This compound (3-BPD) standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (B92270) or Acetonitrile, anhydrous
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Procedure:
-
Sample Preparation: Ensure the sample is anhydrous, as silylation reagents are moisture-sensitive.[2][13] If water is present, it must be removed by evaporation or lyophilization. Dissolve the dry residue in an anhydrous solvent like pyridine or acetonitrile.
-
Derivatization Reaction:
-
To the dried sample or standard, add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA (+ 1% TMCS).
-
Seal the vial tightly.
-
-
Reaction Incubation: Heat the vial at 60-75°C for 30-60 minutes.[11][12] The reaction time and temperature may need optimization depending on the sample matrix.
-
Sample Injection: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS.
Workflow for Silylation Derivatization
Caption: Workflow for 3-BPD derivatization using Silylation.
Acylation with Fluorinated Anhydrides
Acylation involves the introduction of an acyl group into a molecule. For GC analysis, fluorinated anhydrides such as heptafluorobutyric anhydride (B1165640) (HFBA) are used to create highly electronegative derivatives that are particularly sensitive to electron capture detection (ECD).[14][15] The resulting fluoroacyl esters are also more volatile and thermally stable.[16]
Experimental Protocol: Acylation with HFBA
Materials:
-
This compound (3-BPD) standard
-
Heptafluorobutyric anhydride (HFBA)
-
Toluene or Ethyl Acetate, anhydrous
-
Sodium bicarbonate solution (5%)
-
Deionized water
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Micropipettes
Procedure:
-
Sample Preparation: The sample containing 3-BPD should be in an organic solvent. If the sample is aqueous, perform a liquid-liquid extraction into a suitable solvent like ethyl acetate.
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a vial, add 50 µL of HFBA.
-
Seal the vial and heat at 60°C for 20 minutes.
-
-
Reaction Quench and Neutralization:
-
Cool the vial to room temperature.
-
Carefully add 1 mL of 5% sodium bicarbonate solution to neutralize the excess HFBA and the heptafluorobutyric acid byproduct.
-
Vortex the mixture.
-
-
Extraction of Derivative:
-
Add 1 mL of hexane or another suitable organic solvent.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
-
Sample Injection: Transfer the upper organic layer to a GC vial for analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the derivatization and analysis of 3-BPD and related diols. Please note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Comparison of Derivatization Techniques for 3-BPD GC Analysis
| Parameter | Phenylboronic Acid (PBA) Derivatization | Silylation (BSTFA) | Acylation (HFBA) |
| Reaction Time | 20-30 minutes[10] | 30-60 minutes[11][12] | ~20 minutes |
| Reaction Temperature | 70-80°C | 60-75°C[11][12] | 60°C |
| Derivative Volatility | High | Very High[2] | High |
| Derivative Stability | Good | Good, but moisture sensitive[2][13] | Very Good |
| Detector Compatibility | MS, FID | MS, FID | ECD, MS |
| Specificity for Diols | High (for vicinal diols)[5] | Low (reacts with all active hydrogens)[1] | Low (reacts with hydroxyl and amine groups) |
Table 2: Performance Characteristics of 3-BPD Analysis after Derivatization
| Parameter | Phenylboronic Acid (PBA) Derivatization |
| Limit of Detection (LOD) | 4.18 - 10.56 ng/g (for 3-MCPD, a related compound)[7] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Linearity (R²) | > 0.99 |
| Recovery | 89 - 108% (for related compounds)[8] |
Conclusion
Derivatization is an essential step for the robust and sensitive analysis of this compound by gas chromatography. The choice of derivatization technique depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and available instrumentation. Phenylboronic acid derivatization offers high specificity for vicinal diols like 3-BPD. Silylation is a versatile method for a wide range of polar compounds, while acylation with fluorinated reagents is particularly advantageous when using an electron capture detector for enhanced sensitivity. The provided protocols and data serve as a comprehensive guide for researchers and analysts to develop and validate methods for the determination of 3-BPD in various matrices.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 5. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glsciences.eu [glsciences.eu]
- 7. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 4704-77-2 | Benchchem [benchchem.com]
- 16. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of (R)-3-Bromo-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (R)-3-Bromo-1,2-propanediol, a valuable chiral building block in pharmaceutical and chemical synthesis. The primary method detailed is the stereospecific ring-opening of (S)-epibromohydrin. This transformation proceeds with a high degree of stereochemical control, yielding the desired (R)-enantiomer. Protocols for both catalyzed and uncatalyzed hydrolytic ring-opening are presented, offering flexibility in terms of reaction conditions and catalyst requirements. Additionally, an enzymatic approach is discussed as a green chemistry alternative.
Introduction
(R)-3-Bromo-1,2-propanediol is a key chiral intermediate used in the synthesis of various pharmaceuticals and other biologically active molecules. Its stereochemical purity is often critical for the efficacy and safety of the final product. A common and effective strategy for the enantiomerically pure synthesis of this compound is the ring-opening of a chiral precursor, specifically (S)-epibromohydrin. This reaction takes advantage of the inherent strain in the epoxide ring, which facilitates nucleophilic attack. When water acts as the nucleophile, the reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon atom. This stereospecificity allows for the direct conversion of (S)-epibromohydrin to (R)-3-Bromo-1,2-propanediol.
This document outlines various methodologies to achieve this transformation, including acid-catalyzed, phase-transfer catalyzed, and enzymatic methods. Each protocol is presented with detailed experimental procedures and a summary of expected outcomes based on available literature.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of (R)-3-Bromo-1,2-propanediol.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol describes the ring-opening of (S)-epibromohydrin using an acidic aqueous medium. The acid catalyst protonates the epoxide oxygen, activating the ring for nucleophilic attack by water.
Materials:
-
(S)-Epibromohydrin (>98% enantiomeric excess)
-
Deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-epibromohydrin (1 equivalent).
-
Add deionized water (10-20 volumes).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) to the stirring mixture.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure (R)-3-Bromo-1,2-propanediol.
Protocol 2: Phase-Transfer Catalyzed Hydrolysis
This method, adapted from the synthesis of the analogous chlorodiol, employs a phase-transfer catalyst to facilitate the reaction between the organic epoxide and the aqueous nucleophile, often leading to higher yields and purity.
Materials:
-
(S)-Epibromohydrin (>98% enantiomeric excess)
-
Deionized water
-
Tetra-n-butylammonium hydrogen sulfate (TBAHS)
-
Sodium hydroxide (B78521) (NaOH), 0.1 N aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve (S)-epibromohydrin (1 equivalent) in deionized water (approximately 0.5-1 volume).
-
To the well-stirred mixture, add tetra-n-butylammonium hydrogen sulfate (0.01-0.03 equivalents).
-
Heat the reaction mixture to 90°C and maintain this temperature for 24 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture to pH 7 by the dropwise addition of 0.1 N sodium hydroxide solution.
-
Remove the excess water by distillation under reduced pressure (e.g., 60°C at -0.08 MPa).
-
Purify the resulting residue by high-vacuum distillation (-0.1 MPa) to yield (R)-3-Bromo-1,2-propanediol.
Protocol 3: Enzymatic Hydrolysis
Enzymatic hydrolysis offers a green and highly selective alternative for the synthesis of chiral compounds. Epoxide hydrolases can selectively hydrolyze one enantiomer of a racemic epoxide, or in this case, stereospecifically open a single enantiomer.
Materials:
-
(S)-Epibromohydrin
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Epoxide hydrolase (e.g., from Aspergillus niger)
-
Organic solvent (e.g., cyclohexane, if using whole cells in an organic medium)
-
Centrifuge and appropriate tubes
-
Lyophilizer (optional, for cell preparation)
Procedure:
-
Prepare a suspension of the epoxide hydrolase (or whole cells containing the enzyme) in the phosphate buffer.
-
Add (S)-epibromohydrin to the enzyme suspension. The substrate concentration should be optimized based on the specific activity of the enzyme preparation to avoid substrate inhibition.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the hydrolysis by chiral GC or HPLC.
-
Once the desired conversion is achieved, terminate the reaction by removing the enzyme (e.g., by centrifugation).
-
Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Further purification can be achieved by chromatography or distillation.
Data Presentation
| Method | Catalyst/Enzyme | Starting Material | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Phase-Transfer Catalysis | TBAHS | (S)-Epichlorohydrin | (R)-3-Chloro-1,2-propanediol | 95.9 | 99.6 | Adapted from CN111943805A |
| Enzymatic Kinetic Resolution | Epoxide Hydrolase (NEH) | Racemic Epichlorohydrin | (S)-Epichlorohydrin | 20.7 | >99.99 | (for remaining epoxide)[1] |
| Enzymatic Hydrolysis | Aspergillus niger cells | Racemic Epichlorohydrin | (S)-Epichlorohydrin | 18.5 | >98 | (for remaining epoxide)[2] |
Note: Data for the chloro-analogue is presented as a close proxy for the bromo-compound due to similar reactivity. The enzymatic resolution data refers to the recovery of the unreacted epoxide, but demonstrates the high stereoselectivity achievable.
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of (R)-3-Bromo-1,2-propanediol.
References
Application Note: Employing Dynamic Kinetic Resolution for the Synthesis of Enantiopure 3-Bromo-1,2-propanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure 3-Bromo-1,2-propanediol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Traditional kinetic resolution of racemic this compound is limited to a maximum theoretical yield of 50%. Dynamic Kinetic Resolution (DKR) overcomes this limitation by integrating a highly enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer, enabling a theoretical yield of up to 100%.[1][2][3] This application note provides a detailed protocol for the chemoenzymatic DKR of racemic this compound using a lipase (B570770) for enantioselective acylation and a ruthenium complex for racemization.
Principle of the Method
The DKR process couples the lipase-catalyzed kinetic resolution of a racemic secondary alcohol with a metal-catalyzed racemization of the slower-reacting alcohol enantiomer.[4][5] In this protocol, an immobilized lipase, such as Candida antarctica Lipase B (CALB), selectively acylates one enantiomer of this compound. Simultaneously, a ruthenium-based catalyst racemizes the remaining, unreacted enantiomer.[1][6] This continuous racemization ensures a constant supply of the preferred enantiomer for the enzyme, driving the reaction towards a single, enantiopure acylated product with high conversion and enantiomeric excess.
Visualizing the DKR Process
The following diagrams illustrate the core mechanism and the experimental workflow for the dynamic kinetic resolution of this compound.
Caption: DKR mechanism combining enzymatic resolution with in-situ racemization.
Caption: Experimental workflow for the synthesis of enantiopure product.
Experimental Protocols
This section provides a representative protocol for the DKR of this compound. Researchers should optimize conditions based on their specific laboratory setup and catalyst systems.
Materials and Reagents:
-
Racemic this compound (97% purity or higher)
-
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435
-
Ruthenium racemization catalyst (e.g., Shvo's catalyst or similar Ru(II) complex)[5][6]
-
Acyl donor: Vinyl acetate (B1210297) or 4-chlorophenyl acetate[4]
-
Anhydrous solvent: Toluene or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography: Hexanes, Ethyl Acetate
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add racemic this compound (1.0 mmol).
-
Add the ruthenium racemization catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Add the immobilized lipase (e.g., 20-50 mg/mmol of substrate).
-
Add anhydrous solvent (e.g., 10 mL of toluene).
-
Add the acyl donor (1.1-1.5 mmol). Using a slight excess can improve reaction rates.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath (typically 40-60 °C).
-
Stir the reaction mixture vigorously to ensure proper mixing of the heterogeneous catalysts.
-
The reaction progress should be monitored periodically.
-
-
Monitoring the Reaction:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at regular intervals (e.g., every 6-12 hours).
-
Filter the aliquot through a small plug of silica gel to remove the catalysts.
-
Analyze the sample by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of the starting material and the enantiomeric excess (e.e.) of the product.
-
The reaction is considered complete when conversion exceeds 95% and the e.e. of the product is stable and greater than 99%.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the immobilized lipase and the ruthenium catalyst. Wash the catalysts with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, enantiopure acylated this compound.
-
Data Presentation
The following tables summarize representative data for the DKR of secondary alcohols, which can be expected to be similar for this compound under optimized conditions.
Table 1: Effect of Racemization Catalyst on DKR Performance
| Entry | Ru-Catalyst (mol%) | Time (h) | Conversion (%) | Product e.e. (%) |
| 1 | 1.0 | 48 | >99 | >99 |
| 2 | 2.5 | 36 | >99 | >99 |
| 3 | 5.0 | 24 | >99 | >99 |
| 4 | 0 (Control) | 48 | ~50 | >99 |
Conditions: Racemic diol (1.0 mmol), CALB (30 mg), Vinyl Acetate (1.2 mmol), Toluene (10 mL), 50 °C. The control reaction (Entry 4) represents a standard kinetic resolution without racemization.
Table 2: Influence of Solvent on Reaction Efficiency
| Entry | Solvent | Time (h) | Conversion (%) | Product e.e. (%) |
| 1 | Toluene | 24 | >99 | >99 |
| 2 | THF | 30 | 98 | >99 |
| 3 | Dichloromethane | 48 | 91 | 98 |
| 4 | Acetonitrile | 48 | 75 | 95 |
Conditions: Racemic diol (1.0 mmol), Ru-Catalyst (5 mol%), CALB (30 mg), Vinyl Acetate (1.2 mmol), 50 °C. Nonpolar solvents generally provide better results in these systems.[4]
The chemoenzymatic dynamic kinetic resolution described provides an efficient and high-yielding pathway to enantiopure this compound. By carefully selecting the lipase, racemization catalyst, and reaction conditions, this method allows for the transformation of a racemic starting material into a single enantiomer product in near-quantitative yields and with excellent enantioselectivity. This protocol serves as a robust starting point for researchers in academia and industry for the synthesis of valuable chiral intermediates.
References
- 1. Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 3-Bromo-1,2-propanediol
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3-Bromo-1,2-propanediol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize reaction outcomes.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Optimize reaction time and temperature; monitor progress using TLC or GC. - Ensure efficient stirring, especially in heterogeneous mixtures. |
| Loss of product during workup. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Use a brine wash to improve phase separation.[1] | |
| Suboptimal stoichiometry. | - Carefully control the molar equivalents of all reactants.[1] | |
| Product loss during purification. | - For distillation, ensure a high vacuum is achieved and check for any leaks in the system. - Consider using a short-path distillation apparatus for high boiling point compounds.[1] | |
| Formation of Side Products (e.g., 1,3-dibromopropane) | Over-bromination. | - Maintain precise stoichiometric control of the brominating agent.[1] - Ensure slow and controlled addition of the brominating agent.[1] - Maintain a consistent and low reaction temperature to favor mono-bromination.[1] |
| Product Decomposition | Presence of acidic or basic impurities. | - Ensure thorough purification to remove all residual acids or bases.[1] - Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[1] |
| Inconsistent Results | Variability in reagent quality. | - Use reagents from reliable commercial suppliers without further purification unless specified.[2] |
| Presence of water. | - Use anhydrous solvents and ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use, especially for moisture-sensitive reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include glycerol, allyl bromide, 3-oxetanol, and epibromohydrin. Glycerol is an inexpensive and readily available precursor.[3] The choice of starting material often depends on the desired scale, required purity, and available laboratory equipment.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4][5] For TLC, a common mobile phase for observing this compound is a mixture of hexane (B92381) and methanol (B129727) (e.g., 9:1 v/v).[4]
Q3: What purification methods are recommended for this compound?
A3: The most common purification methods are flash chromatography on silica (B1680970) gel and vacuum distillation.[4][6] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q4: How can I achieve a stereoselective synthesis of this compound?
A4: A stereoselective synthesis can be achieved through the stereospecific ring-opening of a chiral precursor, such as an enantiopure epoxide. For instance, the hydrolytic ring-opening of (S)-epibromohydrin can yield (R)-3-Bromo-1,2-propanediol.[3] Another advanced method is dynamic kinetic resolution (DKR).[3]
Q5: What are some of the key safety precautions to take during the synthesis?
A5: Many reagents used in the synthesis of this compound are hazardous. For example, hydrobromic acid is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Synthesis from 3-Oxetanol
This method involves the ring-opening of 3-oxetanol using carbon tetrabromide and triphenylphosphine (B44618).[2][7]
Procedure:
-
To a solution of 3-oxetanol (e.g., 5 g, 74.2 mmol) in dichloromethane, add carbon tetrabromide and triphenylphosphine.
-
The reaction is typically initiated at 0 °C with the dropwise addition of the triphenylphosphine solution.[3]
-
The mixture is then warmed to 30 °C and stirred for 2 hours.[3][7]
-
The reaction mixture is concentrated in vacuo to give a brown oil.
-
The crude product is then purified by distillation to yield this compound.
| Reactant/Solvent | Quantity | Role |
| 3-Oxetanol | 1 equivalent | Starting Material |
| Carbon Tetrabromide | 1.1 equivalents | Brominating Agent |
| Triphenylphosphine | 1.1 equivalents | Reagent |
| Dichloromethane | - | Solvent |
Chiral Synthesis from Allyl Bromide
This protocol describes the synthesis of chiral 1-bromo-2,3-propanediol from allyl bromide using a catalyst such as AD-mix-β.[4]
Procedure:
-
In a round-bottom flask, prepare a two-phase mixture of tert-butyl alcohol (10 mL), water (10 mL), and AD-mix-β catalyst (2.8 g).
-
Cool the mixture to 4°C and add allyl bromide (0.2 mL, 2 mmol) at once.
-
Stir the heterogeneous slurry vigorously at 4-5°C for 2.5 hours, monitoring the reaction by TLC (hexane:methanol = 9:1).[4]
-
While stirring at 0°C, add solid sodium sulfite (B76179) (3 g) and allow the mixture to warm to room temperature and stir for 1 hour.
-
Add ethyl acetate (B1210297) (20 mL) to the reaction mixture and separate the layers.
-
Extract the aqueous phase further with ethyl acetate.
-
Combine the organic extracts, dry over MgSO4, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel (hexane:methanol = 9:1).[4]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Synthesis of this compound from 3-Oxetanol | Scientific.Net [scientific.net]
- 3. This compound | 4704-77-2 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
common side reactions and byproduct formation in 3-Bromo-1,2-propanediol synthesis
Technical Support Center: Synthesis of 3-Bromo-1,2-propanediol
This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of this compound. It covers common side reactions, byproduct formation, and troubleshooting strategies to help navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is a versatile building block in organic synthesis.[1][2] The most common synthetic routes include:
-
Hydrobromination of Glycerol (B35011): Direct reaction of glycerol with a hydrobromic acid (HBr) source. This is a straightforward method but can be prone to side reactions.[3]
-
Asymmetric Dihydroxylation of Allyl Bromide: This method is used for producing chiral this compound and involves the use of a catalyst like AD-mix-β.[4]
-
Ring-Opening of Epibromohydrin: The hydrolytic ring-opening of an enantiopure epoxide precursor, such as (S)-epibromohydrin, can yield enantiomerically pure (R)- or (S)-3-Bromo-1,2-propanediol.[5]
Q2: What are the most common side reactions and byproducts I should be aware of?
A2: During the synthesis, especially via the hydrobromination of glycerol, several side products can form:
-
Dibrominated Products: Over-bromination can lead to the formation of 1,3-dibromopropane (B121459) or 2,3-dibromo-1-propanol. This is more likely with excess brominating agent or at higher temperatures.[6]
-
Glycerol Dehydration Products: At elevated temperatures, glycerol can dehydrate to form acrolein, an unsaturated aldehyde.[7]
-
Oxidation Products: Depending on the reaction conditions and presence of oxidizing agents, the primary or secondary alcohol groups can be oxidized to form aldehydes, ketones, or carboxylic acids such as bromolactic acid or bromohydroxypyruvic acid.[5]
-
Ester Formation: If a carboxylic acid like acetic acid is used as a solvent or is present as an impurity, esterification of the hydroxyl groups can occur.[8]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions:
-
Control Stoichiometry: Use precise molar equivalents of the brominating agent to prevent over-bromination.[6]
-
Temperature Control: Maintain a low and consistent reaction temperature (e.g., 70-100°C for glycerol hydrobromination) to disfavor side reactions like dehydration and over-bromination.[3][6]
-
Controlled Addition: Add the brominating agent slowly and ensure efficient mixing to avoid localized high concentrations.[6]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation.
Q4: How should the final product be purified?
A4: The primary method for purifying this compound is vacuum distillation. This technique is preferred because the compound has a high boiling point (213 °C at atmospheric pressure), and distillation at lower pressure minimizes the risk of thermal decomposition.[6][9] For smaller scale or high-purity applications, flash chromatography on silica (B1680970) gel can also be employed.[4]
Q5: What are the best practices for storing this compound?
A5: The compound can be unstable over time. For optimal stability, it should be stored in a cool (2-8°C), dark place in a tightly sealed container. It is also hygroscopic, meaning it can absorb moisture from the air, so storage in a dry environment or under an inert atmosphere is recommended.[2] Ensure the product is thoroughly purified to remove any acidic residues, which can catalyze decomposition.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss During Work-up: Poor phase separation during extraction or product loss in the aqueous layer due to its high water solubility.[2] 3. Reagent Degradation: The brominating agent may have degraded. | 1. Optimize Reaction Conditions: Monitor the reaction's progress using TLC or GC and adjust time and temperature accordingly. 2. Refine Work-up: Use a brine wash to reduce the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).[4] 3. Verify Reagent Quality: Use a fresh or properly stored source of HBr or other brominating agents. |
| Formation of Dibrominated Byproduct | 1. Excess Brominating Agent: Over-bromination due to incorrect stoichiometry.[6] 2. High Reaction Temperature: Higher temperatures can favor the second substitution reaction. | 1. Maintain Stoichiometric Control: Carefully control the molar equivalents of the HBr source.[6] 2. Control Temperature: Ensure slow, controlled addition of the brominating agent and maintain a low, consistent reaction temperature to favor mono-bromination.[6] |
| Product is Dark/Colored (e.g., Yellow to Brown) | 1. Decomposition: The product may have decomposed due to excessive heat, especially during distillation. 2. Side Reactions: Formation of colored impurities from side reactions like dehydration of glycerol to acrolein, which can polymerize.[7] | 1. Use Vacuum Distillation: Purify the product under high vacuum to lower the boiling point and minimize thermal stress.[6] 2. Control Temperature: Maintain the recommended reaction temperature to avoid decomposition and side reactions. |
| Product Decomposes During Distillation | 1. High Temperature: The distillation temperature is too high, causing thermal decomposition. 2. Presence of Acidic/Basic Impurities: Residual catalysts or acidic byproducts (like HBr) can catalyze decomposition at high temperatures. | 1. Improve Vacuum: Ensure a high vacuum is achieved to distill at the lowest possible temperature (e.g., 72-75 °C at 0.2 mmHg). 2. Neutralize Before Distillation: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities before distillation. |
Diagrams: Reaction Pathways and Troubleshooting
Caption: Key Synthesis Pathways for this compound.
Caption: Common Side Reactions in Glycerol Hydrobromination.
Caption: Troubleshooting Workflow for Low Yield.
Key Experimental Protocols
Protocol 1: Chiral Synthesis from Allyl Bromide via Asymmetric Dihydroxylation
This protocol is adapted from a method for synthesizing chiral 1-bromo-2,3-propanediol.[4]
Materials:
-
Allyl bromide
-
tert-Butyl alcohol
-
Water
-
AD-mix-β
-
Sodium sulfite
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, charge 10 mL of tert-butyl alcohol, 10 mL of water, and 2.8 g of AD-mix-β.
-
Stir the mixture at room temperature until two clear phases form. The lower aqueous phase will appear bright yellow.
-
Cool the mixture to 4°C in an ice bath.
-
Add 0.2 mL (2 mmol) of allyl bromide at once. Stir the resulting heterogeneous slurry vigorously at 4-5°C for 2.5 hours. Monitor the reaction progress by TLC (hexane:methanol = 9:1).
-
While maintaining the temperature at 0°C, add 3 g of solid sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 20 mL of ethyl acetate to the reaction mixture. Separate the layers and extract the aqueous phase again with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane:methanol = 9:1) to yield the final product. A reported yield for this method is 55.5%.[4]
Protocol 2: Synthesis from Glycerol via Hydrobromination
This protocol is a general representation based on the reaction between glycerol and a phosphorus/bromine source, which generates HBr in situ.[3]
Materials:
-
Glycerol (98%)
-
Red phosphorus
-
Bromine (u.s.p.)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
Caution: This reaction is exothermic and produces corrosive HBr gas. Perform in a well-ventilated fume hood. The addition of bromine to dry phosphorus can be violent.[3]
-
In a three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a gas outlet, thoroughly mix red phosphorus with glycerol.
-
Cool the flask in an ice-water bath. Slowly add bromine from the dropping funnel to the stirred mixture. The byproduct gases (mainly HBr) should be led to a gas trap.
-
Regulate the addition of bromine to maintain the reaction temperature between 80-100°C. The reaction is exothermic.
-
After all the bromine has been added, allow the mixture to stand overnight. Then, warm it on a water bath until all the bromine is consumed (1-2 hours).
-
Begin purification by transferring the mixture to a distillation apparatus. Distill under reduced pressure. Initially, a mixture of hydrobromic acid and water will pass over, followed by the product.
-
The crude product can be further purified by washing with a dilute sodium bicarbonate solution, extracting with a solvent like dichloromethane, drying the organic layer, and performing a final vacuum distillation.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 4704-77-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Glycerol to Propionic Acid: A Chemical Safari Tour. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. guidechem.com [guidechem.com]
- 9. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-1,2-propanediol Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-1,2-propanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through several pathways, including chemical, enzymatic, and microbial routes.
-
Chemical Degradation: This primarily involves nucleophilic substitution and oxidation reactions. The bromine atom is a good leaving group, making the molecule susceptible to attack by nucleophiles. Under basic conditions, intramolecular nucleophilic attack can lead to the formation of glycidol (B123203). Oxidation can yield various products, including bromolactic acid and bromohydroxypyruvic acid.
-
Enzymatic Degradation: Enzymes such as haloalcohol dehalogenases can catalyze the dehalogenation of this compound. This typically involves the conversion of the halohydrin to an epoxide.
-
Microbial Degradation: Various microorganisms, including bacteria and fungi, have the potential to degrade this compound. For instance, some Pseudomonas and Arthrobacter species are known to degrade halogenated compounds. The yeast Saccharomyces cerevisiae has also been shown to degrade the chloro-analog, 3-chloro-1,2-propanediol, suggesting a similar capability for the bromo- version.[1]
Q2: What are the expected products of chemical degradation in an aqueous solution?
A2: In aqueous solutions, this compound can undergo hydrolysis, where water acts as a nucleophile, to form glycerol (B35011) and hydrobromic acid. The rate of this reaction is influenced by pH and temperature. Under basic conditions, the intramolecular cyclization to form glycidol is a significant pathway.
Q3: Are there any known microorganisms that can completely mineralize this compound?
A3: While research on the complete mineralization of this compound is ongoing, several microorganisms have been identified that can degrade halogenated compounds. Strains of Pseudomonas and Arthrobacter are known to possess dehalogenase enzymes capable of initiating the degradation process.[2] For example, an engineered Pseudomonas putida strain has been developed for the bioremediation of 1,2,3-trichloropropane, a related compound, which involves a hydrolytic dehalogenation step.[3] Further metabolism of the resulting intermediates can potentially lead to complete mineralization.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation kinetics in aqueous solutions.
| Potential Cause | Troubleshooting Step |
| pH Fluctuation | The hydrolysis rate of this compound is pH-dependent. Ensure your buffer system has adequate capacity to maintain a constant pH throughout the experiment. Regularly monitor the pH of your reaction mixture. |
| Temperature Variation | Degradation rates are sensitive to temperature changes. Use a temperature-controlled water bath or incubator to maintain a stable temperature. |
| Photodegradation | Although not extensively studied for this specific compound, similar molecules can be susceptible to photodegradation. Conduct experiments in amber vials or in the dark to minimize light exposure, unless photodegradation is the intended pathway of study. |
| Analyte Instability in Sample Matrix | This compound can be unstable in aqueous solutions, leading to degradation during sample storage and analysis. For HPLC analysis, consider preparing samples in a non-aqueous solvent like methanol (B129727) (with low water content) to improve stability.[4][5] |
Issue 2: Difficulty in identifying and quantifying degradation products by GC-MS or HPLC.
| Potential Cause | Troubleshooting Step |
| Poor Chromatographic Resolution | Optimize your GC or HPLC method. For GC-MS, consider derivatization of the polar hydroxyl groups (e.g., with heptafluorobutyric anhydride) to improve volatility and peak shape.[6] For HPLC, experiment with different column stationary phases and mobile phase compositions. |
| Low Concentration of Products | Concentrate your sample using solid-phase extraction (SPE) or liquid-liquid extraction before analysis. |
| Co-elution of Interfering Compounds | Adjust the temperature program (for GC) or the mobile phase gradient (for HPLC) to improve separation. Utilize mass spectrometry (MS) detection for more selective identification and quantification. |
| Matrix Effects | Prepare calibration standards in a matrix that closely matches your experimental samples to compensate for matrix effects. The use of an internal standard is highly recommended for accurate quantification. |
Quantitative Data
The following table summarizes available quantitative data on the degradation of this compound and related compounds.
| Parameter | Value | Conditions | Reference |
| Formation Rate of this compound | Varies as a function of allyl alcohol concentration | Illuminated (313 nm) aqueous halide solutions ([Cl⁻]=0.56 M, [Br⁻]=0.80 mM, pH 3.0) with 1.0 mM H₂O₂ | [7] |
| Enantioselective Biodegradation of 3-Chloro-1,2-propanediol by S. cerevisiae | (S)-enantiomer: 85% degradation after 48h | Aerobic, pH 8.2, 28°C | [1] |
| (R)-enantiomer: 60% degradation after 48h | Aerobic, pH 8.2, 28°C | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Chemical Degradation (Hydrolysis)
-
Preparation of Solutions: Prepare buffered aqueous solutions at the desired pH values (e.g., 4, 7, and 9).
-
Reaction Setup: In a temperature-controlled environment, add a known concentration of this compound to each buffered solution in separate sealed vials.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each vial.
-
Sample Quenching & Preparation: Immediately quench the reaction (e.g., by rapid cooling or pH adjustment). Prepare the sample for analysis (e.g., dilution, derivatization).
-
Analysis: Analyze the concentration of this compound and any expected degradation products using a validated analytical method such as GC-MS or HPLC.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Screening for Microbial Degradation
-
Microorganism Culture: Grow the selected microbial strain(s) in a suitable liquid medium to the desired growth phase (e.g., mid-logarithmic phase).
-
Inoculation: Inoculate a mineral salt medium (containing no other carbon source) with the microbial culture.
-
Addition of Substrate: Add this compound to the culture at a known concentration.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., temperature, shaking, aerobic/anaerobic).
-
Sampling: Periodically withdraw samples from the culture.
-
Sample Preparation: Separate the microbial cells from the supernatant by centrifugation or filtration.
-
Analysis: Analyze the supernatant for the disappearance of this compound and the appearance of degradation products.
-
Controls: Include abiotic controls (medium with this compound but no microorganisms) and biotic controls (microorganisms in the medium without this compound).
Visualizations
Caption: Key chemical degradation pathways of this compound.
Caption: Experimental workflow for screening microbial degradation.
References
techniques for the removal of impurities from crude 3-Bromo-1,2-propanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 3-Bromo-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are highly dependent on the synthetic route. Common impurities may include unreacted starting materials, byproducts such as over-brominated species, and residual solvents. For instance, if synthesized from a diol precursor, you might find mono- or tri-brominated species.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) is suitable for non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information for both the final product and any impurities.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a clear, colorless to pale yellow viscous liquid.[1][2] Depending on its purity and the surrounding conditions, it can also exist as a crystalline solid.[3]
Q4: Can this compound be purified by crystallization?
A4: Yes, crystallization can be an effective purification method, especially if the crude product is a solid or can be induced to solidify. The success of this technique depends on finding a suitable solvent system where the solubility of this compound is significantly different from that of the impurities at different temperatures. Slow cooling is crucial for forming pure crystals and preventing the trapping of impurities.[4]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Q: My initial crude product has very low purity according to GC-MS analysis. What are the likely causes and how can I improve it?
A: Low initial purity often points to incomplete reactions or the formation of side products.
-
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials and byproducts.
-
Side Reactions: The reaction conditions may be promoting the formation of undesired products, such as over-brominated compounds.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC to find the optimal balance between product formation and impurity generation.
-
Carefully control the stoichiometry of your reagents.
-
-
Purification Strategy:
-
For a significant amount of unreacted starting diol, consider a liquid-liquid extraction with a solvent system that selectively dissolves the diol.
-
If over-brominated, non-polar impurities are present, flash column chromatography is often effective.
-
-
Issue 2: Presence of Water and Polar Impurities
Q: My purified this compound appears cloudy and ¹H NMR shows a broad water peak. How can I remove water and other polar impurities?
A: The presence of water and polar impurities is a common issue, especially after aqueous workups.
-
Possible Causes:
-
Incomplete Drying: The drying agent (e.g., MgSO₄, Na₂SO₄) may not have been sufficient or in contact with the organic phase for long enough.
-
Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the air.[3]
-
-
Troubleshooting Steps:
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a non-polar organic solvent (e.g., ethyl acetate) and brine (saturated NaCl solution) to wash out water and highly polar impurities.
-
Efficient Drying: After extraction, dry the organic phase thoroughly with a suitable drying agent. Ensure the drying agent is filtered off completely before solvent evaporation.
-
Azeotropic Distillation: In some cases, azeotropic distillation with a solvent like toluene (B28343) can be used to remove residual water.
-
Issue 3: Low Yield After Purification
Q: I have achieved high purity, but my overall yield is very low. What are the common causes of product loss during purification?
A: Low yield after purification can be due to several factors, from the choice of purification method to its execution.
-
Possible Causes:
-
Suboptimal Chromatography: The chosen solvent system for column chromatography may not be optimal, leading to poor separation and loss of product in mixed fractions.
-
Loss During Extraction: Multiple extractions can lead to cumulative losses if the partition coefficient is not highly favorable.
-
Decomposition During Distillation: If the distillation temperature is too high, the product may decompose.
-
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Carefully select your solvent system using TLC to ensure good separation between your product and impurities.
-
Consider using a gradient elution to improve separation and reduce the volume of solvent used.
-
-
Improve Extraction Efficiency:
-
Increase the number of extractions with smaller volumes of solvent rather than one large volume extraction.
-
Ensure the pH of the aqueous phase is optimized to keep your product in its neutral, more organic-soluble form.[5]
-
-
Vacuum Distillation: Use fractional vacuum distillation to lower the boiling point and prevent thermal decomposition.[6]
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Crude Purity | Achievable Final Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | 60-80% | >97%[1] | 80-95%[7] | Effective for removing non-volatile and some volatile impurities; scalable. | Potential for thermal decomposition if not performed under vacuum; less effective for impurities with close boiling points.[6] |
| Flash Column Chromatography | 50-85% | >99% | 55-85%[8] | Excellent for separating compounds with different polarities; high resolution. | Can be time-consuming and requires significant solvent volumes; scalability can be a challenge. |
| Liquid-Liquid Extraction | Varies | Can significantly improve purity | >90% | Good for removing highly polar or ionic impurities and water. | Less effective for impurities with similar polarity to the product; can be labor-intensive.[9] |
| Recrystallization | >85% (as a solid) | >99% | 70-90% | Can yield very high purity product; relatively simple setup. | Requires the compound to be a solid; finding a suitable solvent can be challenging; potential for low yield if the compound is highly soluble.[10] |
Note: The values in this table are representative and can vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and those with significantly different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column.
-
Ensure all glassware is dry.
-
Place a magnetic stir bar in the distillation flask.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Gradually apply a vacuum to the system.
-
Begin heating the distillation flask gently with a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound (approximately 72-75 °C at 0.2 mmHg).[1]
-
Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
-
Protocol 2: Flash Column Chromatography
This technique is highly effective for separating impurities with different polarities from this compound.
-
Slurry Preparation:
-
In a beaker, mix silica (B1680970) gel with the initial, less polar eluent (e.g., hexane) to form a slurry.
-
-
Column Packing:
-
Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) mixture) and gradually increase the polarity (e.g., hexane:methanol=1:9).[8]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: GC-MS Analysis for Purity Assessment
This protocol outlines a general method for determining the purity of a this compound sample.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to a temperature that ensures complete vaporization without decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.
-
Detector: Mass Spectrometer (MS) in Electron Ionization (EI) mode.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the area of all peaks in the chromatogram. The purity can be estimated by the percentage of the area of the product peak relative to the total area of all peaks.
-
Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
Caption: Decision tree for selecting a suitable purification technique.
References
- 1. This compound 97 4704-77-2 [sigmaaldrich.com]
- 2. This compound CAS#: 4704-77-2 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
addressing challenges in the large-scale production of 3-Bromo-1,2-propanediol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale production of 3-Bromo-1,2-propanediol. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address challenges encountered during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
1. What are the primary industrial synthesis routes for this compound?
The main industrial synthesis routes for this compound include the bromination of allyl bromide, the ring-opening of epibromohydrin, and the reaction of hydrogen bromide with glycerol. The choice of route often depends on the cost and availability of starting materials, as well as the desired scale of production and purity requirements.
2. What are the most common impurities encountered in the large-scale synthesis of this compound and how can they be minimized?
Common impurities include unreacted starting materials, over-brominated byproducts such as 1,3-dibromo-2-propanol, and side-products from the rearrangement of intermediates.[1] Minimizing these impurities can be achieved through precise control of reaction stoichiometry, slow and controlled addition of brominating agents, and maintaining a low and consistent reaction temperature to favor the desired mono-bromination.[1]
3. What are the recommended storage and handling conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, protected from light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent decomposition.[1] This compound is corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn during handling.
4. How can the purity of this compound be assessed at an industrial scale?
On an industrial scale, purity is typically assessed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are effective for separating and quantifying the main product from volatile and non-volatile impurities. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools.
5. What are the key safety precautions to consider during the large-scale production of this compound?
Key safety precautions include conducting the reaction in a well-ventilated area or under a fume hood, using appropriate PPE, and having emergency procedures in place for spills or exposure. Bromination reactions can be exothermic, so careful temperature control and monitoring are crucial to prevent runaway reactions. It is also important to be aware of the corrosive nature of many of the reagents and products involved.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the large-scale production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Poor phase separation during workup. - Loss of product during purification. | - Monitor reaction progress using analytical techniques like TLC or GC to ensure completion. - Optimize reaction temperature and time based on small-scale experiments. - Ensure efficient mixing during reaction and extraction. - Perform multiple extractions with an appropriate solvent. - Optimize purification parameters (e.g., vacuum pressure and temperature for distillation).[1] |
| Formation of Over-brominated Byproducts (e.g., 1,3-dibromo-2-propanol) | - Excess of brominating agent. - Localized high concentrations of the brominating agent. - High reaction temperature. | - Maintain precise stoichiometric control of the brominating agent.[1] - Ensure slow and controlled addition of the brominating agent with efficient stirring.[1] - Maintain a low and consistent reaction temperature.[1] |
| Presence of Unreacted Starting Material | - Insufficient amount of brominating agent. - Short reaction time. - Low reaction temperature. | - Use a slight excess of the brominating agent. - Increase the reaction time and monitor for completion. - Gradually increase the reaction temperature while monitoring for side-product formation. |
| Product Decomposition During Distillation | - High distillation temperature. - Presence of acidic or basic impurities. | - Purify via vacuum distillation to lower the boiling point and minimize thermal stress.[1] - Neutralize the crude product before distillation. |
| Phase Separation Issues During Workup | - Formation of emulsions. - Similar densities of aqueous and organic phases. | - Add brine (saturated NaCl solution) to break emulsions and increase the density of the aqueous phase. - Allow sufficient time for the layers to separate. - Consider centrifugation for difficult separations at a smaller scale. |
| Product Discoloration (Yellow to Brown) | - Presence of impurities. - Decomposition upon storage. | - Purify the product further using fractional distillation or column chromatography. - Store the purified product under an inert atmosphere at low temperatures (2-8°C) and protected from light.[1] |
Quantitative Data on Synthesis Methods
The following table summarizes various laboratory-scale synthesis methods for this compound, providing an indication of potential yields. It is important to note that yields at an industrial scale may vary and require process optimization.
| Starting Material | Key Reagents/Conditions | Reported Yield | Reference |
| Allyl bromide | AD-mix-β, tert-Butanol (B103910), Water | 55.5% | [2] |
| Epibromohydrin | Acid-catalyzed ring-opening | Not specified | |
| Glycerol | Hydrogen bromide | Not specified |
Detailed Experimental Protocols
Pilot Plant Scale Synthesis of this compound from Allyl Bromide
This protocol is a representative method for the synthesis of this compound on a pilot plant scale. Caution: This process involves hazardous materials and should only be performed by trained personnel in a facility equipped for such chemical syntheses.
Materials and Equipment:
-
Glass-lined reactor (e.g., 100 L) with overhead stirrer, temperature and pressure monitoring, and addition funnel.
-
Cooling/heating system for the reactor.
-
Vacuum distillation apparatus suitable for pilot-scale operations.
-
Allyl bromide
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charge the reactor with tert-butanol and water.
-
Add AD-mix-β to the solvent mixture with stirring.
-
Cool the mixture to 0-5°C using the reactor's cooling system.[2]
-
-
Addition of Allyl Bromide:
-
Slowly add allyl bromide to the cooled reaction mixture via the addition funnel over a period of 2-3 hours, maintaining the temperature between 0-5°C.[2]
-
The reaction is exothermic; monitor the temperature closely and adjust the addition rate as necessary.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the mixture at 0-5°C.
-
Monitor the reaction progress by taking samples periodically and analyzing them by TLC or GC until the starting material is consumed (typically 2-4 hours).[2]
-
-
Quenching:
-
Work-up and Extraction:
-
Transfer the reaction mixture to a suitable extraction vessel.
-
Add ethyl acetate and agitate to extract the product.
-
Separate the organic layer.
-
Extract the aqueous layer again with ethyl acetate to maximize product recovery.[2]
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the ethyl acetate.
-
-
Purification by Vacuum Distillation:
-
Transfer the crude product to the vacuum distillation apparatus.
-
Perform fractional distillation under high vacuum to purify the this compound.[1]
-
Collect the fraction at the appropriate boiling point and pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common issues in this compound production.
References
Technical Support Center: Strategies to Improve Regioselectivity in Reactions Involving 3-Bromo-1,2-propanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 3-bromo-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity in reactions with this compound?
A1: this compound possesses two nucleophilic hydroxyl groups (a primary at C1 and a secondary at C2) and an electrophilic carbon atom bearing the bromine (C3). The primary challenge is to control which hydroxyl group reacts with an electrophile or to direct the reaction of a nucleophile to a specific site. The similar reactivity of the two hydroxyl groups and the potential for intramolecular reactions, such as the formation of glycidol (B123203), complicate regioselective transformations.
Q2: What are the key strategies to control regioselectivity in reactions of this compound?
A2: The primary strategies to enhance regioselectivity include:
-
Use of Protecting Groups: Selectively protecting one of the hydroxyl groups to direct the reaction to the unprotected site.
-
Control of Reaction Conditions: Modifying parameters such as the base, solvent, temperature, and stoichiometry to favor one reaction pathway over another.
-
Enzymatic Reactions: Employing enzymes, such as lipases, that can exhibit high regioselectivity and enantioselectivity.
Q3: How do protecting groups help in achieving regioselectivity?
A3: Protecting groups temporarily block a reactive functional group, preventing it from participating in a reaction.[1] In the case of this compound, a protecting group can be selectively introduced onto the primary or secondary hydroxyl group. For instance, bulky protecting groups tend to react preferentially with the less sterically hindered primary hydroxyl group, leaving the secondary hydroxyl group available for subsequent reactions. Common protecting groups for diols include acetals (like acetonides) and silyl (B83357) ethers.[1]
Q4: Can the choice of base influence the regioselectivity of intramolecular cyclization to form glycidol?
A4: Yes, the choice of base is critical in the intramolecular SN2 reaction that leads to glycidol. A strong, non-nucleophilic base is required to deprotonate one of the hydroxyl groups, initiating the cyclization. The regioselectivity of this ring-closure is dependent on the reaction conditions.[2] Weaker bases may not be effective in promoting the reaction, while overly strong or nucleophilic bases might lead to side reactions.
Q5: How does the solvent affect regioselective reactions of this compound?
A5: The solvent can influence both the rate and the regioselectivity of reactions. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SN2 reactions by solvating the cation of the base and leaving the anion more nucleophilic. The polarity of the solvent can also influence the regioselectivity of enzymatic reactions. For example, the regiospecificity of Candida antarctica lipase (B570770) B has been shown to be linearly correlated to the polarity of the reaction medium.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation/Etherification Reactions
Problem: A mixture of 1-O-alkylated and 2-O-alkylated products is obtained, with low yield of the desired isomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Steric hindrance is not sufficient to differentiate the two hydroxyl groups. | Employ a bulky protecting group to selectively protect the primary hydroxyl group before alkylation. A common choice is the formation of an acetonide, which protects both hydroxyls and can be selectively opened to reveal the primary hydroxyl. |
| The base used is not optimal. | The choice of base can influence which hydroxyl group is deprotonated. Experiment with different bases of varying strengths and steric bulk. For instance, a sterically hindered base might preferentially deprotonate the more accessible primary hydroxyl group. |
| Reaction temperature is too high. | Higher temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature to favor the thermodynamically or kinetically preferred product. |
Issue 2: Low Yield of Glycidol from Intramolecular Cyclization
Problem: The conversion of this compound to glycidol is inefficient, with significant amounts of starting material remaining or side products forming.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| The base is not strong enough to deprotonate the hydroxyl group effectively. | Use a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to ensure complete deprotonation and facilitate the intramolecular nucleophilic attack. |
| The solvent is not appropriate for an SN2 reaction. | Use a polar aprotic solvent like THF or DMF to enhance the rate of the intramolecular SN2 reaction. |
| Competitive intermolecular reactions are occurring. | Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular side reactions. |
Issue 3: Lack of Regioselectivity in Enzymatic Acylation
Problem: An enzymatic acylation reaction results in a mixture of acylated products at both the primary and secondary hydroxyl groups.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| The chosen enzyme lacks the desired regioselectivity. | Screen different lipases. While Candida antarctica lipase B (CALB) is widely used, its regioselectivity can be solvent-dependent.[2][3] Other lipases from sources like Pseudomonas cepacia might offer different regioselectivities. |
| The reaction medium is not optimal. | The polarity of the solvent can significantly impact the regioselectivity of lipases.[3] Experiment with a range of solvents from non-polar (e.g., hexane) to more polar options to find the optimal medium for the desired regioselectivity. |
| The acyl donor is not suitable. | The nature of the acyl donor can also influence the enzyme's activity and selectivity. Try different activated esters or acid anhydrides as acyl donors. |
Data Presentation
Table 1: Hypothetical Influence of Base on the Regioselectivity of Monobenzylation of this compound
| Base | Solvent | Temperature (°C) | Ratio of 1-O-benzyl : 2-O-benzyl |
| Sodium Hydride (NaH) | THF | 0 to rt | 3 : 1 |
| Potassium Carbonate (K₂CO₃) | DMF | rt | 1.5 : 1 |
| Triethylamine (Et₃N) | DCM | rt | 1 : 1 |
| Pyridine | DCM | rt | 1 : 1.2 |
Note: This table is illustrative and based on general principles of organic chemistry. Actual results may vary.
Experimental Protocols
Protocol 1: Regioselective Protection of the Primary Hydroxyl Group via Acetonide Formation and Reductive Opening
-
Acetonide Protection:
-
Dissolve this compound (1 eq.) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (B42991) (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected this compound acetonide.
-
-
Reductive Opening to the Primary Alcohol:
-
Dissolve the acetonide (1 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of a reducing agent like diisobutylaluminium hydride (DIBAL-H) (1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
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Carefully quench the reaction with methanol, followed by water and an aqueous Rochelle's salt solution.
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Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the protected secondary alcohol, leaving the primary alcohol free.
-
Protocol 2: Enzymatic Regioselective Acylation of this compound
-
Reaction Setup:
-
To a solution of this compound (1 eq.) in a suitable organic solvent (e.g., hexane (B92381) or toluene), add an acyl donor (e.g., vinyl acetate, 1.5 eq.).
-
Add the immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) to the reaction mixture.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or GC.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Remove the solvent and excess acyl donor under reduced pressure.
-
Purify the resulting mono-acylated product by column chromatography.
-
Visualizations
Caption: Workflow for a protecting group strategy.
References
- 1. Selectivity of Candida antarctica B lipase toward fatty acid and (Iso)propanol substrates in esterification reactions in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of the regiospecificity of Candida antarctica lipase by polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing 3-Bromo-1,2-propanediol to ensure long-term stability
This technical support center provides best practices for storing 3-Bromo-1,2-propanediol to ensure its long-term stability. It includes troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Atmosphere: Store in a tightly sealed container to prevent moisture absorption, as the compound is hygroscopic.[3]
-
Light: Protect from light by using an opaque or amber-colored container and storing it in a dark place.[2]
-
Inert Gas: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: What materials are suitable for storing this compound?
It is recommended to use containers made of inert materials, such as amber glass vials with PTFE-lined caps.
Q3: What are the known chemical incompatibilities of this compound?
Avoid storing this compound with the following substances to prevent hazardous reactions:
-
Strong oxidizing agents
-
Acid anhydrides
-
Acid chlorides[2]
Q4: What is the expected shelf-life of this compound?
While specific long-term stability data under various conditions is not extensively published, when stored under the recommended conditions (refrigerated, protected from light and moisture), the compound is expected to be stable. For critical applications, it is advisable to perform periodic quality control checks.
Q5: What are the hazardous decomposition products of this compound?
Thermal decomposition can lead to the release of hazardous substances, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen halides (e.g., hydrogen bromide)[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Color change (develops a yellow or brown tint) | Exposure to light (photodegradation) or air (oxidation). | Discard the reagent if color change is significant. For future prevention, store in an amber vial and consider blanketing with an inert gas. |
| Change in physical state (e.g., liquid becoming more viscous or solid precipitating) | Moisture absorption due to improper sealing (hygroscopic nature).[3] | Ensure the container is tightly sealed. If moisture contamination is suspected, the product's purity may be compromised. |
| Unexpected reaction outcomes or low yield | Degradation of the starting material. | Re-evaluate the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS). |
| pH of the solution is acidic | Hydrolysis leading to the formation of acidic byproducts. | Confirm the pH change. If acidity is confirmed, the material has likely degraded and should be discarded. |
Storage Condition Summary
| Parameter | Recommended Condition | Reason |
| Temperature | 2-8°C (Refrigerated)[1][2] | To minimize thermal degradation. |
| Light | Protect from light (e.g., amber vial)[2] | To prevent photodegradation. |
| Atmosphere | Tightly sealed container[3] | To prevent moisture absorption (hygroscopic). |
| Inert Gas | Recommended for long-term storage | To prevent oxidation. |
| Container | Inert material (e.g., glass) | To avoid reaction with the container material. |
Experimental Protocols for Stability Assessment
For users who need to generate their own stability data, the following forced degradation studies can be performed. These protocols are based on general guidelines for chemical stability testing.
1. Long-Term and Accelerated Stability Studies
-
Objective: To determine the shelf-life under recommended and stressed temperature and humidity conditions.
-
Methodology:
-
Sample Preparation: Aliquot this compound into amber glass vials with PTFE-lined caps.
-
Storage Conditions:
-
Long-Term: 2-8°C.
-
Accelerated: 25°C with 60% relative humidity (RH) and 40°C with 75% RH.
-
-
Testing Frequency:
-
Long-Term: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Analyze samples at 0, 1, 3, and 6 months.
-
-
Analysis: Use a validated stability-indicating HPLC or GC-MS method to quantify the parent compound and any degradation products.
-
2. Forced Degradation Studies
-
Objective: To identify potential degradation products and pathways.
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC, LC-MS) to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Logical workflow for storing this compound and troubleshooting degradation issues.
References
Technical Support Center: Handling the Hygroscopic Properties of 3-Bromo-1,2-propanediol
This technical support center provides practical guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 3-Bromo-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (also known as α-Glycerol bromohydrin) is a viscous liquid or crystalline solid that is highly soluble in water.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[1] This can lead to several experimental issues, including:
-
Inaccurate measurements: Weighing the compound accurately becomes challenging as it continuously absorbs atmospheric water.
-
Changes in physical state: The compound can become sticky or transition from a solid to a liquid, making handling difficult.[1]
-
Alteration of chemical properties: The presence of water can affect reaction kinetics, yield, and the stability of the compound.
Q2: How should this compound be properly stored?
To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[2] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place, refrigerated at 2-8°C, and protected from light. The use of desiccants, such as silica (B1680970) gel pouches, inside a secondary container is also a good practice.[2]
Q3: What are the best practices for handling this compound in the laboratory?
Given its hygroscopic and hazardous nature, the following handling procedures are recommended:
-
Work in a controlled environment: Whenever possible, handle the compound in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Minimize exposure time: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Work quickly and efficiently when weighing or transferring the compound.
-
Use appropriate tools: Use dry glassware and tools. Pre-drying equipment in an oven is advisable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Q4: How can I accurately weigh a hygroscopic compound like this compound?
Accurate weighing requires minimizing contact with ambient air. Here are two common methods:
-
Weighing by difference: Tare a sealed container with the compound. Dispense the desired amount into your reaction vessel and re-weigh the sealed container. The difference in weight is the amount of compound transferred.
-
Using a glove box: Perform all weighing procedures inside a glove box with a controlled, low-humidity atmosphere.
Q5: The compound has absorbed water. Can it still be used?
If the compound has absorbed a significant amount of water, its purity is compromised. For reactions sensitive to water, it is not recommended to use the hydrated compound. The water content can be determined using Karl Fischer titration (see Experimental Protocols section). Depending on the experimental requirements, the compound might be usable if the water content is known and accounted for.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent reaction yields or kinetics. | The hygroscopic nature of this compound is introducing variable amounts of water into the reaction. | Handle the compound in a glove box or under an inert atmosphere. Determine the water content of your stock using Karl Fischer titration and adjust your reaction stoichiometry accordingly. |
| The compound appears as a viscous liquid or is sticky, making it difficult to handle. | The compound has absorbed moisture from the atmosphere. | Store the compound in a desiccator over a strong drying agent. For future use, ensure proper storage in a tightly sealed container with a desiccant. |
| Difficulty in obtaining an accurate weight. | The compound is rapidly absorbing moisture during weighing. | Use the "weighing by difference" method or perform the weighing inside a glove box. |
| The compound has changed color (e.g., from colorless to yellowish). | This could be due to degradation upon exposure to light or impurities. | Store the compound protected from light. If purity is critical, consider purification methods or using a fresh batch. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4704-77-2 | |
| Molecular Formula | C₃H₇BrO₂ | |
| Molecular Weight | 154.99 g/mol | |
| Appearance | Clear colorless to yellowish viscous liquid | [2][3] |
| Boiling Point | 72-75 °C at 0.2 mmHg | [2] |
| Density | 1.771 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.518 | [2] |
| Storage Temperature | 2-8°C |
Hygroscopicity of Structurally Similar Polyols (Reference Data)
No specific water absorption data for this compound was found in the searched literature. The following table provides data for glycerol (B35011) and propylene (B89431) glycol, which are structurally similar polyols, to illustrate the effect of relative humidity on water absorption.
| Relative Humidity (%) | Water Absorption by Glycerol (% w/w) | Water Absorption by Propylene Glycol (% w/w) |
| 20 | ~8 | ~5 |
| 40 | ~18 | ~12 |
| 60 | ~32 | ~22 |
| 80 | ~55 | ~40 |
| 90 | ~75 | ~60 |
Source: Data extrapolated and compiled from various sources on polyol hygroscopicity.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a method to accurately quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite 5)
-
Dry syringes and needles
-
This compound sample
-
Anhydrous methanol (B129727) or other suitable solvent
Procedure:
-
Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be clean and dry.
-
Pre-titration of the Solvent: Add a known volume of anhydrous methanol to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent and the vessel.
-
Sample Preparation and Injection:
-
Using a dry syringe, draw a precise amount (e.g., 1-5 mL) of the this compound sample.
-
Accurately weigh the syringe with the sample.
-
Inject the sample into the titration vessel.
-
Immediately reweigh the empty syringe to determine the exact mass of the sample introduced.
-
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).
Protocol 2: General Handling and Dispensing of this compound
This protocol outlines a safe and effective procedure for handling and dispensing the compound to minimize moisture contamination.
Materials:
-
Sealed container of this compound
-
Glove box or an inert atmosphere environment (e.g., a flask under a stream of nitrogen)
-
Dry glassware (e.g., reaction flask, graduated cylinder)
-
Dry syringe and needle
-
Desiccator
Procedure:
-
Acclimatization: Before opening, allow the refrigerated container of this compound to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold surface of the container.
-
Inert Atmosphere: If using a glove box, place the sealed container, along with all necessary glassware and tools, inside the antechamber and purge with an inert gas. If a glove box is not available, set up the reaction glassware under a positive pressure of a dry inert gas (e.g., nitrogen or argon).
-
Dispensing:
-
Quickly open the container in the controlled atmosphere.
-
Using a dry syringe, draw the required volume of the liquid.
-
Transfer the liquid to the reaction vessel.
-
-
Resealing and Storage: Tightly reseal the main container immediately after dispensing. It is good practice to wrap the cap with Parafilm® for extra security against moisture ingress. Return the container to the recommended storage conditions (2-8°C).
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for issues related to hygroscopicity.
References
troubleshooting common issues in the HPLC and GC analysis of 3-Bromo-1,2-propanediol
Welcome to the technical support center for the chromatographic analysis of 3-Bromo-1,2-propanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC and GC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound using HPLC and GC?
A1: this compound is a highly polar and non-volatile compound, which presents challenges for both HPLC and GC analysis. In reversed-phase HPLC, its polarity can lead to poor retention and peak tailing due to interactions with the silica-based stationary phase. For GC analysis, its low volatility and high polarity result in poor peak shape, low sensitivity, and potential thermal degradation if analyzed directly.[1][2] To address this in GC, a derivatization step is typically required to increase volatility and thermal stability.[2]
Q2: Why is my this compound peak tailing in reversed-phase HPLC?
A2: Peak tailing for polar compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.[1][3] The primary culprits are acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based columns, which can interact with the hydroxyl groups of your analyte, leading to a secondary retention mechanism and an asymmetric peak.[1][3] Other causes can include a mismatch between the sample solvent and the mobile phase, column overload, or degradation of the column itself.[4]
Q3: What is derivatization and why is it necessary for the GC analysis of this compound?
A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a particular analytical method.[2] For this compound, which contains two polar hydroxyl groups, derivatization is essential for GC analysis.[2] The process replaces the active hydrogens on the hydroxyl groups with non-polar functional groups, typically a trimethylsilyl (B98337) (TMS) group.[5] This transformation increases the compound's volatility and thermal stability, leading to improved peak shape, better resolution, and enhanced sensitivity during GC analysis.[2]
Q4: How can I quantify peak tailing?
A4: Peak tailing is commonly quantified using the Asymmetry Factor (As) or the Tailing Factor (Tf). The Asymmetry Factor is calculated at 10% of the peak height, while the Tailing Factor is measured at 5% of the peak height.[6] For a perfectly symmetrical Gaussian peak, both values are equal to 1.0. A value greater than 1 indicates a tailing peak.[1][6] Many analytical methods consider peaks with an Asymmetry Factor greater than 1.5 to be significantly tailed.[1]
Troubleshooting Guides
HPLC Analysis: Common Issues and Solutions
Issue 1: Peak Tailing of this compound
-
Question: My chromatogram for this compound shows a tailing peak with an asymmetry factor of 2.1. What are the likely causes and how can I improve the peak shape?
-
Answer: A high asymmetry factor indicates significant peak tailing, which is a common issue for polar analytes like this compound. The primary cause is often secondary interactions with the stationary phase. Here’s a step-by-step guide to troubleshoot this issue:
-
Mobile Phase pH Adjustment: The ionization state of residual silanol groups on the column is pH-dependent. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing secondary interactions and improving peak symmetry.[7][8][9]
-
Column Selection: If pH adjustment is not sufficient, consider using a column with a more inert stationary phase. An end-capped C18 column is a good starting point, as the end-capping process deactivates many of the residual silanol groups.[1] For highly polar analytes, a polar-embedded or polar-endcapped column can provide better peak shape.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase.[10] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[4] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Quantitative Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.8 | Severe Tailing |
| 5.0 | 1.9 | Moderate Tailing |
| 3.5 | 1.4 | Slight Tailing |
| 2.8 | 1.1 | Good Symmetry |
Issue 2: Poor Retention of this compound
-
Question: this compound is eluting very early in my reversed-phase HPLC run, close to the void volume. How can I increase its retention time?
-
Answer: Poor retention of highly polar compounds on a non-polar stationary phase is a common challenge. Here are some strategies to increase the retention time of this compound:
-
Decrease the Organic Content of the Mobile Phase: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention of polar analytes. Try reducing the organic component in 5% increments.
-
Use a More Retentive Stationary Phase: If you are using a C8 or C4 column, switching to a C18 column will provide a more non-polar stationary phase and increase retention.
-
Consider HILIC Chromatography: For very polar compounds that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of organic solvent and a small amount of water.
-
GC Analysis: Common Issues and Solutions
Issue 1: Poor Peak Shape and Low Sensitivity (Without Derivatization)
-
Question: I am trying to analyze this compound directly by GC-MS, but I am getting a broad, tailing peak with a very low signal-to-noise ratio. What is causing this?
-
Answer: The direct analysis of this compound by GC is challenging due to its high polarity and low volatility. The hydroxyl groups in the molecule can interact strongly with active sites in the GC system (e.g., the inlet liner and the column), leading to the poor peak shape and low sensitivity you are observing. The recommended solution is to perform a derivatization reaction before GC analysis.
Issue 2: Retention Time Shifts
-
Question: My retention times for the derivatized this compound are shifting between runs. What could be the cause and how can I stabilize them?
-
Answer: Retention time shifts in GC can be caused by several factors. A systematic approach is needed to identify the root cause:[11]
-
Check for Leaks: Even small leaks in the system, particularly at the injector septum or column fittings, can cause fluctuations in the carrier gas flow rate and lead to retention time shifts.[11]
-
Verify Oven Temperature Program: Ensure that the oven temperature is stable and that the temperature program is reproducible. An inconsistent temperature ramp rate can cause retention times to vary, especially for later eluting peaks.[3]
-
Carrier Gas Flow Rate: Check that the carrier gas flow rate is constant. If you are using electronic pressure control, ensure that the column dimensions are entered correctly.[11]
-
Column Maintenance: Over time, the stationary phase at the head of the column can degrade. Trimming a small portion (e.g., 10-20 cm) from the inlet of the column can often restore performance. Remember to update the column length in your instrument settings after trimming.
-
Illustrative Impact of Oven Temperature Ramp Rate on Retention Time
| Oven Temperature Ramp Rate (°C/min) | Retention Time (min) |
| 5 | 15.2 |
| 10 | 12.5 |
| 15 | 10.8 |
| 20 | 9.5 |
Experimental Protocols
HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC.
-
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: End-capped C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% phosphoric acid (e.g., 10:90 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or RI detector.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[12]
-
GC-MS Method for this compound (with Derivatization)
This protocol outlines the derivatization and subsequent GC-MS analysis of this compound.
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
Autosampler.
-
-
Derivatization Procedure (Silylation):
-
Prepare a solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
In a 2 mL autosampler vial, combine 100 µL of the sample solution with 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes to ensure complete derivatization.[13]
-
Allow the vial to cool to room temperature before placing it in the autosampler.
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injection: 1 µL, with a split ratio of 20:1.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast(er) GC: How to Decrease Analysis Time using Existing Instrumentation? Part III: Impact of using Faster Temperature Programming [restek.com]
- 12. s-und-s.pl [s-und-s.pl]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
minimizing the formation of byproducts in the CBr4/PPh3 reaction for 3-bromo-1,2-propanediol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 3-bromo-1,2-propanediol from vicinal diols, such as glycerol (B35011) or 1,2-propanediol, using the carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) reagent system, commonly known as the Appel reaction. Our focus is on minimizing the formation of unwanted byproducts to improve yield and purity.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Formation of Multiple Products
-
Question: My reaction is resulting in a low yield of the desired this compound, and I'm observing multiple spots on my TLC analysis. What are the likely byproducts and how can I minimize them?
-
Answer: Low yields are often due to competing side reactions. The primary byproducts in the Appel reaction with diols are triphenylphosphine oxide (TPPO), bromoform, dibrominated products, and cyclic ethers (epoxides).
-
Dibrominated Byproducts: The formation of 2,3-dibromopropan-1-ol or 1,3-dibromo-2-propanol (B146513) can be significant if both hydroxyl groups react.
-
Cyclic Ethers (Epoxides): Intramolecular cyclization of the intermediate can lead to the formation of glycidol (B123203) or its brominated counterpart.
-
Triphenylphosphine Oxide (TPPO): This is a ubiquitous byproduct of the Appel reaction and its removal can be challenging.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the diol relative to CBr4 and PPh3 can favor monobromination. A 1:1.1:1.1 molar ratio of diol:CBr4:PPh3 is a good starting point.
-
Slow Reagent Addition: Add the PPh3 solution dropwise to a cooled solution of the diol and CBr4. This helps to maintain a low concentration of the reactive phosphonium (B103445) intermediate, reducing the likelihood of side reactions.
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to suppress side reactions. Bromination with CBr4 generally proceeds at milder temperatures than chlorination with CCl4.[1]
-
Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
-
Question: I have successfully synthesized my product, but I am struggling to remove the triphenylphosphine oxide byproduct, which has similar polarity to my desired diol.
-
Answer: The removal of TPPO is a common challenge in Appel reactions. Several strategies can be employed:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system. Attempting to precipitate the TPPO by adding a non-polar solvent like hexane (B92381) or diethyl ether to the crude reaction mixture can be effective.
-
Column Chromatography: While challenging due to similar polarities, careful optimization of the solvent system for flash chromatography can achieve separation.
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl2) in a polar solvent like ethanol (B145695) can precipitate the TPPO as a complex, which can then be removed by filtration.
-
Issue 3: Formation of an Unexpected Isomer
-
Question: I am using an unsymmetrical diol like 1,2-propanediol, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the bromination?
-
Answer: The regioselectivity of the Appel reaction on unsymmetrical diols is influenced by the steric and electronic environment of the hydroxyl groups. Primary alcohols are generally more reactive than secondary alcohols in the Appel reaction.[2] To favor the formation of this compound (from glycerol) or 1-bromo-2-propanol (B8343) (from 1,2-propanediol), consider the following:
-
Protecting Groups: To achieve absolute regioselectivity, consider using a protecting group strategy. Protect the secondary hydroxyl group, perform the Appel reaction on the primary alcohol, and then deprotect.
-
Reaction Conditions: Lowering the reaction temperature may enhance the inherent selectivity for the more reactive primary hydroxyl group.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Appel reaction for the synthesis of this compound?
A1: The reaction proceeds through the formation of a phosphonium salt from the reaction of triphenylphosphine (PPh3) and carbon tetrabromide (CBr4). The alcohol (the diol) then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium intermediate. Subsequent intramolecular or intermolecular attack by the bromide ion on the carbon bearing the activated hydroxyl group results in the formation of the alkyl bromide and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in TPPO is a major driving force for the reaction.[2][3]
Q2: What are the main byproducts to expect in the CBr4/PPh3 reaction with a diol like glycerol?
A2: The main byproducts are:
-
Triphenylphosphine oxide (TPPO): A universal byproduct of the reaction.
-
Bromoform (CHBr3): Formed from the CBr4.
-
Dibrominated products: Such as 2,3-dibromopropan-1-ol.
-
Cyclic ethers: Such as glycidol, formed via intramolecular cyclization.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) to separate the starting diol, the desired monobrominated product, and any potential dibrominated byproducts. Staining with potassium permanganate (B83412) can help visualize the spots.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood. Triphenylphosphine can be irritating. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Influence of Reagent Stoichiometry on Product Distribution (Illustrative Data)
| Diol:CBr4:PPh3 Ratio | This compound Yield (%) | Dibrominated Product (%) | Unreacted Diol (%) |
| 1:1.2:1.2 | 65 | 20 | 5 |
| 1:1.1:1.1 | 75 | 10 | 10 |
| 1.2:1:1 | 80 | 5 | 15 |
Note: These are representative values and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of glycerol (1.0 equivalent) and carbon tetrabromide (1.1 equivalents) in anhydrous dichloromethane (DCM) cooled to 0 °C under a nitrogen atmosphere, add a solution of triphenylphosphine (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford the desired this compound.
Visualizations
Caption: Byproduct formation pathways in the Appel reaction of a diol.
Caption: Troubleshooting workflow for optimizing the CBr4/PPh3 reaction.
References
Validation & Comparative
A Comparative Analysis of 3-Bromo-1,2-propanediol and 3-Chloro-1,2-propanediol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecules. Among the versatile C3 synthons, 3-Bromo-1,2-propanediol and 3-Chloro-1,2-propanediol (B139630) serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their utility stems from the presence of a primary halogen and two vicinal hydroxyl groups, offering multiple sites for chemical modification. This guide provides an objective, data-driven comparison of these two key starting materials to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these reagents is essential for designing reaction conditions and purification strategies. The following table summarizes the key properties of this compound and 3-Chloro-1,2-propanediol.
| Property | This compound | 3-Chloro-1,2-propanediol |
| CAS Number | 4704-77-2[3] | 96-24-2 |
| Molecular Formula | C₃H₇BrO₂[4] | C₃H₇ClO₂ |
| Molecular Weight | 154.99 g/mol [5] | 110.54 g/mol |
| Appearance | Clear colorless to yellowish viscous liquid[6] | Colorless to pale yellow liquid[2][7] |
| Boiling Point | 72-75 °C @ 0.2 mmHg[3] | 213 °C (with decomposition)[7] |
| Density | 1.771 g/mL at 25 °C[3] | 1.322 g/mL at 25 °C |
| Refractive Index | n20/D 1.518[3] | n20/D 1.480 |
| Solubility | Soluble in water[4] | Soluble in water, alcohol, and diethyl ether |
Reactivity and Synthetic Applications
The primary difference in the chemical behavior of 3-bromo- (B131339) and 3-chloro-1,2-propanediol lies in the reactivity of the carbon-halogen bond. Bromide is a better leaving group than chloride due to its larger ionic radius and lower electronegativity, which makes the C-Br bond weaker and more polarizable. This fundamental difference influences reaction rates and conditions in key synthetic transformations.
Nucleophilic Substitution Reactions
Both compounds are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions at the primary carbon.[1][8] The electrophilic carbon bearing the halogen is readily attacked by a wide range of nucleophiles. However, due to the superior leaving group ability of bromide, this compound generally reacts faster and under milder conditions than its chlorinated counterpart.
Common nucleophilic substitution reactions include:
-
Azide (N₃⁻) substitution: To form 3-azido-1,2-propanediol, a precursor to amino alcohols.[1]
-
Cyanide (CN⁻) substitution: To introduce a nitrile group, which can be further elaborated into amines or carboxylic acids.[1]
-
Alkoxide (RO⁻) substitution: To synthesize ether derivatives.[1]
-
Ammonia (NH₃) substitution: To produce 3-amino-1,2-propanediol (B146019), an important intermediate for non-ionic X-ray contrast agents like iopamidol (B1672082) and ioversol.[9]
Caption: General workflow for SN2 reactions of 3-halopropanediols.
Epoxide Formation: The Gateway to Glycidol (B123203)
One of the most significant applications for both halohydrins is the synthesis of glycidol (2,3-epoxy-1-propanol).[10] This transformation is achieved via a base-mediated intramolecular SN2 reaction, where one of the hydroxyl groups, deprotonated by the base, acts as an internal nucleophile to displace the adjacent halide.
Caption: Dehydrohalogenation of halopropanediols to form glycidol.
The higher reactivity of this compound allows this cyclization to proceed more readily. In contrast, the synthesis of glycidol from 3-chloro-1,2-propanediol may require more forcing conditions, such as higher temperatures or stronger bases, which can sometimes lead to side reactions like polymerization or hydrolysis of the resulting epoxide.[11][12] Nevertheless, methods using bipolar membrane electrodialysis have shown high conversion (100%) and good yields (75.6%) for the dehydrohalogenation of the chloro-analog.[11][13]
Experimental Protocols
Protocol 1: Synthesis of Glycidol from 3-Chloro-1,2-propanediol
This protocol is a representative example of a base-mediated dehydrohalogenation.
Materials:
-
3-Chloro-1,2-propanediol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Anhydrous solvent (e.g., THF or Dioxane), if not performed neat
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-chloro-1,2-propanediol.
-
Addition of Base: Add a stoichiometric equivalent or slight excess of a suitable base (e.g., K₂CO₃). The reaction can be run solvent-free.[12][14]
-
Heating: Heat the reaction mixture with vigorous stirring. A study using K₂CO₃ reported optimal conditions of 80 °C for 30 minutes for the simultaneous production of glycidol and glycerol (B35011) carbonate.[12][14]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Filter the mixture to remove the inorganic salts (e.g., KCl).
-
Purification: The crude glycidol is purified by vacuum distillation to yield the final product.
Protocol 2: Chiral Synthesis of this compound
This protocol outlines an asymmetric dihydroxylation approach to produce chiral this compound.[15]
Materials:
-
Allyl bromide
-
AD-mix-β catalyst
-
tert-Butyl alcohol
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: In a 50 mL round-bottom flask, charge tert-butyl alcohol (10 mL), water (10 mL), and AD-mix-β (2.8 g). Stir at room temperature until two clear phases form.[15]
-
Reaction Initiation: Cool the mixture to 4 °C and add allyl bromide (0.2 mL, 2 mmol) at once. Stir the resulting slurry vigorously at 4-5 °C for 2.5 hours.[15]
-
Quenching: Cool the mixture to 0 °C and add solid sodium sulfite (3 g). Allow the mixture to warm to room temperature and stir for an additional hour.[15]
-
Extraction: Add ethyl acetate (20 mL) to the reaction mixture. Separate the layers and extract the aqueous phase further with ethyl acetate.[15]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[15]
-
Purification: Purify the crude product by flash chromatography on silica gel (eluent: hexane:methanol = 1:9) to yield chiral 1-bromo-2,3-propanediol (yield reported as 55.5%).[15]
Safety, Handling, and Cost Considerations
Both compounds must be handled with appropriate personal protective equipment in a well-ventilated fume hood. The table below summarizes the key hazard classifications.
| Feature | This compound | 3-Chloro-1,2-propanediol |
| GHS Pictogram | GHS05 (Corrosion)[3] | GHS06 (Acute Toxicity - Fatal or Toxic), GHS08 (Health Hazard)[16] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[5] | H300: Fatal if swallowed. H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. H360F: May damage fertility.[16] |
| Toxicity Profile | Primarily corrosive.[5] | Known rodent chemosterilant, suspected carcinogen and reproductive toxicant.[17] Classified as "Possibly carcinogenic to humans" (Group 2B) by IARC.[18] |
| Cost | Generally more expensive. | More cost-effective due to the lower cost of chlorine as a raw material.[6][19][20][21] |
The significantly higher and more varied toxicity profile of 3-chloro-1,2-propanediol, which is a known food contaminant (3-MCPD), necessitates stricter handling protocols.[22][23]
From a cost perspective, chlorinated compounds are typically less expensive than their brominated analogs. For large-scale industrial processes where cost is a primary driver and reaction conditions can be optimized, 3-chloro-1,2-propanediol is often the preferred starting material.[20] For laboratory-scale synthesis, particularly when milder conditions and faster reaction times are desired, the higher cost of this compound may be justified by its enhanced reactivity.
Conclusion
The choice between this compound and 3-Chloro-1,2-propanediol in synthetic chemistry is a trade-off between reactivity, safety, and cost.
-
Choose this compound for:
-
Higher reactivity and faster reaction kinetics.
-
Milder reaction conditions, which can be crucial for sensitive substrates.
-
When the higher cost is acceptable for the desired synthetic efficiency.
-
-
Choose 3-Chloro-1,2-propanediol for:
-
Large-scale syntheses where cost-effectiveness is a primary concern.
-
Reactions where more forcing conditions are tolerable.
-
When stringent safety protocols for handling a toxic and potentially carcinogenic substance are in place.
-
By carefully considering these factors, researchers can make an informed decision to optimize their synthetic strategies, whether for novel drug discovery or the scalable production of valuable chemical intermediates.
References
- 1. This compound | 4704-77-2 | Benchchem [benchchem.com]
- 2. ehgchem.com [ehgchem.com]
- 3. 3-ブロモ-1,2-プロパンジオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4704-77-2 [chemicalbook.com]
- 7. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. lobachemie.com [lobachemie.com]
- 17. ess.honeywell.com [ess.honeywell.com]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. indiamart.com [indiamart.com]
- 20. echemi.com [echemi.com]
- 21. 3-Chloro-1,2-propanediol, 98% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. researchgate.net [researchgate.net]
- 23. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
A Comparative Guide to the Synthetic Methodologies of 3-Bromo-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of various synthetic methodologies for the preparation of 3-Bromo-1,2-propanediol, a versatile chemical intermediate. The following sections detail and compare different synthetic routes, offering quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The selection of a synthetic route for this compound depends on factors such as desired yield, scalability, availability of starting materials, and safety considerations. This section provides a comparative summary of the most common methods.
| Method | Starting Material | Key Reagents | Reported Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Ring-Opening of 3-Oxetanol | 3-Oxetanol | Carbon tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃) | 81%[1] | 2 hours | High yield, Mild reaction conditions | Multi-step preparation of 3-oxetanol[1] |
| Acid-Catalyzed Ring-Opening of Epibromohydrin | Epibromohydrin | p-Toluenesulfonic acid (p-TSA) | 65% | Not specified | Commercially available starting material | Moderate yield |
| Dihydroxylation of Allyl Bromide | Allyl Bromide | AD-mix-β, tert-Butanol (B103910), Water | 55.5%[2] | 2.5 hours | Chiral synthesis possible | Moderate yield, Requires a catalyst mixture[2] |
| Diazotization of 3-Amino-1,2-propanediol (B146019) | 3-Amino-1,2-propanediol | Sodium nitrite (B80452), Hydrobromic acid | Not specified | 20 hours | Utilizes a readily available amino alcohol | Long reaction time, Potential for side reactions |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Synthesis from 3-Oxetanol
This method involves the ring-opening of 3-oxetanol using the Appel reaction conditions.
Experimental Protocol:
To a solution of 3-oxetanol (1.0 eq) and carbon tetrabromide (1.2 eq) in a suitable solvent such as dichloromethane, a solution of triphenylphosphine (1.2 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford this compound.[1]
Synthesis from Epibromohydrin
This is a traditional method involving the acid-catalyzed hydrolysis of epibromohydrin.
Experimental Protocol:
Epibromohydrin is treated with an aqueous solution of a catalytic amount of p-toluenesulfonic acid. The mixture is heated and stirred until the reaction is complete, as monitored by techniques like TLC or GC. After cooling, the mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the resulting crude product is purified by distillation to yield this compound.
Chiral Synthesis from Allyl Bromide
This method allows for the asymmetric dihydroxylation of allyl bromide to produce chiral this compound.
Experimental Protocol:
A mixture of tert-butanol and water is charged into a reaction flask, followed by the addition of AD-mix-β.[2] The mixture is stirred at room temperature until two clear phases are formed. The solution is then cooled to 4-5 °C, and allyl bromide is added.[2] The reaction is stirred vigorously for 2.5 hours.[2] Upon completion, solid sodium sulfite (B76179) is added, and the mixture is stirred for an additional hour while warming to room temperature.[2] The product is extracted with ethyl acetate, and the combined organic extracts are dried and concentrated.[2] Purification by flash chromatography yields the chiral 1-bromo-2,3-propanediol.[2]
Synthesis from 3-Amino-1,2-propanediol
This method involves the diazotization of an amino group followed by substitution with bromide.
Experimental Protocol:
To a cooled (0 °C) aqueous solution of 3-amino-1,2-propanediol containing hydrobromic acid and sodium bromide, an aqueous solution of sodium nitrite is added dropwise. The reaction mixture is then stirred at room temperature for 20 hours. The mixture is neutralized, and the water is removed by evaporation. The residue is extracted with an organic solvent, and the organic phase is dried and concentrated to give the crude bromodiol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and experimental workflows of the described synthetic methodologies.
References
A Comparative Guide to Validation Protocols for Analytical Methods Used to Detect 3-Bromo-1,2-propanediol and Related Halopropanediols
This guide provides a comparative overview of validated analytical methods for the detection and quantification of 3-Bromo-1,2-propanediol and its close analog, 3-monochloro-1,2-propanediol (3-MCPD). The information is tailored for researchers, scientists, and drug development professionals involved in analytical method development and validation. The primary focus of the available literature is on 3-MCPD, a common food contaminant, and the validation data presented is largely for this analyte. However, the analytical principles and methodologies are directly applicable to this compound.
The most common and well-validated technique for the analysis of these halopropanediols is Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step to improve volatility and chromatographic performance. High-Performance Liquid Chromatography (HPLC) is also a viable technique, particularly for non-volatile or thermally labile related compounds.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of various validated GC-MS methods for the determination of 3-MCPD in different matrices. These values provide a benchmark for what can be expected when developing and validating a method for this compound.
| Analytical Method | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| GC-MS with Phenyl Boronic Acid Derivatization[1] | Various Foodstuffs | ≥ 0.99 | 4.18 - 10.56 ng/g | Not Specified | 90.38 - 122.46 | 1.89 - 25.22 |
| GC-MS with Acidic Transesterification (for esters)[2] | Edible Plant Oils | ≥ 0.99 | 0.11 mg/kg | 0.14 mg/kg | 92.80 - 105.22 | 4.18 - 5.63 |
| GC-MS/MS (for esters)[3] | Refined Oils, Complex Matrices | Not Specified | Not Specified | 10 ppb (0.01 mg/kg) | Not Specified | Not Specified |
| GC-MS with Derivatization[4] | Various Food Matrices | Not Specified | Well below specified thresholds | Well below specified thresholds | Not Specified | Better than EU legislation requirements |
| GC-ITMS/MS with Derivatization[5] | HVP, Flour, Bread, Meat, Starch | Not Specified | 3 - 5 µg/kg (ppb) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
General Protocol for GC-MS Analysis of 3-MCPD (and adaptable for this compound)
This protocol is a generalized procedure based on common practices found in the literature for the analysis of 3-MCPD in food matrices, which can be adapted for this compound.
a. Sample Preparation and Extraction
-
Internal Standard Spiking: To a known amount of the homogenized sample, add a deuterated internal standard such as 3-MCPD-d5 to correct for matrix effects and procedural losses.[6]
-
Extraction: The extraction procedure is matrix-dependent. A common approach for solid samples is to use a solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) with a suitable organic solvent. For liquid samples, LLE is often employed. For instance, a QuEChERS-based method involves the addition of salts like MgSO4 and NaCOOCH3 to the sample, followed by extraction with a solvent like diethyl ether.[7]
-
Clean-up: The extract may be cleaned up using techniques like column chromatography to remove interfering substances.[7]
-
Solvent Evaporation: The cleaned extract is concentrated, often by rotary evaporation or under a gentle stream of nitrogen.[6][7]
b. Derivatization
Since halopropanediols are polar and may not chromatograph well, derivatization is a common step.
-
Reagent: A common derivatizing agent is phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI).[1][7]
-
Reaction: The concentrated extract is reconstituted in a suitable solvent, and the derivatizing agent is added. The mixture is then heated to facilitate the reaction. For example, with HFBI, the sample is heated at 70°C for 20 minutes.[7]
-
Post-Derivatization Clean-up: After the reaction, a liquid-liquid extraction may be performed to isolate the derivatized analyte.[7]
c. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[8]
-
Injector: A split/splitless injector is used, with an injection volume of around 1 µL.[7][9]
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 220°C at 15°C/min, and held for 5 minutes.[9]
-
Carrier Gas: Helium is commonly used as the carrier gas.[9]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: The analysis is performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or in tandem MS (MS/MS) mode for complex matrices.[4][5] Key ions for the derivatized analyte and internal standard are monitored.
-
Proposed HPLC Method for this compound
While less common for this specific analyte, a reversed-phase HPLC method can be developed.
a. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[9]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) can be used. For MS compatibility, a volatile acid like formic acid can be added.[9][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.[9]
-
Detection: Since this compound lacks a strong UV chromophore, detection can be achieved at low wavelengths (e.g., 210 nm) or with a universal detector like a Refractive Index (RI) detector or a Mass Spectrometer.[9]
b. Sample Preparation
-
A stock solution of the sample is prepared by dissolving a known amount in the mobile phase to a specific concentration (e.g., 1 mg/mL).[9]
Mandatory Visualizations
Caption: A generalized workflow for the analysis of halopropanediols by GC-MS.
Caption: Key parameters for analytical method validation and comparison.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. 3 MCPD Testing [pharmsky.com.au]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 2,2-Bis(bromomethyl)-1,3-propanediol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Primary vs. Secondary Hydroxyl Groups in 3-Bromo-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selective functionalization of polyol compounds is a critical strategy for the construction of complex molecular architectures. 3-Bromo-1,2-propanediol, a versatile building block, possesses two hydroxyl groups of differing steric and electronic environments: a primary and a secondary alcohol. This guide provides an objective comparison of the reactivity of these two functional groups, supported by established chemical principles and extrapolated experimental data from analogous systems. Understanding this differential reactivity is paramount for designing regioselective transformations and optimizing synthetic routes.
Core Principles of Reactivity: Steric Hindrance as the Dominant Factor
The fundamental difference in reactivity between the primary and secondary hydroxyl groups in this compound stems primarily from steric hindrance. The primary hydroxyl group is attached to a carbon that is bonded to only one other carbon atom, making it more sterically accessible to incoming reagents. Conversely, the secondary hydroxyl group is bonded to a carbon atom connected to two other carbon atoms, creating a more sterically congested environment. This difference in accessibility dictates the kinetic favorability of reactions at the primary position.
While electronic effects can also play a role, with the alkyl group of the secondary alcohol being slightly more electron-donating, this effect is generally overshadowed by the significant steric differences in most common transformations.
Quantitative Comparison of Reactivity
Direct kinetic and yield data for competitive reactions on this compound are not extensively reported in the literature. However, by extrapolating from studies on similar 1,2-diols, we can provide a semi-quantitative comparison for key transformations. The following tables summarize the expected outcomes for selective oxidation, acylation, and tosylation, highlighting the preferential reaction at the primary hydroxyl group under kinetically controlled conditions.
Table 1: Selective Oxidation of this compound
| Oxidizing Agent | Target Product (Major) | Expected Yield (Primary Product) | Expected Yield (Secondary Product) | Reaction Conditions |
| Pyridinium (B92312) chlorochromate (PCC) | 3-Bromo-2-hydroxypropanal | High (>80%) | Low (<15%) | CH₂Cl₂, Room Temperature |
| Dess-Martin periodinane (DMP) | 3-Bromo-2-hydroxypropanal | High (>85%) | Low (<10%) | CH₂Cl₂, Room Temperature |
| TEMPO/NaOCl | 3-Bromo-2-hydroxypropanoic acid | Good (70-85%) | Low (<10%) | Biphasic, 0°C to RT |
Table 2: Selective Acylation (Esterification) of this compound
| Acylating Agent | Catalyst/Base | Major Mono-ester Product | Product Ratio (Primary:Secondary) | Reaction Conditions |
| Acetic Anhydride | Pyridine | 3-Bromo-2-hydroxypropyl acetate | ~5-10 : 1 | 0°C to Room Temperature |
| Benzoyl Chloride | Triethylamine (B128534) | 3-Bromo-2-hydroxypropyl benzoate | ~7-15 : 1 | CH₂Cl₂, 0°C |
| Pivaloyl Chloride | DMAP | 3-Bromo-2-hydroxypropyl pivalate | >20 : 1 | CH₂Cl₂, Room Temperature |
Table 3: Selective Sulfonylation (Tosylation) of this compound
| Sulfonylating Agent | Base | Major Mono-tosylate Product | Product Ratio (Primary:Secondary) | Reaction Conditions |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | (3-Bromo-2-hydroxypropyl) 4-methylbenzenesulfonate | ~10-20 : 1 | CH₂Cl₂, 0°C to Room Temperature |
| Methanesulfonyl chloride (MsCl) | Triethylamine | 3-Bromo-2-hydroxypropyl methanesulfonate | ~5-10 : 1 | CH₂Cl₂, 0°C |
Experimental Protocols
The following are detailed methodologies for key experiments demonstrating the selective functionalization of the primary hydroxyl group in this compound.
Protocol 1: Selective Oxidation of this compound to 3-Bromo-2-hydroxypropanal using PCC
-
Reagent Preparation: In a fume hood, to a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add crushed 4 Å molecular sieves.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂ and add it dropwise to the PCC suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-bromo-2-hydroxypropanal.
Protocol 2: Selective Acylation of this compound with Benzoyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add triethylamine (1.1 eq.) to the solution, followed by the slow, dropwise addition of benzoyl chloride (1.05 eq.).
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography to isolate the desired 3-bromo-2-hydroxypropyl benzoate.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts and workflows discussed in this guide.
A Comparative Guide to the Identification and Quantification of Impurities in 3-Bromo-1,2-propanediol by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of impurities in 3-Bromo-1,2-propanediol. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable method for your research and development needs.
Introduction to Impurity Profiling of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. The control of impurities in this starting material is a critical regulatory requirement, as even trace amounts of unwanted chemicals can affect the safety and efficacy of the final drug product.[1] Impurities in this compound can originate from the synthetic process, including unreacted starting materials, by-products of the bromination reaction, and over-brominated species.[2] Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and specificity required for the detection, identification, and quantification of these impurities.
Comparative Analysis of Mass Spectrometry Techniques
Both GC-MS and LC-MS are powerful analytical tools for impurity profiling. The choice between them depends on the physicochemical properties of the impurities, such as volatility, thermal stability, and polarity.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds.[3][4] Given that this compound and many of its likely impurities are volatile, GC-MS is a primary technique for their analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can analyze a wider range of compounds, including those that are non-volatile or thermally labile.[5][6] This makes it a valuable alternative and complementary technique to GC-MS, particularly for identifying polar or high-molecular-weight impurities that may not be amenable to gas chromatography.
The following sections provide a detailed comparison of these two techniques, including their performance characteristics and typical experimental protocols.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the quantification of impurities in this compound. The data presented is a representative summary based on the analysis of similar halogenated propanols and reflects the expected performance for this application.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 ppm | 0.005 - 0.05 ppm |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ppm | 0.015 - 0.15 ppm |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
Experimental Protocols
Detailed methodologies for the analysis of impurities in this compound using GC-MS and LC-MS/MS are provided below.
GC-MS Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.
-
For trace analysis, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to improve the volatility and chromatographic peak shape of polar impurities.[7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
LC-MS/MS Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 5 min.
-
Hold at 95% B for 1 min.
-
Return to initial conditions and re-equilibrate for 1.5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of specific impurities.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for impurity identification and quantification using GC-MS and LC-MS.
Caption: Workflow for impurity analysis using GC-MS.
Caption: Workflow for impurity analysis using LC-MS/MS.
Conclusion
The selection of an appropriate mass spectrometric technique for the analysis of impurities in this compound is crucial for ensuring the quality and safety of pharmaceutical products. GC-MS is a robust and reliable method for the analysis of volatile and thermally stable impurities. LC-MS/MS offers higher sensitivity and is applicable to a broader range of impurities, including those that are polar and non-volatile. The choice between these techniques should be based on the specific impurities of interest and the required level of sensitivity. For comprehensive impurity profiling, a combination of both techniques may be the most effective approach.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 5. emerypharma.com [emerypharma.com]
- 6. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 7. shimadzu.com [shimadzu.com]
Spectroscopic Strategies for Differentiating Enantiomers of 3-Bromo-1,2-propanediol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of enantiomers are critical for ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comparative overview of spectroscopic techniques for the differentiation of (R)- and (S)-enantiomers of 3-Bromo-1,2-propanediol, a key chiral building block in pharmaceutical synthesis.
This document details the principles, experimental considerations, and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). While direct experimental data for this compound is not extensively available in the public domain, this guide presents generalized protocols and illustrative data based on established methodologies for similar chiral alcohols and diols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Enantiomeric Discrimination
NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to differentiate enantiomers through the use of chiral auxiliaries. These auxiliaries interact with the enantiomers of this compound to create diastereomeric environments, which results in distinct NMR signals for each enantiomer.
Chiral Derivatizing Agents (CDAs)
One common NMR-based approach involves the use of chiral derivatizing agents (CDAs) to convert the enantiomeric diol into a mixture of diastereomers. These diastereomers, having different physical properties, will exhibit distinct chemical shifts in the NMR spectrum. A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).
Experimental Protocol: Mosher Ester Formation and ¹H NMR Analysis
-
Esterification: React racemic this compound with an enantiomerically pure Mosher's acid chloride (e.g., (R)-(-)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃). This reaction forms diastereomeric Mosher esters. The primary hydroxyl group of the diol is expected to be more reactive.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
Data Analysis: Compare the chemical shifts (δ) of protons near the chiral center in the two diastereomers. The difference in chemical shifts (Δδ) allows for the quantification of the enantiomeric excess (ee).
Expected Data:
The table below illustrates the type of data expected from a Mosher's ester analysis. The specific chemical shift values are hypothetical and serve as an example.
| Proton | δ (R-ester) [ppm] | δ (S-ester) [ppm] | Δδ (δR - δS) [ppm] |
| H-1a | 3.75 | 3.72 | +0.03 |
| H-1b | 3.65 | 3.68 | -0.03 |
| H-2 | 4.10 | 4.15 | -0.05 |
| H-3a | 4.30 | 4.33 | -0.03 |
| H-3b | 4.25 | 4.22 | +0.03 |
Logical Workflow for Chiral Derivatizing Agent (CDA) Analysis
Caption: Workflow for enantiomeric differentiation using a chiral derivatizing agent and NMR analysis.
Chiral Solvating Agents (CSAs)
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These agents form transient, non-covalent diastereomeric complexes with the enantiomers of this compound directly in the NMR tube. This interaction leads to small but measurable differences in the chemical shifts of the enantiomers.
Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Dissolve the racemic this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Addition of CSA: Add an enantiomerically pure CSA (e.g., a chiral alcohol, diol, or a lanthanide shift reagent) to the NMR tube.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The degree of chemical shift non-equivalence (Δδ) may be temperature and concentration-dependent, so optimization of these parameters may be necessary.
-
Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer to determine the enantiomeric ratio.
Expected Data:
The following table provides an example of the expected chemical shift differences for the protons of the enantiomers in the presence of a CSA.
| Proton | δ (R-enantiomer) [ppm] | δ (S-enantiomer) [ppm] | Δδ (δR - δS) [ppm] |
| H-1a | 3.62 | 3.60 | +0.02 |
| H-1b | 3.54 | 3.56 | -0.02 |
| H-2 | 3.98 | 4.01 | -0.03 |
| H-3a | 3.78 | 3.76 | +0.02 |
| H-3b | 3.70 | 3.72 | -0.02 |
Logical Workflow for Chiral Solvating Agent (CSA) Analysis
Caption: Workflow for enantiomeric differentiation using a chiral solvating agent and NMR analysis.
Chiroptical Spectroscopy: Probing Absolute Configuration
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectra are unique for each enantiomer, providing a "fingerprint" that can be used for absolute configuration assignment when compared to theoretical calculations.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. The VCD spectrum of one enantiomer will be the mirror image of the other.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically pure (or enriched) this compound in a suitable solvent that has minimal interference in the mid-infrared region (e.g., CCl₄ or CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Spectral Acquisition: Record the VCD and IR spectra in the desired spectral range (typically 4000-800 cm⁻¹).
-
Theoretical Calculation: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer (e.g., the R-enantiomer).
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration.
Expected Data:
The VCD spectrum will show positive and negative bands corresponding to different vibrational modes. The enantiomer will exhibit a spectrum of equal magnitude but opposite sign.
| Vibrational Mode | Wavenumber (cm⁻¹) | (R)-Enantiomer VCD Signal | (S)-Enantiomer VCD Signal |
| C-H stretch | ~2900 | Positive | Negative |
| O-H stretch | ~3400 | Negative | Positive |
| C-O stretch | ~1050 | Positive Cotton Effect | Negative Cotton Effect |
| C-Br stretch | ~650 | Negative | Positive |
Experimental Workflow for VCD Analysis
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, probing electronic transitions. Similar to VCD, the ECD spectra of enantiomers are mirror images. This compound lacks a strong chromophore, so its ECD signals are expected to be weak and in the far-UV region.
Experimental Protocol: ECD Analysis
-
Sample Preparation: Dissolve the enantiomerically pure (or enriched) sample in a transparent solvent in the far-UV region (e.g., acetonitrile (B52724) or hexane).
-
Spectral Acquisition: Record the ECD and UV spectra.
-
Theoretical Calculation: Use time-dependent DFT (TD-DFT) to calculate the excited states and predict the ECD spectrum for one enantiomer.
-
Comparison and Assignment: Compare the experimental and calculated spectra to assign the absolute configuration.
Expected Data:
The ECD spectrum will show Cotton effects (positive or negative peaks) corresponding to electronic transitions.
| Transition | Wavelength (nm) | (R)-Enantiomer Cotton Effect | (S)-Enantiomer Cotton Effect |
| n -> σ* | ~190-210 | Positive | Negative |
Alternative Methods: Chromatographic Separation
While this guide focuses on spectroscopic differentiation, it is important to note that chromatographic techniques are powerful alternatives for separating and quantifying the enantiomers of this compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to achieve separation of the enantiomers, which can then be detected by a standard detector (e.g., UV or refractive index).
-
Chiral Gas Chromatography (GC): Employs a chiral capillary column to separate the volatile enantiomers. Derivatization may be necessary to increase volatility.
These methods are particularly useful for determining enantiomeric purity and for preparative-scale separation of enantiomers.
Comparison of Techniques
| Feature | NMR with CDAs | NMR with CSAs | VCD | ECD |
| Principle | Covalent bond formation to create diastereomers | Non-covalent interaction to form transient diastereomeric complexes | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light |
| Primary Use | Enantiomeric purity, absolute configuration (with models) | Enantiomeric purity | Absolute configuration | Absolute configuration |
| Sample Prep | Chemical reaction required | Simple mixing | Solution in IR-transparent solvent | Solution in UV-transparent solvent |
| Sensitivity | Moderate | Low to moderate | Moderate | High (with chromophore) |
| Instrumentation | Standard NMR | Standard NMR | Specialized VCD spectrometer | Specialized CD spectrometer |
| Data Analysis | Integration of signals | Integration of signals | Comparison with theoretical calculations | Comparison with theoretical calculations |
| Pros | Large Δδ, robust | Non-destructive, simple | Unambiguous absolute configuration | Sensitive for chromophoric molecules |
| Cons | Destructive, potential for kinetic resolution | Small Δδ, can be temperature/concentration dependent | Requires theoretical calculations, specialized equipment | Weak signals for non-chromophoric molecules, requires calculations |
Conclusion
The choice of method for the spectroscopic differentiation of (R)- and (S)-enantiomers of this compound depends on the specific research goal. NMR spectroscopy with chiral auxiliaries is a readily accessible technique for determining enantiomeric purity. For the unambiguous assignment of absolute configuration, VCD and ECD, in conjunction with theoretical calculations, are the methods of choice, with VCD likely being more suitable for this non-chromophoric molecule. Chromatographic methods provide an excellent alternative for both analytical and preparative-scale enantiomer resolution.
A Comparative Guide to Purity Determination Methods for 3-Bromo-1,2-propanediol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the reliability and reproducibility of experimental results. 3-Bromo-1,2-propanediol is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an objective comparison of various analytical methods for determining the purity of this compound, supported by detailed experimental protocols and illustrative data.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the expected impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the most common and effective techniques for analyzing the purity of this compound.
Table 1: Comparison of Analytical Methods for this compound Purity Assessment
| Method | Principle | Advantages | Disadvantages | Typical Purity Range (%) | Limit of Detection (LOD) |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution and sensitivity for volatile impurities. Robust and widely available. | Requires derivatization for polar analytes to improve volatility. Not suitable for thermally labile impurities. | 95.0 - 99.9 | ~0.01% |
| High-Performance Liquid Chromatography (HPLC-RI) | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase. | Suitable for non-volatile and thermally labile impurities. Does not require derivatization. | Lower sensitivity compared to GC-FID. Refractive Index (RI) detector is sensitive to temperature and mobile phase composition changes. | 95.0 - 99.9 | ~0.05% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | Primary analytical method, highly accurate and precise. Provides structural information. Non-destructive. | Lower sensitivity than chromatographic methods. Requires a high-field NMR spectrometer and a suitable internal standard. | 98.0 - 100.0 | ~0.1% |
| Titration (Argentometric) | Volumetric analysis where the concentration of the bromide ion is determined by reacting it with a standard solution of silver nitrate (B79036). | Cost-effective and simple instrumentation. High precision for determining the total bromide content. | Not specific for this compound; measures all titratable halides. Less sensitive than other methods. | Dependent on the nature of impurities. | ~0.1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound and its volatile impurities after derivatization.
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is suitable for the direct analysis of this compound and its non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-RI Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
RI Detector Temperature: 35°C
-
Injection Volume: 20 µL
3. Data Analysis:
-
The purity is determined by the area percentage of the this compound peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measurement of purity against a certified reference material.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Experiment: ¹H NMR
-
Parameters:
-
Calibrated 90° pulse
-
Long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds)
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1)
-
3. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Titration (Argentometric Method - Proposed)
This method determines the total bromide content, which can be an indicator of purity if all bromine is part of the main compound.
1. Sample Preparation:
-
Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 50 mL of distilled water.
-
Add 5 mL of dilute nitric acid.
2. Titration Procedure:
-
Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution.
-
Use a potentiometric electrode or a suitable indicator (e.g., potassium chromate (B82759) for the Mohr method, though pH adjustment would be necessary) to determine the endpoint.
3. Data Analysis:
-
Calculate the percentage of bromide in the sample. The theoretical percentage of bromine in this compound is approximately 51.6%. The purity can be estimated by comparing the experimental percentage to the theoretical value.
Illustrative Purity Data Comparison
The following table presents hypothetical purity data for a single batch of this compound as determined by the different analytical methods. This illustrates the type of comparative data that can be generated.
Table 2: Hypothetical Purity Results for a Batch of this compound
| Method | Purity (%) | Key Impurities Detected/Quantified |
| GC-FID | 99.2 | Glycerol (0.3%), 1,3-Dibromo-2-propanol (0.2%), Unidentified volatile impurities (0.3%) |
| HPLC-RI | 99.1 | Glycerol (0.4%), Unidentified non-volatile impurities (0.5%) |
| qNMR | 99.5 | Directly quantified against a certified standard. |
| Titration (Argentometric) | 99.3 (as total bromide) | Measures total bromide content, assuming all bromide is from the parent compound. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-RI analysis of this compound.
comparative performance of various catalysts in the synthesis of 3-Bromo-1,2-propanediol
The synthesis of 3-Bromo-1,2-propanediol, a valuable chemical intermediate, can be achieved through various catalytic routes. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound and its chloro-analogue, 3-Chloro-1,2-propanediol, based on available experimental data. The comparison encompasses homogeneous and heterogeneous catalysts, including metal complexes, acid catalysts, and ionic liquids.
Comparative Performance of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of this compound and the analogous 3-Chloro-1,2-propanediol. Direct comparative studies for a wide range of catalysts for the synthesis of this compound are limited; therefore, data from the closely related chlorination of glycerol (B35011) is included to provide a broader perspective on catalyst efficacy.
| Catalyst Type | Catalyst | Substrate | Product | Yield (%) | Reaction Conditions | Source |
| Homogeneous Metal Complex | AD-mix-β | Allyl bromide | Chiral 1-bromo-2,3-propanediol | 55.5 | t-BuOH/H₂O, 0°C to RT, 3.5 h | [1] |
| Homogeneous Acid | HBr in Acetic Acid | 1,3-propanediol (B51772) | 3-bromo-1-acetyloxypropane | 100 (intermediate) | Room Temperature | [2][3] |
| Heterogeneous Acid | Strong acidic cation exchange resin | 3-bromo-1-acetyloxypropane | 3-Bromo-1-propanol | 95 (overall) | Methanol, reflux, 16 h | [2][3] |
| Homogeneous Ionic Liquid | [Bmim]HSO₄ | Glycerol | 3-Chloro-1,2-propanediol | >81 | 110°C, 12 h | [4][5] |
| Homogeneous Ionic Liquid | [BPy]HSO₄ | Glycerol | 3-Chloro-1,2-propanediol | >81 | 110°C, 12 h | [4] |
| Homogeneous Ionic Liquid | [N₂₂₂₄]HSO₄ | Glycerol | 3-Chloro-1,2-propanediol | >81 | 110°C, 12 h | [5] |
Experimental Protocols
Detailed methodologies for the synthesis reactions are provided below. These protocols are essential for researchers looking to replicate or build upon these findings.
Chiral Synthesis of 1-Bromo-2,3-propanediol using AD-mix-β[1]
-
Materials: 50 mL round-bottom flask, magnetic stirrer, tert-butyl alcohol, water, AD-mix-β, allyl bromide, sodium sulfite (B76179), ethyl acetate (B1210297), magnesium sulfate (B86663).
-
Procedure:
-
Charge a 50 mL round-bottom flask with 10 mL of tert-butyl alcohol, 10 mL of water, and 2.8 g of AD-mix-β.
-
Stir the mixture at room temperature to produce two clear phases.
-
Cool the mixture to 4°C and add 0.2 mL (2 mmol) of allyl bromide at once.
-
Stir the heterogeneous slurry vigorously at 4-5°C for 2.5 hours.
-
While stirring at 0°C, add 3 g of solid sodium sulfite and allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 20 mL of ethyl acetate to the reaction mixture and separate the layers.
-
Extract the aqueous phase further with ethyl acetate.
-
Combine the organic extracts, dry with magnesium sulfate, concentrate in vacuo, and purify by flash chromatography on silica (B1680970) gel to yield chiral 1-bromo-2,3-propanediol.
-
Synthesis of 3-Bromo-1-propanol using HBr and Acidic Cation Exchange Resin[2][3]
This is a two-step synthesis.
-
Step 1: Synthesis of 3-bromo-1-acetyloxypropane
-
Materials: 1,3-propanediol, glacial acetic acid, dry HBr gas, water, diethyl ether, saturated sodium carbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
At room temperature, dissolve 20 mL (21.2 g, 278 mmol) of 1,3-propanediol in 45 mL of glacial acetic acid.
-
Stir the solution and pass dry HBr gas through it until the solution turns deep red.
-
Add 200 mL of water and extract the product with diethyl ether (2 x 400 mL).
-
Wash the combined ether layers successively with water (2 x 100 mL), saturated sodium carbonate solution (2 x 200 mL), and water (2 x 100 mL).
-
Dry the ether layer with anhydrous magnesium sulfate and evaporate the diethyl ether.
-
Collect the fraction at 62°C/666.6Pa by vacuum distillation to yield 3-bromo-1-acetyloxypropane.
-
-
-
Step 2: Synthesis of 3-Bromo-1-propanol
-
Materials: 3-bromo-1-acetyloxypropane, methanol, strong acidic cation exchange resin.
-
Procedure:
-
At room temperature, dissolve 50 g (277.8 mmol) of 3-bromo-1-acetyloxypropane in 160 mL of methanol.
-
Add 32 g of strong acidic cation exchange resin and heat under reflux for 16 hours.
-
Cool the mixture, filter, and wash the cation exchange resin with methanol.
-
Combine the filtrate, evaporate the solvent, and perform vacuum distillation on the residue to obtain 3-Bromo-1-propanol.
-
-
Selective Chlorination of Glycerol using Brønsted Acidic Ionic Liquids[4][5]
-
Materials: High-pressure stainless steel reactor, glycerol, Brønsted acidic ionic liquid catalyst (e.g., [Bmim]HSO₄), gaseous hydrogen chloride (HCl).
-
Procedure:
-
Place a known amount of glycerol and the ionic liquid catalyst into the high-pressure reactor.
-
Seal the reactor and purge with nitrogen.
-
Pressurize the reactor with gaseous HCl to the desired pressure.
-
Heat the reactor to the reaction temperature (e.g., 110°C) and maintain for the desired reaction time (e.g., 12 hours) with constant stirring.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess HCl.
-
Analyze the reaction mixture using gas chromatography (GC) to determine the conversion of glycerol and the yield of 3-chloro-1,2-propanediol.
-
Experimental Workflow and Logic
The selection of a suitable catalyst and reaction pathway is a critical step in the synthesis of this compound. The following diagrams illustrate the general workflow for catalyst comparison and the logical relationship between different synthesis strategies.
Caption: Experimental workflow for comparing catalyst performance.
Caption: Logical relationships in the synthesis of halogenated propanediols.
References
assessing 3-Bromo-1,2-propanediol as a viable alternative to other synthetic intermediates
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a multi-step synthesis. 3-Bromo-1,2-propanediol is a versatile building block prized for its dual functionality, offering both hydroxyl groups and a reactive alkyl bromide for subsequent chemical transformations. This guide provides an objective comparison of this compound with other common synthetic intermediates, supported by experimental data, to assist in making informed decisions for your research.
Core Applications and Alternatives
This compound is primarily utilized in two key synthetic applications: as a precursor for the synthesis of glycidol (B123203) and its derivatives, and as a protecting group for carbonyl compounds. In this guide, we will assess its performance against common alternatives in both these areas.
1. Precursor for Glycidol Synthesis: Chiral glycidol is a highly valuable intermediate in the synthesis of pharmaceuticals. The conversion of 3-halo-1,2-propanediols to glycidol is a common synthetic strategy. The primary alternatives to this compound in this context are 3-chloro-1,2-propanediol (B139630) and epichlorohydrin (B41342).
2. Carbonyl Protecting Group: The diol functionality of this compound allows it to be used as a protecting group for aldehydes and ketones, forming a cyclic acetal (B89532). This protects the carbonyl group from nucleophilic attack and basic conditions. Common alternatives for this application include other diols such as 1,2-ethanediol (B42446) and 1,3-propanediol, which also form cyclic acetals (dioxolanes and dioxanes, respectively).
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key quantitative data for this compound and its alternatives in their primary applications.
Table 1: Comparison of Precursors for Glycidol Synthesis
| Precursor | Reagents and Conditions | Yield (%) | Reaction Time | Notes |
| This compound | Base (e.g., NaOH, KOH) | High (typically >90%) | Generally fast | The bromide is a better leaving group than chloride, often leading to faster reaction rates. |
| 3-Chloro-1,2-propanediol | Base (e.g., NaOH, KOH), often with heating | 64% - 75.6%[1][2] | Can be longer than with the bromo-analog | A common and cost-effective precursor.[2] |
| Epichlorohydrin | Hydrolysis (acidic or basic conditions) | Variable, can be high | Dependent on conditions | Direct hydrolysis can sometimes lead to side products. |
| 2-Chloro-1,3-propanediol | Alcoholic KOH, room temperature | 90%[3][4] | 30 minutes[3][4] | A by-product of epichlorohydrin production, its utilization represents a green chemistry approach.[3][4] |
Table 2: Comparison of Diols for Carbonyl Protection (Cyclic Acetal Formation)
| Protecting Group Reagent | Resulting Acetal | Typical Conditions | Stability | Deprotection Conditions |
| This compound | Bromo-substituted dioxolane | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Stable to basic and nucleophilic reagents | Acidic hydrolysis |
| 1,2-Ethanediol | 1,3-Dioxolane | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Stable to basic and nucleophilic reagents. Generally stable.[5][6] | Acidic hydrolysis[5][6] |
| 1,3-Propanediol | 1,3-Dioxane | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Stable to basic and nucleophilic reagents. Generally more stable than 1,3-dioxolanes.[6] | Acidic hydrolysis, often faster than for 1,3-dioxolanes.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and direct comparison.
Protocol 1: Synthesis of Glycidol from this compound
Objective: To synthesize glycidol via intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Suitable solvent (e.g., methanol, ethanol, or a biphasic system)
-
Deionized water
-
Organic extraction solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Prepare a solution of the base (e.g., NaOH) in water or the corresponding alcohol.
-
Slowly add the basic solution to the stirred solution of this compound at room temperature or with cooling, depending on the desired reaction control.
-
After the addition is complete, continue stirring at room temperature or heat to reflux for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system is not used, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic extraction solvent.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude glycidol.
-
Purify the glycidol by vacuum distillation.
Protocol 2: Protection of a Ketone using this compound
Objective: To protect a model ketone (e.g., cyclohexanone) as a cyclic acetal using this compound.
Materials:
-
Cyclohexanone
-
This compound
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene (B28343) or benzene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add the ketone, a molar equivalent of this compound, and the solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction. Monitor by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected ketone.
-
Purify the product by flash column chromatography or distillation.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the comparative synthetic pathways and the general workflow of carbonyl protection.
Caption: Comparative synthetic routes to Glycidol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Analytical Standards in Food Contaminant Analysis: The Role of 3-Bromo-1,2-propanediol
The accurate quantification of process-induced food contaminants such as 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl (B131873) esters (GEs) is paramount for ensuring food safety. These compounds, classified as potential carcinogens, primarily form during the high-temperature refining of edible oils. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the role of 3-Bromo-1,2-propanediol (3-MBPD) as a key derivative in the indirect analysis of glycidyl esters. We will delve into a comparison of this approach with alternative methods, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Direct vs. Indirect Analysis: A Fundamental Choice
The analytical strategies for determining 3-MCPD and glycidyl esters are broadly categorized into direct and indirect methods.
-
Direct methods aim to quantify the intact esterified forms of these contaminants, typically employing liquid chromatography-mass spectrometry (LC-MS). The primary advantage of this approach is the ability to obtain information on individual ester species, which can be valuable for research into formation pathways and toxicology. However, direct methods are often hampered by the need for a wide array of expensive reference standards for every possible ester, and they can be susceptible to matrix effects.[1]
-
Indirect methods , in contrast, involve the hydrolysis of the esters to release the free forms, 3-MCPD and glycidol (B123203). These are then derivatized for analysis by gas chromatography-mass spectrometry (GC-MS).[1] This approach is more commonly used for routine analysis as it requires fewer reference standards. It is within this indirect analysis framework that this compound plays a crucial role.
The Utility of this compound in Glycidyl Ester Analysis
In many official indirect methods, such as AOCS Official Method Cd 29a-13, glycidyl esters are not quantified directly. Instead, the glycidol released during hydrolysis is converted into a more stable and readily analyzable compound. One common and effective strategy is the conversion of glycidol to this compound (3-MBPD).[2][3] This is achieved through a reaction with a bromide salt in an acidic solution. The resulting 3-MBPD, along with the 3-MCPD from its esters, is then derivatized with phenylboronic acid (PBA) to enhance volatility for GC-MS analysis.[3]
The conversion to 3-MBPD offers a distinct analytical signal for glycidyl esters, allowing for their quantification separately from 3-MCPD esters. This is a key advantage over some other indirect methods where glycidol might be converted to 3-MCPD, potentially leading to an overestimation of the 3-MCPD content.
Comparative Performance of Analytical Methods
The choice of analytical method significantly impacts the accuracy, precision, and sensitivity of the results. The following tables summarize the performance of various methods, highlighting the role of the 3-MBPD derivatization pathway.
| Method Category | Analytical Approach | Limit of Detection (LOD) (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) | Recovery (%) | Precision (RSD %) |
| Indirect (via 3-MBPD) | AOCS Cd 29a-13 (Modified)[4] | 0.02 (for GE) | - | 93-99 | 3.3-8.3 |
| Indirect (Direct Glycidol) | Lipase (B570770) Hydrolysis & QuEChERS[2] | 0.02 (for glycidol) | 0.1 | 87.5-106.5 | 3.9-7.2 |
| Indirect (Differential) | AOCS Cd 29c-13[5] | - | 0.150 | - | - |
| Direct (LC-MS/MS) | Various[6] | 0.01-0.02 | 0.025-0.05 | 71.4-122.9 | <13 |
Table 1: Performance Comparison of Analytical Methods for Glycidyl Esters (GE).
| Analyte | Method | Spiking Level (mg/kg) | Recovery (%) | Precision (RSD %) |
| 3-MCPD | Lipase Hydrolysis & QuEChERS[2] | 0.5 | 81.4 | 3.6 |
| 3-MCPD | Lipase Hydrolysis & QuEChERS[2] | 1.0 | 92.4 | 3.7 |
| Glycidol | Lipase Hydrolysis & QuEChERS[2] | 0.5 | 87.5 | 7.2 |
| Glycidol | Lipase Hydrolysis & QuEChERS[2] | 1.0 | 106.5 | 5.4 |
| 2-MCPDE | AOCS Cd 29a-13 (Modified)[4] | 0.25 - 1.01 | 100-108 | 3.3-8.3 |
| 3-MCPDE | AOCS Cd 29a-13 (Modified)[4] | 0.25 - 1.01 | 101-103 | 3.3-8.3 |
| GE | AOCS Cd 29a-13 (Modified)[4] | 0.58 - 2.32 | 93-99 | 3.3-8.3 |
Table 2: Detailed Recovery and Precision Data for Selected Methods.
Experimental Protocols
For clarity and reproducibility, detailed methodologies for key experiments are provided below.
Protocol 1: Indirect Analysis of Glycidyl Esters via 3-MBPD Derivatization (Based on AOCS Cd 29a-13 principle)
-
Sample Preparation and Internal Standard Spiking: Weigh a homogenized sample of the oil into a reaction tube. Add a known amount of isotopically labeled internal standards (e.g., glycidyl-d5 ester and 3-MCPD-d5 ester).
-
Hydrolysis and Bromination: Add a solution of sodium bromide in acidic methanol. This initiates the hydrolysis of the esters and the conversion of the released glycidol to 3-MBPD. The reaction is typically carried out overnight at a controlled temperature.
-
Extraction: After hydrolysis, extract the analytes (3-MCPD and 3-MBPD) from the reaction mixture using an organic solvent such as hexane.
-
Derivatization: Evaporate the solvent and add a solution of phenylboronic acid (PBA) in a suitable solvent. The mixture is heated to facilitate the formation of the PBA derivatives of 3-MCPD and 3-MBPD.[3]
-
GC-MS Analysis: The derivatized sample is then injected into a gas chromatograph coupled with a mass spectrometer for separation and quantification.
Protocol 2: Direct Analysis of Glycidyl Esters by LC-MS/MS
-
Sample Preparation: Dissolve a known amount of the oil sample in a suitable solvent mixture (e.g., isopropanol/acetonitrile).
-
Solid-Phase Extraction (SPE) Cleanup: Pass the sample solution through an SPE cartridge to remove interfering matrix components.
-
Elution and Reconstitution: Elute the glycidyl esters from the SPE cartridge and evaporate the solvent. Reconstitute the residue in a solvent appropriate for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis: Inject the prepared sample into a liquid chromatograph for separation of the individual glycidyl esters, followed by detection and quantification using a tandem mass spectrometer.[1]
Visualizing the Workflow and Chemical Relationships
To further elucidate the analytical processes and the chemical transformations involved, the following diagrams are provided.
Caption: Analytical workflow for the indirect analysis of 3-MCPD and glycidyl esters.
Caption: Chemical pathway for the derivatization of glycidyl esters to 3-MBPD-PBA.
Conclusion
The use of this compound as a derivative in the indirect analysis of glycidyl esters represents a robust and widely adopted strategy in food contaminant analysis. This approach, exemplified by official methods like AOCS Cd 29a-13, provides a reliable means of quantifying these harmful compounds. While direct methods offer the advantage of speciating individual esters, the indirect method involving 3-MBPD formation is often favored for routine monitoring due to its accuracy, the availability of established protocols, and the reduced need for a multitude of expensive standards. The choice between these methods will ultimately depend on the specific analytical goals, available instrumentation, and the required level of detail. For quality control and regulatory compliance, the well-validated indirect methods remain a cornerstone of food safety testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 4. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 3-Bromo-1,2-Propanediol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, halogenated propanediols serve as versatile building blocks and intermediates. This guide provides a detailed comparison of the properties and applications of 3-bromo-1,2-propanediol and its structural isomers, with a particular focus on the widely used antimicrobial agent, 2-bromo-2-nitro-1,3-propanediol (Bronopol). This comparison aims to furnish researchers, scientists, and drug development professionals with the critical data needed to select the appropriate molecule for their specific application.
Physicochemical Properties: A Tabular Comparison
The isomers of bromopropanediol exhibit distinct physical and chemical properties that dictate their handling, reactivity, and applications. The following table summarizes the key quantitative data for this compound, its less common isomer 2-bromo-1,3-propanediol (B122426), and the related compound 2-bromo-2-nitro-1,3-propanediol.
| Property | This compound | 2-Bromo-1,3-propanediol | 2-Bromo-2-nitro-1,3-propanediol (Bronopol) |
| CAS Number | 4704-77-2[1][2][3][4] | 4704-87-4[5] | 52-51-7[6] |
| Molecular Formula | C₃H₇BrO₂[1][2][3][4] | C₃H₇BrO₂[5] | C₃H₆BrNO₄[7] |
| Molecular Weight | 154.99 g/mol [1] | 154.99 g/mol [5] | 199.99 g/mol [8] |
| Appearance | Clear colorless to yellowish viscous liquid | Not available | White to pale yellow crystalline solid[9] |
| Melting Point | Not applicable | Not available | 130-133 °C[6] |
| Boiling Point | 72-75 °C at 0.2 mmHg | Not available | Decomposes above 140 °C |
| Density | 1.771 g/mL at 25 °C | Not available | Not available |
| Solubility | Soluble in polar solvents | Not available | Readily soluble in water and polar organic solvents; poorly soluble in non-polar solvents. |
Structural and Synthetic Overview
The isomers differ in the placement of the bromine atom on the propane-1,2-diol or propane-1,3-diol backbone. This structural variance significantly influences their chemical reactivity and synthetic utility.
Caption: Structural relationship of the discussed bromopropanediol isomers.
Applications in Research and Industry
This compound is a key intermediate in organic synthesis.[10] Its bifunctional nature, possessing both hydroxyl groups and a reactive alkyl bromide, makes it a valuable precursor for a wide range of molecules, including pharmaceuticals and agrochemicals.[10] It is particularly useful for introducing a glycerol-like moiety into a target structure and as a protecting reagent for carbonyl functions.
2-Bromo-1,3-propanediol , in contrast, is not as widely documented or commercially utilized. Its symmetric structure may offer different synthetic possibilities, but a lack of available data limits its current applications.
2-Bromo-2-nitro-1,3-propanediol (Bronopol) has extensive and well-established applications as a broad-spectrum antimicrobial agent.[11] It is widely used as a preservative in cosmetics, personal care products, and pharmaceuticals to prevent bacterial contamination.[8][12] Industrial applications include its use in water treatment, paper mills, and oil and gas operations to control microbial growth.[8]
Experimental Protocols
Synthesis of this compound from 3-Oxetanol
A mild and efficient route to this compound involves the ring-opening of 3-oxetanol.[13]
Materials:
-
3-Oxetanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 3-oxetanol (e.g., 5 g, 74.2 mmol) in dichloromethane, add carbon tetrabromide and triphenylphosphine.[13]
-
The reaction is typically initiated at 0 °C with the dropwise addition of the triphenylphosphine solution.[14]
-
The mixture is then warmed to 30 °C and stirred for 2 hours.[13][14]
-
The reaction is concentrated in vacuo to yield the crude product, which can be purified by distillation.[13]
Synthesis of 2-Bromo-2-nitro-1,3-propanediol (Bronopol)
The synthesis of Bronopol is a multi-step process starting from nitromethane.[8]
Caption: Workflow for the synthesis of Bronopol.
Materials:
-
Nitromethane
-
Formaldehyde
-
A base catalyst (e.g., sodium hydroxide)
-
Bromine or a bromine source (e.g., hydrobromic acid)[8]
-
Solvent (e.g., water or alcohol)[8]
Procedure:
-
Condensation: Nitromethane is condensed with formaldehyde in a controlled reaction vessel, typically catalyzed by a base, to form the 2-nitro-1,3-propanediol intermediate.[8]
-
Bromination: The intermediate is then reacted with a brominating agent, such as hydrobromic acid, to introduce the bromine atom at the C2 position. This step should be carefully monitored to avoid side reactions.[8]
-
Purification: The resulting Bronopol is isolated and purified, usually by crystallization.[8]
Toxicity and Safety Profile
The toxicological profiles of these compounds are a critical consideration, especially in the context of drug development and personal care products.
This compound: Detailed toxicological data is not as readily available as for Bronopol. However, as a halogenated propanediol, it is prudent to handle it with care, considering the known toxicities of related compounds like 3-monochloro-1,2-propanediol (3-MCPD).[14]
2-Bromo-2-nitro-1,3-propanediol (Bronopol): Bronopol has undergone more extensive toxicological evaluation. It is considered to have low mammalian toxicity at in-use levels. However, it can be a skin irritant and may cause allergic contact dermatitis in some individuals.[15] In alkaline conditions, Bronopol can decompose and release formaldehyde, a known sensitizer (B1316253) and carcinogen.[8][12]
| Toxicity Endpoint | 2-Bromo-2-nitro-1,3-propanediol (Bronopol) |
| Acute Oral Toxicity (Rat LD50) | 305 mg/kg |
| Acute Dermal Toxicity | Harmful in contact with skin[16][17] |
| Skin Irritation | Causes skin irritation[16][17] |
| Eye Irritation | Causes serious eye damage[16][17] |
| Respiratory Irritation | May cause respiratory irritation[16] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[16][17][18] |
Spectroscopic Data
Access to spectroscopic data is crucial for the identification and characterization of these compounds.
-
This compound: ¹H NMR, ¹³C NMR, IR, and mass spectra are available in various databases such as the NIST WebBook and ChemicalBook.[1][2][3][4][19]
-
2-Bromo-2-nitro-1,3-propanediol (Bronopol): ¹H NMR, ¹³C NMR, and FTIR spectra are also well-documented and can be found in resources like SpectraBase and ChemicalBook.[20][21][22][23]
Conclusion
This compound and its isomers, particularly 2-bromo-2-nitro-1,3-propanediol (Bronopol), represent a class of compounds with diverse and significant applications. While this compound is a valuable synthetic intermediate, Bronopol's utility lies in its potent antimicrobial properties. The choice between these compounds will be dictated by the specific needs of the research or application, with careful consideration of their distinct chemical properties, reactivity, and safety profiles. The lack of extensive data on 2-bromo-1,3-propanediol suggests an area for further investigation to explore its potential properties and applications.
References
- 1. This compound | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. 2-Bromo-1,3-propanediol | C3H7BrO2 | CID 10219554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-2-nitro-1,3-propanediol 98 52-51-7 [sigmaaldrich.com]
- 7. specialchem.com [specialchem.com]
- 8. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]
- 9. nveo.org [nveo.org]
- 10. nbinno.com [nbinno.com]
- 11. Bronopol - Wikipedia [en.wikipedia.org]
- 12. 2-Bromo-2-nitropropane-1,3-diol (Bronopol)| CAS 52-51-7 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 4704-77-2 | Benchchem [benchchem.com]
- 15. cir-safety.org [cir-safety.org]
- 16. lobachemie.com [lobachemie.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 19. This compound(4704-77-2) 1H NMR [m.chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. Bronopol(52-51-7) 1H NMR [m.chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
- 23. spectrabase.com [spectrabase.com]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Bromo-1,2-propanediol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Bromo-1,2-propanediol (CAS No. 4704-77-2), including personal protective equipment (PPE), procedural guidance for safe operations, and disposal plans.
Hazard Summary: this compound is considered a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1] It is crucial to avoid contact with eyes, skin, and clothing, and to prevent inhalation of any vapors, mists, or gases.[2]
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Chemical Safety Goggles or Faceshield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] Always inspect gloves before use. |
| Skin Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat or impervious clothing is recommended.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A type ABEK (EN14387) respirator filter is also suggested. Work should be conducted in a chemical fume hood.[3] |
Safe Handling and Storage
Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2] Use adequate ventilation to keep airborne concentrations low.[2]
Handling Procedures:
-
Avoid breathing dust, vapor, mist, or gas.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Keep the container tightly closed when not in use.[2]
-
Use only in a well-ventilated area or outdoors.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[4]
Storage Conditions:
-
Store in a tightly closed container.[2]
-
For product quality, refrigeration is recommended (store below 4°C/39°F).[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2]
-
Protect from light.[1]
Spill Management and Disposal
Spill Response: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations.[2] This chemical should be treated as hazardous waste.[5] Do not allow the material to contaminate ground water systems.[1]
First-Aid Measures
In case of exposure to this compound, immediate medical attention is required.[1]
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][2] |
| Skin Contact | Get medical aid.[2] Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Wash contaminated clothing before reuse.[1][2] |
| Inhalation | Remove from exposure and move to fresh air immediately.[2] If breathing is difficult, give oxygen.[1][2] If breathing has ceased, apply artificial respiration using a suitable mechanical device such as a bag and a mask; do not use mouth-to-mouth resuscitation.[2] Get medical aid.[2] |
| Ingestion | Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Note to Physician: Treat symptomatically and supportively.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
